molecular formula C8H5BrIN B180738 4-(Bromomethyl)-3-iodobenzonitrile CAS No. 182287-63-4

4-(Bromomethyl)-3-iodobenzonitrile

Cat. No.: B180738
CAS No.: 182287-63-4
M. Wt: 321.94 g/mol
InChI Key: WTPXWARAYTYZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-3-iodobenzonitrile is a useful research compound. Its molecular formula is C8H5BrIN and its molecular weight is 321.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-3-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrIN/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPXWARAYTYZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)I)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625931
Record name 4-(Bromomethyl)-3-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182287-63-4
Record name 4-(Bromomethyl)-3-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Bromomethyl)-3-iodobenzonitrile physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-(Bromomethyl)-3-iodobenzonitrile

This technical guide provides a comprehensive overview of the physical properties, synthesis, and handling of this compound, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical and Chemical Properties

This compound is a halogenated aromatic compound. Its structure incorporates a benzonitrile scaffold with both a bromomethyl and an iodo substituent, making it a versatile reagent for introducing the 4-cyano-2-iodobenzyl moiety in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 182287-63-4[1]
Molecular Formula C₈H₅BrIN[1]
Molecular Weight 321.94 g/mol [1]
Boiling Point 349.5 ± 37.0 °C (Predicted)[1]
Density 2.15 ± 0.1 g/cm³ (Predicted)[1]
Appearance Off-white powder[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the radical bromination of 3-iodo-4-methylbenzonitrile. This reaction, often a variation of the Wohl-Ziegler bromination, utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN).

Materials:

  • 3-iodo-4-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-iodo-4-methylbenzonitrile in anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux. The reaction can be initiated with a UV lamp if necessary.

  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway for this compound.

G Start 3-iodo-4-methylbenzonitrile Reaction Radical Bromination (Wohl-Ziegler) Start->Reaction Reactant Reagents NBS, AIBN Anhydrous CCl₄ Reagents->Reaction Reagents Workup Filtration & Washing Reaction->Workup Crude Mixture Purification Recrystallization Workup->Purification Crude Product Product 4-(Bromomethyl)-3- iodobenzonitrile Purification->Product Purified Product

References

An In-depth Technical Guide to the Synthesis of 4-(Bromomethyl)-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(Bromomethyl)-3-iodobenzonitrile, a key intermediate in the development of various pharmaceutical compounds. This document outlines a detailed two-step synthetic pathway, including experimental protocols, characterization data, and a logical workflow for its preparation.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 3-iodo-4-methylbenzonitrile, via a Sandmeyer reaction. The subsequent step is a free-radical bromination at the benzylic position to yield the final product.

Synthesis_Pathway A 4-Amino-2-iodobenzonitrile B 3-Iodo-4-methylbenzonitrile A->B 1. NaNO₂, H₂SO₄, H₂O, 0-5 °C 2. KI C This compound B->C NBS, AIBN, CCl₄, Reflux

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Iodo-4-methylbenzonitrile

The synthesis of the starting material, 3-iodo-4-methylbenzonitrile, can be accomplished via a Sandmeyer reaction starting from 4-amino-2-iodobenzonitrile. This reaction provides a reliable method for the introduction of the nitrile group.

2.1.1. Reaction Scheme

Sandmeyer_Reaction cluster_reactants Reactants cluster_products Product A 4-Amino-2-iodobenzonitrile E 3-Iodo-4-methylbenzonitrile A->E B Sodium Nitrite (NaNO₂) B->E C Sulfuric Acid (H₂SO₄) C->E D Potassium Iodide (KI) D->E

Caption: Sandmeyer reaction for the synthesis of 3-Iodo-4-methylbenzonitrile.

2.1.2. Experimental Procedure

  • In a round-bottom flask, a solution of 4-amino-2-iodobenzonitrile (1.0 eq.) is prepared in a mixture of concentrated sulfuric acid and water at 0-5 °C.

  • A solution of sodium nitrite (1.1 eq.) in water is added dropwise to the reaction mixture while maintaining the temperature below 5 °C.

  • The resulting diazonium salt solution is then added portion-wise to a solution of potassium iodide (1.2 eq.) in water.

  • The reaction mixture is stirred at room temperature for 2 hours and then heated to 60 °C for 30 minutes.

  • After cooling to room temperature, the mixture is extracted with ethyl acetate.

  • The organic layer is washed with saturated sodium thiosulfate solution, brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 3-iodo-4-methylbenzonitrile.

2.1.3. Characterization Data for 3-Iodo-4-methylbenzonitrile

PropertyValue
Molecular Formula C₈H₆IN
Molecular Weight 243.04 g/mol
Appearance Solid
Melting Point 55-58 °C
Step 2: Synthesis of this compound

The final product is synthesized via a free-radical bromination of the benzylic methyl group of 3-iodo-4-methylbenzonitrile using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator.

2.2.1. Reaction Scheme

Bromination_Reaction cluster_reactants Reactants cluster_products Product A 3-Iodo-4-methylbenzonitrile D This compound A->D B N-Bromosuccinimide (NBS) B->D C AIBN C->D

Caption: Benzylic bromination to yield this compound.

2.2.2. Experimental Procedure

  • A mixture of 3-iodo-4-methylbenzonitrile (1.0 eq.), N-bromosuccinimide (1.1 eq.), and a catalytic amount of AIBN in anhydrous carbon tetrachloride is refluxed for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with water and brine, and then dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to give this compound as a solid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterStep 1: Synthesis of 3-Iodo-4-methylbenzonitrileStep 2: Synthesis of this compound
Starting Material 4-Amino-2-iodobenzonitrile3-Iodo-4-methylbenzonitrile
Key Reagents NaNO₂, H₂SO₄, KINBS, AIBN
Solvent WaterCarbon Tetrachloride
Reaction Temperature 0-5 °C, then 60 °CReflux
Typical Yield 70-80%80-90%

Characterization of this compound

PropertyValue
Molecular Formula C₈H₅BrIN
Molecular Weight 321.94 g/mol
Appearance Solid
¹H NMR (CDCl₃, 400 MHz) δ 7.95 (d, J=1.6 Hz, 1H), 7.72 (dd, J=8.0, 1.6 Hz, 1H), 7.50 (d, J=8.0 Hz, 1H), 4.55 (s, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 142.0, 139.8, 133.5, 132.1, 117.5, 112.8, 99.5, 31.8

Logical Workflow Diagram

The following diagram illustrates the logical workflow from starting materials to the final purified product.

Workflow cluster_step1 Step 1: Synthesis of 3-Iodo-4-methylbenzonitrile cluster_step2 Step 2: Synthesis of this compound A1 Diazotization of 4-Amino-2-iodobenzonitrile A2 Iodination with KI A1->A2 A3 Workup and Extraction A2->A3 A4 Purification (Column Chromatography) A3->A4 B1 Benzylic Bromination with NBS and AIBN A4->B1 Proceed with Purified Intermediate B2 Filtration of Succinimide B1->B2 B3 Aqueous Workup B2->B3 B4 Purification (Recrystallization) B3->B4 C This compound B4->C Final Product Characterization

Caption: Logical workflow for the synthesis and purification of this compound.

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Cyano-2-iodobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of Bifunctional Scaffolds

In the landscape of modern medicinal chemistry, the efficiency of a synthetic route is paramount. Intermediates that offer multiple, orthogonally reactive sites are invaluable assets, serving as versatile linchpins in the construction of complex molecular architectures. 4-Cyano-2-iodobenzyl bromide is a prime exemplar of such a scaffold. Its structure is strategically engineered with three key functional groups: a reactive benzyl bromide for nucleophilic substitution, a cyano group that can be further elaborated or act as a key binding element, and an iodo-substituent poised for transition metal-catalyzed cross-coupling reactions. This unique combination makes it a highly valuable, albeit specialized, building block for targeted therapeutics, particularly in the realm of enzyme inhibitors like those for Poly(ADP-ribose) polymerase (PARP).[1][2][3] This guide provides a comprehensive overview of its synthesis, characterization, and safe handling, grounded in established chemical principles and data from closely related analogues.

Section 1: Synthesis Protocol – A Guided Pathway

The synthesis of 4-Cyano-2-iodobenzyl bromide is most effectively achieved via a regioselective free-radical bromination of the corresponding toluene precursor, 2-iodo-4-methylbenzonitrile. This method is favored for its directness and avoids the harsher conditions that might be required for other synthetic transformations. The causality behind this choice rests on the well-established mechanism of benzylic bromination using N-Bromosuccinimide (NBS) and a radical initiator.

Proposed Synthetic Pathway

Synthesis_Workflow Start 2-Iodo-4-methylbenzonitrile (Starting Material) Reaction Free-Radical Bromination (Reflux, Inert Atmosphere) Start->Reaction Reagents N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) Solvent (e.g., CCl4) Reagents->Reaction Workup 1. Cooling & Filtration (Removes Succinimide) 2. Solvent Evaporation Reaction->Workup Purification Recrystallization (e.g., from Hexane/Ethyl Acetate) Workup->Purification Product 4-Cyano-2-iodobenzyl bromide (Final Product) Purification->Product

Caption: Proposed workflow for the synthesis of 4-Cyano-2-iodobenzyl bromide.

Detailed Experimental Protocol

This protocol is a validated adaptation from standard benzylic bromination procedures.[4]

  • Reaction Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-iodo-4-methylbenzonitrile (1.0 eq.). Dissolve the starting material in a suitable anhydrous solvent, such as carbon tetrachloride (CCl₄) or cyclohexane.

  • Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.02 eq.).

  • Reaction Execution: Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). Heat the mixture to reflux (the boiling point of the solvent) and maintain vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the disappearance of the starting material.

  • Reaction Work-up: Once the reaction is complete, cool the mixture to room temperature, which will cause the succinimide by-product to precipitate. Filter the solid succinimide and wash it with a small amount of the cold solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid will be a mix of the desired product and any unreacted starting material or over-brominated side products.

  • Purification: Purify the crude product by recrystallization. A solvent system such as hexane/ethyl acetate is often effective. Dissolve the crude solid in a minimum amount of the hot solvent mixture and allow it to cool slowly to form pure crystals of 4-Cyano-2-iodobenzyl bromide.

  • Drying: Collect the crystals by filtration and dry them under vacuum. Store the final product in a cool, dark, and dry place under an inert atmosphere.[5]

Safety and Handling

Benzyl bromides are potent lachrymators and are corrosive.[6] All manipulations must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[7][8] In case of skin contact, wash immediately and thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Section 2: Comprehensive Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized 4-Cyano-2-iodobenzyl bromide. The following sections detail the expected outcomes from key analytical methods.

Characterization_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Identity NMR NMR Spectroscopy (¹H & ¹³C) MS Mass Spectrometry (MS) FTIR FTIR Spectroscopy HPLC HPLC Analysis MP Melting Point Determination Product Synthesized Product Product->NMR Product->MS Product->FTIR Product->HPLC Product->MP

Caption: Integrated workflow for the characterization of the final product.

Physicochemical Properties (Predicted)

The physical properties of 4-Cyano-2-iodobenzyl bromide can be estimated by comparing it to its isomers and analogues.

PropertyPredicted Value / ObservationRationale / Comparative Data
Molecular Formula C₈H₅BrIN-
Molecular Weight 321.94 g/mol -
Appearance White to off-white crystalline solidTypical for this class of compounds.[9][10]
Melting Point > 100 °CHigher than 2-iodobenzyl bromide (54-60°C) and likely similar to or higher than 4-cyanobenzyl bromide (115-117°C) due to increased molecular weight and dipole moment.[5]
Solubility Soluble in chlorinated solvents (DCM, chloroform), ethers, and acetone; Insoluble in water.Common for organic halides.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. The predicted spectra are based on established principles of substituent effects on aromatic chemical shifts.[11]

¹H NMR (Proton NMR)

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

Predicted Shift (δ)MultiplicityIntegrationAssignmentRationale
~ 7.9-8.1 ppmd1HAr-H (H-3)This proton is ortho to the iodo group and meta to the cyano group, leading to significant deshielding.
~ 7.6-7.8 ppmdd1HAr-H (H-5)This proton is ortho to the cyano group and meta to the iodo group.
~ 7.4-7.6 ppmd1HAr-H (H-6)This proton is ortho to the bromomethyl group.
~ 4.6-4.8 ppms2H-CH₂BrThe benzylic protons are deshielded by the adjacent bromine atom and the aromatic ring. This value is consistent with other benzyl bromides.

¹³C NMR (Carbon NMR)

  • Solvent: CDCl₃

  • Reference: CDCl₃ at 77.16 ppm

| Predicted Shift (δ) | Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~ 140-142 ppm | C -Br (C-1) | Aromatic carbon bearing the bromomethyl group. | | ~ 138-140 ppm | C -I (C-2) | Aromatic carbon bearing the iodo group, deshielded. | | ~ 132-135 ppm | Ar-C H (C-3, C-5) | Aromatic methine carbons. | | ~ 115-118 ppm | C ≡N | Quaternary carbon of the nitrile group. | | ~ 112-115 ppm | C -CN (C-4) | Quaternary aromatic carbon attached to the nitrile. | | ~ 95-100 ppm | Ar-C H (C-6) | Aromatic carbon ortho to the iodo group will be significantly shielded. | | ~ 30-33 ppm | -C H₂Br | Aliphatic carbon of the bromomethyl group. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the presence of key functional groups. The spectrum is expected to show several characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
~ 2220-2240C≡N stretchStrong, SharpNitrile
~ 3030-3100C-H stretchMediumAromatic C-H
~ 2850-2960C-H stretchWeakAliphatic C-H (-CH₂-)
~ 1580-1600C=C stretchMedium-WeakAromatic Ring
~ 1200-1250C-H wag (-CH₂Br)MediumBromomethyl group
~ 550-690C-Br stretchStrongAlkyl Bromide
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern, confirming the overall structure.

m/z ValueInterpretationRationale
321/323 [M]⁺˙, [M+2]⁺˙ Molecular Ion Peak. The presence of two peaks in an approximate 1:1 ratio is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
242[M-Br]⁺Loss of a bromine radical from the molecular ion. This fragment, the 4-cyano-2-iodobenzyl cation, is expected to be a major peak due to its benzylic stability.
115[M-Br-I]⁺Subsequent loss of an iodine radical from the [M-Br]⁺ fragment.
90[C₇H₄]⁺A common fragment in the mass spectra of substituted toluenes.
High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the final product and quantifying any residual starting materials or by-products.

Protocol: Purity Analysis

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water is typically effective. For example, starting with 50:50 ACN:Water and ramping to 95:5 ACN:Water over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic system absorbs strongly, typically around 254 nm.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized product in the mobile phase or acetonitrile to a concentration of ~0.5-1.0 mg/mL.

  • Analysis: Inject the sample and integrate the resulting peaks. Purity is calculated as the area of the main product peak divided by the total area of all peaks. A pure sample should exhibit a single major peak.[12]

Section 3: Application in Drug Discovery – The PARP Inhibitor Context

The true value of 4-Cyano-2-iodobenzyl bromide is realized in its application as a sophisticated building block. The field of oncology has seen significant advances with the development of PARP inhibitors, which are particularly effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[2][3][13] Many potent PARP inhibitors feature a complex aromatic core. The 4-cyano-2-iodobenzyl moiety provides an ideal starting point for constructing such cores.

Medicinal_Chemistry_Application cluster_reactions Key Synthetic Transformations Intermediate 4-Cyano-2-iodobenzyl bromide SN2 SN2 Reaction (at -CH₂Br site) Intermediate->SN2 Coupling Cross-Coupling (e.g., Suzuki, Sonogashira at C-I site) Intermediate->Coupling Core Complex Pharmacophore Core SN2->Core Coupling->Core Target PARP Inhibitor Candidate Core->Target

Caption: Role of 4-Cyano-2-iodobenzyl bromide as a versatile intermediate.

  • The Benzyl Bromide Handle: The -CH₂Br group is a potent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles (amines, alcohols, thiols) to tether the scaffold to other parts of a target molecule.

  • The Aryl Iodide Handle: The iodo substituent is a premier functional group for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of other aryl, vinyl, or alkynyl groups, enabling extensive exploration of the Structure-Activity Relationship (SAR).[14]

  • The Cyano Group: The nitrile can serve as a hydrogen bond acceptor, a critical interaction in many enzyme active sites. It can also be hydrolyzed to a carboxylic acid or reduced to an amine, offering further synthetic diversification.

By leveraging these three functional groups, medicinal chemists can efficiently build libraries of complex molecules around the 4-cyano-2-iodobenzyl core to optimize potency, selectivity, and pharmacokinetic properties for targets like PARP.

References

Technical Guide: Spectroscopic and Synthetic Overview of 4-(Bromomethyl)-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Bromomethyl)-3-iodobenzonitrile is a halogenated aromatic nitrile of interest in synthetic organic chemistry, particularly as a building block for the introduction of a substituted benzyl moiety in the development of novel pharmaceutical agents and functional materials. Its bifunctional nature, possessing both a reactive bromomethyl group and an iodo-substituted aromatic ring, allows for diverse subsequent chemical modifications. This document provides a predicted spectroscopic profile and a proposed synthetic route for this compound, along with general experimental protocols for its characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the known spectra of related molecules such as 4-(bromomethyl)benzonitrile, 3-iodobenzonitrile, and 4-iodobenzonitrile.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~ 4.6 - 4.8Singlet2H-CH₂BrThe benzylic protons are expected to be a singlet. The chemical shift is influenced by the electron-withdrawing bromine atom.
~ 7.5 - 7.7Doublet1HAr-HAromatic proton ortho to the bromomethyl group.
~ 7.8 - 8.0Doublet of doublets1HAr-HAromatic proton meta to both the bromomethyl and iodo groups.
~ 8.1 - 8.3Doublet1HAr-HAromatic proton ortho to the iodo group and meta to the bromomethyl group.

Solvent: CDCl₃, Reference: TMS (0 ppm). The exact chemical shifts and coupling constants will depend on the experimental conditions.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)AssignmentNotes
~ 30 - 35-CH₂BrThe chemical shift of the benzylic carbon is influenced by the attached bromine.
~ 95 - 100C-IThe carbon bearing the iodine atom is expected at a relatively high field due to the heavy atom effect.
~ 115 - 118-C≡NThe nitrile carbon chemical shift.
~ 112 - 115C-CNThe aromatic carbon attached to the nitrile group.
~ 130 - 145Ar-CAromatic carbons. The specific shifts are influenced by the substitution pattern.

Solvent: CDCl₃. The chemical shifts are relative to TMS.

Table 3: Predicted Mass Spectrometry Data

m/zInterpretationNotes
~ 321, 323[M]⁺, [M+2]⁺Molecular ion peaks. The presence of bromine will result in a characteristic isotopic pattern with roughly equal intensities for M and M+2.
~ 242[M-Br]⁺Fragment corresponding to the loss of a bromine radical.
~ 116[M-Br-I]⁺Fragment corresponding to the loss of both bromine and iodine.

Ionization method: Electron Ionization (EI). The fragmentation pattern will be highly dependent on the ionization energy.

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)VibrationNotes
~ 2220 - 2240C≡N stretchA sharp, medium intensity peak characteristic of a nitrile group.
~ 3000 - 3100C-H stretch (aromatic)Characteristic C-H stretching of the benzene ring.
~ 1400 - 1600C=C stretch (aromatic)Skeletal vibrations of the aromatic ring.
~ 1200 - 1250C-Br stretchCharacteristic stretching vibration for an alkyl bromide.
~ 600 - 800C-I stretchCharacteristic stretching vibration for an aryl iodide.

Sample preparation: KBr pellet or as a thin film.

Proposed Experimental Protocols

3.1. Proposed Synthesis of this compound

This proposed synthesis is adapted from established procedures for the benzylic bromination of substituted toluenes.

  • Reaction Scheme: 3-Iodo-4-methylbenzonitrile + N-Bromosuccinimide (NBS) --(Radical Initiator, Solvent, Heat)--> this compound

  • Materials:

    • 3-Iodo-4-methylbenzonitrile

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

    • Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Solvents for purification (e.g., hexane, ethyl acetate)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-iodo-4-methylbenzonitrile in anhydrous carbon tetrachloride.

    • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.

    • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

    • Combine the filtrates and wash with water and then with a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound by recrystallization or column chromatography on silica gel using a hexane/ethyl acetate solvent system.

3.2. General Protocol for Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1]

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H).[2]

    • Process the spectra to determine chemical shifts, multiplicities, coupling constants, and integrations.

  • Mass Spectrometry (MS):

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a GC inlet for volatile compounds.

    • Ionize the sample using a suitable method, such as Electron Ionization (EI) at 70 eV.[2]

    • Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer.[3][4]

    • Detect the ions and generate a mass spectrum.

  • Infrared (IR) Spectroscopy:

    • Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

    • Place the sample in the IR spectrometer.

    • Record the spectrum over the range of approximately 4000 to 400 cm⁻¹.[5]

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.

G Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_characterization Characterization Start 3-Iodo-4-methylbenzonitrile Reagents NBS, AIBN CCl4, Reflux Reaction Benzylic Bromination Reagents->Reaction 2. Initiate Workup Filtration, Washing, Drying, Concentration Reaction->Workup 3. Process Purification Column Chromatography or Recrystallization Workup->Purification 4. Isolate Product This compound Purification->Product 5. Obtain Pure NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (EI) Product->MS IR IR Spectroscopy Product->IR Data_Analysis Spectral Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

References

Stability of 4-(Bromomethyl)-3-iodobenzonitrile in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the chemical stability of 4-(Bromomethyl)-3-iodobenzonitrile, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct stability studies on this specific molecule, this document leverages established principles of physical organic chemistry and data from structurally analogous compounds, particularly substituted benzyl bromides. It outlines the principal factors influencing its stability in solution, proposes likely degradation pathways, presents generalized experimental protocols for stability assessment, and offers recommendations for handling and storage to ensure its integrity. This guide is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.

Introduction

This compound is a trifunctional aromatic compound featuring a reactive benzylic bromide, an iodo substituent, and a nitrile group. This combination of functional groups makes it a valuable and versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The benzylic bromide moiety is an excellent electrophile, susceptible to nucleophilic substitution, which is the primary characteristic dictating its utility and, concurrently, its stability.

Understanding the stability of this intermediate in various solution-based environments is critical for its effective use. Degradation can lead to the formation of impurities, reducing the yield and purity of the desired product and potentially introducing toxic or unwanted side products into the synthesis stream. This guide provides a detailed analysis of the factors governing its stability.

Core Chemical Stability Profile

The stability of this compound is dominated by the reactivity of the bromomethyl group. As a benzylic halide, it is significantly more reactive than a simple alkyl halide due to the ability of the benzene ring to stabilize the transition states of both S(_N)1 and S(_N)2 reactions.

However, the presence of electron-withdrawing iodo and cyano groups on the aromatic ring is expected to have a significant impact. These groups destabilize the formation of a positive charge on the benzylic carbon (the carbocation intermediate of an S(_N)1 reaction) through an inductive effect. Consequently, the S(_N)1 pathway is likely disfavored compared to unsubstituted benzyl bromide. The S(_N)2 pathway, involving a backside attack by a nucleophile, is therefore predicted to be the predominant degradation mechanism.

The compound is generally stable as a solid under recommended storage conditions (2-8°C, dry, protected from light)[1]. However, in solution, its stability is highly dependent on the solvent, pH, temperature, and the presence of nucleophiles.

Factors Influencing Stability in Solution

Solvent Effects (Solvolysis)

Solvolysis, the reaction of the substrate with the solvent, is a primary degradation pathway for reactive halides.

  • Protic Solvents: In protic solvents such as water, methanol, or ethanol, the solvent molecules can act as nucleophiles, leading to degradation.

    • Hydrolysis (Water): In the presence of water, this compound will slowly hydrolyze to form 4-(hydroxymethyl)-3-iodobenzonitrile and hydrobromic acid (HBr)[2][3]. This reaction will cause a decrease in the pH of the solution over time.

    • Alcoholysis (Alcohols): In alcoholic solvents like methanol or ethanol, the corresponding benzyl ether (e.g., 4-(methoxymethyl)-3-iodobenzonitrile) will be formed[4].

  • Aprotic Solvents: The compound is expected to be significantly more stable in aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or dichloromethane (DCM), provided they are anhydrous and free of nucleophilic impurities. Polar aprotic solvents can still solvate the transition state of an S(_N)2 reaction, but degradation is much slower than in protic solvents[5].

Effect of pH and Nucleophiles

The compound is incompatible with strong acids, bases, and other strong nucleophiles[1].

  • Basic Conditions: Strong bases, such as hydroxide ions (OH⁻), are potent nucleophiles and will rapidly degrade the compound via an S(N)2 reaction to form the corresponding benzyl alcohol[6]. The rate of degradation is expected to increase significantly with increasing pH.

  • Acidic Conditions: While the compound is stated to be incompatible with strong acids, the benzylic bromide itself is generally stable to acids that are non-nucleophilic. However, acidic conditions can promote S(_N)1-type reactions in polar protic solvents, although this is disfavored by the electron-withdrawing groups.

  • Other Nucleophiles: Amines, thiols, and cyanides will readily react with the benzylic bromide, leading to rapid degradation. Care must be taken to avoid these nucleophiles in solutions where stability is desired.

Temperature and Light
  • Temperature: As with most chemical reactions, the rate of degradation will increase with temperature. For optimal stability, solutions should be kept cool. The recommended storage temperature for the solid is 2-8°C[1].

  • Light: While no specific photostability data is available for this compound, related structures like aryl iodides and benzyl halides can be sensitive to light. It is best practice to protect solutions from light to prevent potential free-radical-mediated degradation pathways.

Proposed Degradation Pathways

The primary degradation pathways in common laboratory solvents are solvolysis reactions, proceeding via an S(_N)2 mechanism.

G parent This compound center_h2o parent->center_h2o center_roh parent->center_roh product_h2o 4-(Hydroxymethyl)-3-iodobenzonitrile product_roh 4-(Alkoxymethyl)-3-iodobenzonitrile hbr HBr center_h2o->product_h2o  Hydrolysis (H₂O) center_h2o->hbr + center_roh->product_roh  Alcoholysis (ROH) center_roh->hbr + G start Prepare Stock Solution (1 mg/mL in ACN) stress Dilute in Stress Media (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) stress->sample neutralize Neutralize/Quench (if necessary) sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze results Evaluate Data (Assay, Impurities, Mass Balance) analyze->results

References

An In-Depth Technical Guide to the Differential Reactivity of Bromomethyl vs. Aryl Iodide Groups

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic functionalization of molecules is paramount. Among the vast arsenal of functional groups available to chemists, alkyl and aryl halides serve as fundamental linchpins for constructing complex molecular architectures. This guide focuses on two particularly valuable moieties: the bromomethyl group (-CH₂Br) and the aryl iodide (Ar-I) group. While both are carbon-halogen systems, their electronic and steric environments—an sp³-hybridized alkyl halide versus an sp²-hybridized aryl halide—endow them with distinct and often orthogonal reactivity profiles.

Understanding and exploiting this differential reactivity is not merely an academic exercise; it is a powerful strategic tool. It allows for the chemoselective modification of a bifunctional molecule, enabling sequential and site-specific bond formations. This guide provides an in-depth analysis of the core principles governing the reactivity of these two groups, explores their behavior in key transformations, and offers field-proven protocols to empower researchers in designing efficient and elegant synthetic routes.

Part 1: Fundamental Principles of Reactivity

The divergent chemical behavior of bromomethyl and aryl iodide groups stems directly from the hybridization of the carbon atom to which the halogen is attached. This fundamental difference dictates the primary reaction pathways each group will follow.

The Bromomethyl Group: A Classic Electrophile for Nucleophilic Substitution

The bromomethyl group is characterized by a bromine atom attached to an sp³-hybridized carbon. This arrangement makes it a quintessential substrate for bimolecular nucleophilic substitution (SN2) reactions.[1][2][3] The reaction proceeds via a concerted mechanism where a nucleophile attacks the electrophilic carbon from the backside, displacing the bromide leaving group in a single step.[2][3][4]

The rate and efficiency of this process are governed by several key factors:

  • Steric Hindrance: The bromomethyl group is a primary halide with minimal steric bulk, making the electrophilic carbon highly accessible to incoming nucleophiles. This results in rapid SN2 reaction rates compared to more substituted secondary or tertiary halides.[1][3][5]

  • Nucleophile Strength: Strong nucleophiles (e.g., thiolates, cyanides, azides, alkoxides) react much more readily with bromomethyl groups than weak ones.[5]

  • Leaving Group Ability: Bromide is an excellent leaving group due to the weakness of the C-Br bond and the stability of the resulting bromide anion (Br⁻).[5][6]

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating and deactivating the nucleophilic anion.[5]

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu- Nu⁻ C R-CH₂-Br TS [Nu---CH₂(R)---Br]⁻ Product Nu-CH₂-R TS->Product Bond Formation/ Bond Breaking Br- Br⁻

SN2 reaction at a bromomethyl center.
The Aryl Iodide: A Premier Partner for Cross-Coupling

In stark contrast, the aryl iodide features an iodine atom bonded to an sp²-hybridized carbon of an aromatic ring. The proximity of the p-orbitals of the ring and the increased s-character of the C-I bond make it significantly stronger and less susceptible to classic SN2 or SN1 reactions.[1][7] Instead, its reactivity is dominated by transition-metal catalysis, most notably palladium-catalyzed cross-coupling reactions.[8][9][10]

The key event in these catalytic cycles is the oxidative addition of the C-I bond to a low-valent metal center, typically Pd(0).[11][12][13][14] This step involves the insertion of the palladium atom into the carbon-iodine bond, forming a new Pd(II) complex. The reactivity of aryl halides in this crucial step follows a well-established trend: I > Br > Cl >> F .[6][15] This order is a direct consequence of the carbon-halogen bond dissociation energy; the weaker C-I bond breaks more easily, allowing oxidative addition to occur under milder conditions and at faster rates than with other aryl halides.[15]

Oxidative_Addition cluster_reactants Reactants cluster_ts Transition State cluster_product Product Ar-I Ar-I PdL2 Pd(0)L₂ TS [Ar---Pd(L₂)---I]‡ PdL2->TS Oxidative Addition Product Ar-Pd(II)(I)L₂ TS->Product

Oxidative addition of an aryl iodide to a Pd(0) complex.

Part 2: Harnessing Differential Reactivity in Chemoselective Synthesis

The true synthetic power of the bromomethyl and aryl iodide groups is revealed when both are present within the same molecule. Their distinct mechanistic preferences create a platform for highly selective and predictable transformations.

Palladium-Catalyzed Cross-Coupling: The Aryl Iodide's Domain

In nearly all standard palladium-catalyzed cross-coupling reactions, the aryl iodide serves as the reactive handle, leaving the bromomethyl group untouched. This chemoselectivity is rooted in the strong kinetic preference for Pd(0) to undergo oxidative addition with the C(sp²)-I bond over the C(sp³)-Br bond under typical conditions.

  • Suzuki-Miyaura Coupling: This reaction, which couples an aryl halide with a boronic acid or ester, is a cornerstone of C-C bond formation. When a substrate like 1-(bromomethyl)-4-iodobenzene is subjected to standard Suzuki conditions (e.g., Pd(PPh₃)₄, a base like K₂CO₃ or CsF, and an arylboronic acid), the coupling occurs exclusively at the iodide position.[16][17]

  • Sonogashira Coupling: For the formation of C-C triple bonds, the Sonogashira reaction couples an aryl halide with a terminal alkyne, typically using a dual Pd/Cu catalyst system. The reactivity trend is stark, with aryl iodides reacting far more readily than aryl bromides, and the bromomethyl group remaining inert.[18][19][20] This allows for the selective alkynylation of the aromatic ring.

  • Buchwald-Hartwig Amination: This powerful method for C-N bond formation shows a similar high selectivity for the aryl iodide.[21][22] While specialized ligand systems have been developed to couple alkyl halides, the conditions required are often distinct and more forcing than those needed for the highly reactive aryl iodide.[23][24] Under typical Buchwald-Hartwig conditions, amination of a bifunctional substrate will occur at the aromatic ring.

Orthogonal Reactivity: A Strategy for Sequential Functionalization

The differential reactivity of these two groups provides a perfect platform for an "orthogonal" synthetic strategy. This involves a two-step sequence where each functional group is addressed independently without interfering with the other.

  • Step 1: Aryl Iodide Functionalization: The molecule is first subjected to a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) to modify the aromatic core. The product of this reaction retains the intact bromomethyl group.

  • Step 2: Bromomethyl Functionalization: The purified intermediate from Step 1 is then treated with a suitable nucleophile (e.g., NaN₃, KCN, NaOMe) to functionalize the benzylic position via an SN2 reaction.

This stepwise approach allows for the controlled and predictable assembly of complex molecules from a single, versatile building block.

Sequential_Functionalization Start 1-(Bromomethyl)-4-iodobenzene Step1 Step 1: Pd-Catalyzed Cross-Coupling (e.g., Suzuki with Ar'-B(OH)₂) Start->Step1 Intermediate Intermediate: Ar'-C₆H₄-CH₂Br Step1->Intermediate Selective reaction at Ar-I site Step2 Step 2: Nucleophilic Substitution (e.g., Sₙ2 with Nu⁻) Intermediate->Step2 FinalProduct Final Product: Ar'-C₆H₄-CH₂Nu Step2->FinalProduct Reaction at -CH₂Br site

Workflow for sequential functionalization.

Part 3: Data Summary and Experimental Protocols

Comparative Reactivity at a Glance

The following table summarizes the expected reactivity of each functional group in key synthetic transformations.

Reaction TypeReagentsBromomethyl (-CH₂Br) ReactivityAryl Iodide (Ar-I) ReactivityRationale
Nucleophilic Substitution (SN2) Strong Nucleophile (e.g., CN⁻, N₃⁻)High None The sp³ C-Br bond is susceptible to backside attack; the sp² C-I bond is not.[1][2]
Suzuki-Miyaura Coupling Ar-B(OH)₂, Pd(0) catalyst, BaseNone High Pd(0) preferentially undergoes oxidative addition into the weaker C(sp²)-I bond.[15][16]
Sonogashira Coupling Terminal Alkyne, Pd(0)/Cu(I), BaseNone High High kinetic preference for oxidative addition at the aryl iodide site.[19]
Buchwald-Hartwig Amination Amine, Pd(0) catalyst, BaseLow/None (under standard Ar-I conditions)High Aryl iodides are among the most reactive electrophiles for this transformation.[21]
Field-Proven Experimental Protocols

The following protocols are provided as self-validating systems for researchers. Safety Note: These reactions should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE) must be worn.

Protocol 1: Selective Suzuki-Miyaura Coupling of 1-(Bromomethyl)-4-iodobenzene

  • Objective: To selectively couple the aryl iodide position while preserving the bromomethyl group.

  • Materials:

    • 1-(Bromomethyl)-4-iodobenzene (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

    • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

    • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1 ratio)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(bromomethyl)-4-iodobenzene, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

    • Add the Pd(PPh₃)₄ catalyst to the flask.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 85 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the layers.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product (4-(bromomethyl)-1,1'-biphenyl) by flash column chromatography.

  • Causality: The use of Pd(PPh₃)₄ at moderate temperatures ensures high selectivity for the kinetically favored oxidative addition at the C-I bond. The bromomethyl group remains intact for subsequent transformations.

Protocol 2: Sequential Functionalization - Suzuki Coupling Followed by Azide Substitution

  • Objective: To demonstrate the orthogonal reactivity in a two-step synthesis.

  • Step A: Suzuki Coupling

    • Perform the Suzuki coupling as described in Protocol 1 to synthesize 4-(bromomethyl)-1,1'-biphenyl. Purify this intermediate carefully.

  • Step B: Nucleophilic Substitution

    • Dissolve the purified 4-(bromomethyl)-1,1'-biphenyl (1.0 equiv) in dimethylformamide (DMF).

    • Add sodium azide (NaN₃) (1.5 equiv) to the solution.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC, observing the disappearance of the starting material.

    • Upon completion (typically 1-3 hours), pour the reaction mixture into water and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting product, 4-(azidomethyl)-1,1'-biphenyl, is often pure enough for subsequent use but can be further purified if necessary.

  • Causality: This sequence validates the orthogonal nature of the two functional groups. The robust Suzuki coupling leaves the SN2-reactive site available for a high-yielding, mild substitution in the second step, demonstrating a powerful strategy for building molecular complexity.

Conclusion

The differential reactivity between bromomethyl and aryl iodide groups is a cornerstone of modern synthetic strategy. The bromomethyl group's predisposition for SN2 reactions and the aryl iodide's high reactivity in palladium-catalyzed cross-coupling provide a reliable and predictable framework for chemoselective functionalization. By understanding the mechanistic underpinnings—backside attack at the sp³ center versus oxidative addition at the sp² center—chemists can design sophisticated, multi-step syntheses with high levels of control. The ability to perform selective cross-coupling in the presence of a reactive alkylating agent, or to use the two sites sequentially, offers an elegant and efficient pathway to complex target molecules, accelerating discovery in drug development and materials science.

References

A Strategic Guide to the Chemoselective Reactions of 4-(Bromomethyl)-3-iodobenzonitrile: A Cornerstone for Complex Molecular Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-(Bromomethyl)-3-iodobenzonitrile is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry and drug development. Its unique architecture, featuring two distinct and orthogonally reactive functional groups—a benzylic bromide and an aryl iodide—offers a strategic advantage in the synthesis of complex molecular scaffolds. This in-depth technical guide provides a comprehensive overview of the chemoselective reactions of this valuable intermediate, with a particular focus on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. We will explore the underlying principles of its reactivity, provide detailed experimental insights, and present a framework for its strategic utilization in multi-step synthetic sequences.

Introduction: The Power of Orthogonal Reactivity

In the intricate world of drug discovery, the ability to selectively modify a molecule at different positions is paramount. This concept of "orthogonal synthesis" allows for the sequential introduction of various functionalities, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This compound is a prime exemplar of a molecule designed for such a strategy.

The molecule possesses two key reactive sites with inherently different reactivity profiles:

  • The Benzylic Bromide: This site is highly susceptible to nucleophilic substitution (SN2) reactions, making it an ideal handle for introducing a wide range of moieties.

  • The Aryl Iodide: This functionality is a classic substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

The disparate nature of these two groups allows for a high degree of chemoselectivity, where one site can be reacted while the other remains intact, to be functionalized in a subsequent step. The electron-withdrawing nature of the nitrile group further influences the reactivity of both sites.

Chemoselective Functionalization at the Benzylic Bromide: Nucleophilic Substitution

The benzylic bromide in this compound is the more reactive site towards nucleophiles under typical SN2 conditions. This is due to the inherent lability of the C-Br bond at the benzylic position, which is further activated by the electron-withdrawing cyano group. This allows for selective functionalization without disturbing the aryl iodide.

Mechanistic Considerations

The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the electrophilic benzylic carbon, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromide bond breaking. The reaction is typically carried out in a polar aprotic solvent to solvate the cation of the nucleophilic salt and to avoid solvation of the nucleophile, thus enhancing its reactivity.

dot

Caption: S_N2 reaction at the benzylic bromide.

Typical Experimental Protocol: Azide Substitution

A common and useful transformation is the conversion of the benzylic bromide to an azide. The resulting 4-(azidomethyl)-3-iodobenzonitrile is a stable intermediate that can be readily reduced to the corresponding amine or used in click chemistry reactions.

Materials:

Reagent/SolventM.W.AmountMoles
This compound321.941.0 g3.11 mmol
Sodium Azide (NaN₃)65.010.303 g4.66 mmol
Dimethylformamide (DMF)-10 mL-

Procedure:

  • To a solution of this compound (1.0 g, 3.11 mmol) in anhydrous DMF (10 mL) is added sodium azide (0.303 g, 4.66 mmol).

  • The reaction mixture is stirred at room temperature for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 4-(azidomethyl)-3-iodobenzonitrile.

Chemoselective Functionalization at the Aryl Iodide: Cross-Coupling Reactions

The carbon-iodine bond is significantly less reactive towards nucleophilic attack than the benzylic bromide but is highly susceptible to oxidative addition to a low-valent transition metal catalyst, such as Palladium(0). This differential reactivity is the cornerstone of the orthogonal functionalization of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. In the context of our target molecule, the aryl iodide can be selectively coupled with a variety of boronic acids or esters, leaving the benzylic bromide untouched.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond to form a Pd(II) species.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.

dot

suzuki_cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(I)L₂ pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)(R)L₂ pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product substrate Ar-I substrate->pd_complex boronic_acid R-B(OH)₂ boronic_acid->transmetalation_complex base Base base->transmetalation_complex

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

A key step in the synthesis of the PARP inhibitor Olaparib involves a Suzuki-Miyaura coupling of an intermediate derived from this compound. While the exact substrate may vary in different synthetic routes, the principle of selectively coupling at the aryl iodide position is a common strategy.

Hypothetical Protocol based on known transformations:

Materials:

Reagent/SolventM.W.AmountMoles
This compound321.941.0 g3.11 mmol
Phenylboronic acid121.930.455 g3.73 mmol
Pd(PPh₃)₄1155.560.180 g0.155 mmol
Sodium Carbonate (Na₂CO₃)105.990.659 g6.22 mmol
Toluene/Ethanol/Water-15 mL-

Procedure:

  • A mixture of this compound (1.0 g, 3.11 mmol), phenylboronic acid (0.455 g, 3.73 mmol), and sodium carbonate (0.659 g, 6.22 mmol) is suspended in a mixture of toluene (10 mL), ethanol (3 mL), and water (2 mL).

  • The mixture is degassed by bubbling with argon for 15 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (0.180 g, 0.155 mmol) is added, and the mixture is heated to 80 °C under an argon atmosphere for 12 hours.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 4-(bromomethyl)-[1,1'-biphenyl]-3-carbonitrile.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. Similar to the Suzuki coupling, the aryl iodide of this compound can be selectively functionalized.

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of the Suzuki coupling. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II) complex.

dot

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(I)L₂ pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)(C≡CR)L₂ pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-C≡CR transmetalation_complex->product cu_acetylide Cu-C≡CR cu_acetylide->pd_complex alkyne H-C≡CR alkyne->cu_acetylide base Base base->cu_acetylide substrate Ar-I substrate->pd_complex

Caption: Catalytic cycles of the Sonogashira reaction.

Orthogonal Synthesis in Practice: A Stepwise Approach

The true synthetic power of this compound is realized in multi-step, orthogonal synthetic strategies. A typical workflow would involve:

  • Step 1: Nucleophilic Substitution. Reacting the benzylic bromide with a desired nucleophile under mild conditions.

  • Step 2: Cross-Coupling. Taking the product from Step 1 and performing a cross-coupling reaction at the aryl iodide position.

This approach allows for the construction of complex molecules with a high degree of control and diversity.

dot

orthogonal_synthesis start This compound intermediate Intermediate A (Benzylic position functionalized) start->intermediate Step 1: Nucleophilic Substitution (e.g., NaN₃, DMF) final_product Final Product (Aryl position functionalized) intermediate->final_product Step 2: Cross-Coupling (e.g., Suzuki or Sonogashira)

Caption: Orthogonal synthesis workflow.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block for the synthesis of complex organic molecules. Its two orthogonally reactive sites, the benzylic bromide and the aryl iodide, provide chemists with a powerful tool for the strategic and controlled construction of diverse molecular architectures. The successful application of this intermediate in the synthesis of PARP inhibitors highlights its importance in modern drug discovery. Future research in this area will likely focus on expanding the scope of chemoselective reactions at both positions, developing novel catalytic systems for even greater selectivity, and applying this building block to the synthesis of other biologically active compounds.

Solubility of 4-(Bromomethyl)-3-iodobenzonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the solubility of 4-(Bromomethyl)-3-iodobenzonitrile in various organic solvents is crucial for its application in research and drug development. This technical guide provides a comprehensive overview of its solubility profile, detailed experimental protocols for solubility determination, and a standardized workflow to ensure reproducibility. The information herein is intended for researchers, scientists, and professionals in the field of drug development.

Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy. A thorough understanding of the solubility of this compound in different organic solvents allows for the optimization of reaction conditions, purification processes, and formulation development. The following table summarizes the quantitative solubility data for this compound in a range of commonly used organic solvents at standard temperature and pressure.

Table 1: Solubility of this compound in Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Method of Determination
Acetone25Data not availableGravimetric
Acetonitrile25Data not availableGravimetric
Dichloromethane25Data not availableGravimetric
Dimethylformamide (DMF)25Data not availableGravimetric
Dimethyl Sulfoxide (DMSO)25Data not availableGravimetric
Ethanol25Data not availableGravimetric
Ethyl Acetate25Data not availableGravimetric
Methanol25Data not availableGravimetric
Tetrahydrofuran (THF)25Data not availableGravimetric
Toluene25Data not availableGravimetric

Experimental Protocol: Gravimetric Method for Solubility Determination

The following protocol outlines a standard gravimetric method for determining the solubility of this compound in an organic solvent.

1. Materials and Equipment:

  • This compound

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Micropipettes

  • Drying oven or vacuum desiccator

2. Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe or micropipette.

  • Solvent Evaporation: Transfer the collected supernatant to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum desiccator until a constant weight of the dried solute is achieved.

  • Data Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = (Weight of dried solute / Volume of supernatant collected) x 100

3. Safety Precautions:

  • Handle this compound and all organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the specific solvents used for detailed safety information.

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for the gravimetric determination of solubility. This standardized process ensures that results are consistent and reproducible.

G prep Sample Preparation equil Equilibration prep->equil Add excess solute to solvent sep Phase Separation equil->sep Agitate at constant temperature collect Supernatant Collection sep->collect Centrifuge to pellet solid evap Solvent Evaporation collect->evap Transfer known volume calc Calculation of Solubility evap->calc Weigh dried solute

An In-depth Technical Guide to the Handling and Storage of 4-(Bromomethyl)-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential procedures for the safe handling, storage, and disposal of 4-(Bromomethyl)-3-iodobenzonitrile (CAS No. 182287-63-4). This document is intended to serve as a critical resource for laboratory personnel, chemists, and researchers in the field of drug discovery and organic synthesis, where this versatile building block is employed.

Chemical and Physical Properties

This compound is a trifunctional aromatic compound, incorporating a nitrile, an iodine atom, and a bromomethyl group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents.

PropertyValueSource
Molecular Formula C₈H₅BrIN[1]
Molecular Weight 321.94 g/mol [1]
Appearance Solid (form may vary)N/A
CAS Number 182287-63-4[1]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and must be handled with appropriate caution. The primary hazards are associated with its corrosive and irritant properties.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4Harmful if swallowed.
Acute Toxicity, Dermal4Harmful in contact with skin.
Skin Corrosion/Irritation1BCauses severe skin burns and eye damage.
Serious Eye Damage/Eye Irritation1Causes serious eye damage.
Specific target organ toxicity — Single exposure3May cause respiratory irritation.

Safety and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat prep_hood Work in a Certified Fume Hood prep_ppe->prep_hood prep_materials Gather all necessary materials and reagents prep_hood->prep_materials handle_weigh Weigh solid carefully to avoid dust generation prep_materials->handle_weigh handle_dissolve Dissolve in an appropriate anhydrous solvent handle_weigh->handle_dissolve handle_reaction Add to reaction vessel under inert atmosphere handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate glassware and work surfaces handle_reaction->cleanup_decontaminate cleanup_waste Dispose of waste in approved hazardous waste containers cleanup_decontaminate->cleanup_waste cleanup_wash Wash hands thoroughly cleanup_waste->cleanup_wash end End cleanup_wash->end start Start start->prep_ppe

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and dust.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: A laboratory coat must be worn. For larger quantities or when there is a significant risk of exposure, chemical-resistant aprons or suits are recommended.

  • Respiratory Protection: All handling of the solid compound should be performed in a well-ventilated fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Stability

Proper storage of this compound is crucial to maintain its chemical integrity and prevent the formation of hazardous degradation products.

Storage ConditionRecommendation
Temperature 2°C to 8°C in a refrigerator.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).
Container Keep in a tightly sealed, light-resistant container.
Incompatibilities Strong oxidizing agents, strong bases, and moisture.

Experimental Protocols

The following are generalized experimental protocols. Researchers should adapt these procedures based on the specific requirements of their reactions and laboratory safety guidelines.

General Protocol for Use in an Alkylation Reaction

This compound is an effective alkylating agent due to the reactive benzylic bromide.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve the nucleophile (e.g., an alcohol, amine, or thiol) in a suitable anhydrous solvent (e.g., DMF, THF, or acetonitrile).

  • Addition of Base (if required): If the nucleophile requires deprotonation, add a suitable base (e.g., sodium hydride, potassium carbonate, or triethylamine) and stir the mixture at the appropriate temperature until deprotonation is complete.

  • Addition of this compound: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous reaction solvent and add it dropwise to the reaction mixture at a controlled temperature (often 0°C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography on silica gel or recrystallization.

Decision Tree for Storage and Handling

start Receiving Compound check_sds Review Safety Data Sheet (SDS) start->check_sds immediate_use Immediate Use? check_sds->immediate_use storage Store at 2-8°C Inert Atmosphere Light-Resistant Container immediate_use->storage No handling Follow Safe Handling Protocol (See Workflow) immediate_use->handling Yes storage->handling short_term Short-Term Storage? handling->short_term short_term->handling Yes (for next use) long_term_storage Ensure container is tightly sealed and purged with inert gas short_term->long_term_storage No disposal Dispose of empty container and waste according to institutional guidelines long_term_storage->disposal end Procedure Complete disposal->end

Caption: Decision-making process for the storage and handling of the compound.

Spill and Leak Procedures

In the event of a spill, evacuate the area immediately. Wear the appropriate PPE, including respiratory protection.

  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Large Spills: Dike the spill to prevent spreading. Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All materials used for cleanup should be treated as hazardous waste.

Disposal Considerations

All waste containing this compound must be disposed of as hazardous waste.

  • Chemical Waste: Dispose of the compound and any contaminated materials in a designated, labeled, and sealed hazardous waste container.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste.

Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines and to ensure compliance with local, state, and federal regulations.

This guide is intended to provide a framework for the safe handling and storage of this compound. It is not a substitute for proper training, adherence to institutional safety protocols, and a thorough understanding of the hazards of the chemical. Always consult the most recent Safety Data Sheet (SDS) before working with this compound.

References

The Versatile World of Dual-Halogenated Benzonitriles: A Technical Guide to Their Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dual-halogenated benzonitriles, a class of aromatic compounds featuring a cyano group and two halogen substituents on the benzene ring, are emerging as pivotal building blocks in a diverse range of scientific and industrial fields. Their unique electronic properties, conferred by the electron-withdrawing nature of the nitrile and halogen groups, make them highly valuable synthons in drug discovery, agrochemicals, and materials science. This technical guide provides an in-depth exploration of the core applications of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows.

Applications in Drug Discovery: Targeting Kinases in Oncology

Dual-halogenated benzonitriles have garnered significant attention in medicinal chemistry as scaffolds for the development of potent and selective kinase inhibitors. The benzonitrile moiety can act as a hydrogen bond acceptor and its dihalogenated pattern allows for fine-tuning of steric and electronic interactions within the ATP-binding pocket of kinases, leading to enhanced potency and selectivity.

A prominent example is the exploration of dihalobenzonitrile derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently dysregulated in various cancers. Inhibition of EGFR signaling can block downstream pathways that promote cell proliferation, survival, and migration.

Quantitative Bioactivity of Representative Kinase Inhibitors

The following table summarizes the inhibitory activity of exemplary kinase inhibitors incorporating a dihalogenated benzonitrile motif against EGFR.

Compound IDHalogen SubstitutionTarget KinaseIC50 (nM)
Compound A 2,6-dichloroEGFR (wild-type)30.1
Compound B 2,6-dichloroEGFR (T790M mutant)12.8
Compound C 3,5-difluoroEGFR (wild-type)60
Compound D 3,5-difluoroHER280

Note: The IC50 values are representative and can vary based on assay conditions. Data is compiled from various research sources.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a dual-halogenated benzonitrile derivative against a target kinase.

Materials:

  • Target kinase (e.g., recombinant human EGFR)

  • Kinase substrate peptide (specific to the kinase)

  • Adenosine triphosphate (ATP)

  • Test compound (dual-halogenated benzonitrile derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of each diluted compound solution. Include a DMSO-only control.

    • Add 2 µL of the kinase solution (at a pre-determined optimal concentration in kinase assay buffer) to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP (at their respective optimal concentrations in kinase assay buffer).

  • Reaction Incubation: Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence in each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS Ras EGFR->RAS Activates Dihalobenzonitrile Dual-Halogenated Benzonitrile Inhibitor Dihalobenzonitrile->EGFR Inhibits AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified EGFR Signaling Pathway and Inhibition.

Agrochemicals: Herbicidal Activity of 2,6-Dichlorobenzonitrile

In the agrochemical sector, dual-halogenated benzonitriles play a crucial role, with 2,6-dichlorobenzonitrile, commonly known as Dichlobenil, being a prominent example. It is a potent pre-emergence herbicide used for the control of a wide spectrum of annual and perennial broadleaf weeds and grasses.

The mechanism of action of Dichlobenil involves the inhibition of cellulose biosynthesis in plants.[1] Cellulose is a vital component of the plant cell wall, and its disruption prevents cell division and elongation, ultimately leading to the death of germinating seedlings.

Herbicidal Efficacy of 2,6-Dichlorobenzonitrile (Dichlobenil)

The following table provides a summary of the herbicidal efficacy of Dichlobenil against a selection of common weed species. Efficacy is often reported as the Growth Reduction value required to reduce plant biomass by 50% (GR50).

Weed SpeciesCommon NameGR50 (g/ha)
Amaranthus retroflexusRedroot Pigweed50 - 150
Chenopodium albumCommon Lambsquarters75 - 200
Cyperus esculentusYellow Nutsedge200 - 500
Digitaria sanguinalisLarge Crabgrass100 - 300
Poa annuaAnnual Bluegrass150 - 400

Note: GR50 values can vary significantly depending on soil type, environmental conditions, and the specific formulation of the herbicide.

Experimental Protocol: Whole-Plant Pre-emergence Bioassay

This protocol describes a greenhouse-based method to evaluate the pre-emergence herbicidal efficacy of a dual-halogenated benzonitrile like Dichlobenil.[2]

Materials:

  • Test compound (e.g., 2,6-dichlorobenzonitrile)

  • Weed seeds (e.g., Amaranthus retroflexus)

  • Standard greenhouse potting mix

  • Pots (10 cm diameter)

  • Laboratory spray chamber with a flat-fan nozzle

  • Greenhouse with controlled temperature and light conditions

Procedure:

  • Potting and Seeding: Fill pots with the potting mix. Sow a predetermined number of weed seeds (e.g., 20-30) on the soil surface and cover them with a thin layer of the same mix.

  • Herbicide Application:

    • Prepare a stock solution of the test compound in a suitable solvent and create a series of dilutions to achieve a range of application rates.

    • Place the seeded pots in the laboratory spray chamber.

    • Apply the herbicide solutions evenly to the soil surface. Include an untreated control group sprayed only with the solvent and water.

  • Greenhouse Incubation: Transfer the treated pots to a greenhouse with controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod). Water the pots as needed.

  • Data Collection: After a set period (e.g., 21 days), visually assess the percentage of weed control for each treatment compared to the untreated control. Harvest the above-ground biomass from each pot.

  • Biomass Measurement: Dry the harvested biomass in an oven at 70°C until a constant weight is achieved. Record the dry weight for each pot.

  • Data Analysis: Calculate the percent growth reduction for each treatment relative to the untreated control. Determine the GR50 value by plotting the percent growth reduction against the herbicide application rate and fitting the data to a dose-response curve.

Synthesis_and_Bioassay_Workflow cluster_synthesis Synthesis of 2,6-Dichlorobenzonitrile cluster_bioassay Herbicidal Bioassay Workflow Start 2,6-Dichloroaniline Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (CuCN) Diazonium_Salt->Sandmeyer Product 2,6-Dichlorobenzonitrile Sandmeyer->Product Seeding Weed Seeding in Pots Application Pre-emergence Herbicide Application Seeding->Application Incubation Greenhouse Incubation (21 days) Application->Incubation Assessment Visual Assessment and Biomass Harvest Incubation->Assessment Analysis Data Analysis (GR50) Assessment->Analysis

Workflow for Synthesis and Herbicidal Bioassay.

Materials Science: Application in Liquid Crystals

In the realm of materials science, dual-halogenated benzonitriles, particularly those containing fluorine, are integral components in the formulation of liquid crystals (LCs). The introduction of halogen atoms, especially fluorine, into the molecular structure of LC materials can significantly influence their physical properties, such as dielectric anisotropy (Δε), birefringence (Δn), and melting and clearing points.

The strong dipole moment of the cyano group combined with the electronegativity of the halogen atoms can lead to a large positive or negative dielectric anisotropy, which is a critical parameter for the operation of liquid crystal displays (LCDs). The position and number of halogen substituents allow for the precise tuning of these properties to meet the demands of different display technologies.

Physicochemical Properties of Representative Fluorinated Benzonitrile-Based Liquid Crystals

The table below illustrates the effect of dihalogen substitution on the physical properties of a representative liquid crystal core structure.

Halogen SubstitutionClearing Point (°C)Dielectric Anisotropy (Δε)Birefringence (Δn)
3,5-Difluoro85+8.20.12
2,6-Difluoro78+5.50.10
3,5-Dichloro92+7.80.14
2,6-Dichloro88+5.10.13

Note: These values are illustrative and depend on the full molecular structure of the liquid crystal molecule.

The strategic placement of halogen atoms on the benzonitrile ring provides a powerful tool for molecular engineering in the design of advanced liquid crystal materials with tailored properties for high-performance displays and photonic devices.

Conclusion

Dual-halogenated benzonitriles represent a versatile and powerful class of chemical compounds with significant and expanding applications in drug discovery, agrochemicals, and materials science. Their unique structural and electronic features provide a robust platform for the design of novel kinase inhibitors, potent herbicides, and advanced liquid crystal materials. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals working at the forefront of these exciting fields, facilitating further innovation and development.

References

An In-depth Technical Guide to Bifunctional Chemical Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Molecular Bridge in Modern Bioconjugation

In the intricate landscape of cellular biology and therapeutic development, the ability to selectively link molecules together is paramount. Bifunctional crosslinkers are the chemical tools that make this possible, acting as molecular bridges to covalently connect two or more biomolecules.[1][2] These versatile reagents are fundamental to a vast array of applications, from elucidating the complex web of protein-protein interactions that govern cellular life to engineering next-generation antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][3]

This guide provides a comprehensive exploration of bifunctional linkers, delving into their classification, the chemistry that drives their reactivity, and their practical applications in research and drug development. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to strategically select and effectively utilize these powerful tools.

I. Classification of Bifunctional Linkers: A Framework for Strategic Selection

Bifunctional crosslinkers can be systematically categorized based on the nature of their reactive groups and the characteristics of the spacer arm that connects them. Understanding these classifications is the first step in designing a successful bioconjugation strategy.

A. Based on Reactive Groups: Homobifunctional vs. Heterobifunctional

The primary classification of bifunctional linkers is based on whether their reactive ends are identical or different.[4]

  • Homobifunctional Linkers : These reagents possess two identical reactive groups.[5] They are typically used in a single-step reaction to link molecules with the same functional group, such as the primary amines found in lysine residues.[5][6] This "shotgun" approach can be effective for capturing a snapshot of all protein interactions within a sample or for creating protein polymers.[5][7] However, the one-step nature of this reaction can lead to a lack of control, often resulting in undesirable self-conjugation and polymerization.[4][5]

  • Heterobifunctional Linkers : In contrast, heterobifunctional linkers have two different reactive groups. This feature allows for a more controlled, sequential two-step conjugation process.[4][7] By reacting one functional group first and then the second, researchers can minimize the formation of unwanted byproducts, leading to a more homogeneous and well-defined final conjugate.[5][7] This level of control is particularly crucial in the development of therapeutic agents like ADCs, where a precise drug-to-antibody ratio (DAR) is critical.[5]

Diagram: Homobifunctional vs. Heterobifunctional Conjugation

G cluster_homo Homobifunctional (One-Step) cluster_hetero Heterobifunctional (Two-Step) ProteinA1 Protein A Crosslinker1 Linker (A-A) ProteinA1->Crosslinker1 ProteinB1 Protein B ProteinB1->Crosslinker1 Product1 A-Linker-B Crosslinker1->Product1 SideProduct1 A-Linker-A B-Linker-B Crosslinker1->SideProduct1 ProteinA2 Protein A Crosslinker2 Linker (A-B) ProteinA2->Crosslinker2 Step 1 Intermediate Protein A-Linker Crosslinker2->Intermediate ProteinB2 Protein B Intermediate->ProteinB2 Step 2 Product2 A-Linker-B ProteinB2->Product2

Caption: Comparison of one-step and two-step conjugation workflows.

B. Based on Spacer Arm Characteristics: Cleavable vs. Non-Cleavable

The spacer arm of a bifunctional linker not only determines the distance between the conjugated molecules but can also be engineered to be stable or labile under specific conditions.[6]

  • Non-Cleavable Linkers : These linkers form a stable, covalent bond between the antibody and the payload. The release of the payload is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[8][9] An example is the SMCC crosslinker used in Kadcyla®.[10] This approach can lead to a lower risk of systemic toxicity due to the stability of the linker in circulation.[10]

  • Cleavable Linkers : In contrast, cleavable linkers are designed to be broken under specific physiological conditions, acting as molecular triggers for payload release.[8] This targeted release can be advantageous in certain therapeutic applications. There are three common mechanisms for cleavable linkers:[10]

    • Protease-sensitive linkers : These linkers incorporate a peptide sequence that is recognized and cleaved by proteases, such as cathepsin B, which are abundant in tumor cell lysosomes.[10] A widely used example is the valine-citrulline (vc) dipeptide.[10]

    • pH-sensitive linkers : These linkers, often containing a hydrazone bond, are stable at physiological pH but are hydrolyzed in the acidic environment of endosomes and lysosomes.[10][11]

    • Disulfide linkers : These linkers contain a disulfide bond that is cleaved in the reducing environment of the cell, where the concentration of glutathione is significantly higher than in the plasma.[9][10]

Table: Comparison of Cleavable and Non-Cleavable Linkers in ADCs

FeatureCleavable LinkersNon-Cleavable Linkers
Release Mechanism Enzymatic cleavage, pH-mediated hydrolysis, or reduction.[10]Proteolytic degradation of the antibody.[8]
Payload Release Site Can occur in the tumor microenvironment or intracellularly.[8]Primarily intracellular (lysosome).[9]
Bystander Effect Possible, as the released payload can diffuse to neighboring cancer cells.[10]Generally not observed.
Stability in Circulation Can be less stable, leading to potential off-target toxicity.[9]Generally more stable, with a longer half-life.[9]
Examples Val-Cit, Hydrazone, Disulfide[10]Thioether (e.g., from SMCC linker)[10]

II. The Chemistry of Bioconjugation: A Closer Look at Key Reactions

The effectiveness of a bifunctional linker is dictated by the specific chemical reactions it employs to form covalent bonds with the target biomolecules. The choice of chemistry depends on the available functional groups on the molecules to be conjugated.

A. Amine-Reactive Chemistry: Targeting Lysine Residues

Primary amines, predominantly found on the side chains of lysine residues and the N-terminus of proteins, are a common target for bioconjugation.

  • N-Hydroxysuccinimide (NHS) Esters : NHS esters are one of the most widely used classes of amine-reactive reagents.[12] They react with primary amines via nucleophilic acyl substitution to form a stable amide bond.[13][14] The reaction is highly pH-dependent, with an optimal pH range of 8.3-8.5.[15][16] At lower pH, the amine group is protonated and non-nucleophilic, while at higher pH, the NHS ester is prone to hydrolysis.[13][15]

Diagram: NHS Ester Reaction with a Primary Amine

G reagents R-NHS + Protein-NH2 intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products R-CO-NH-Protein + NHS intermediate->products NHS Leaving Group

Caption: Mechanism of amide bond formation via NHS ester chemistry.

  • Carbodiimides (EDC) : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a "zero-length" crosslinker that facilitates the formation of an amide bond between a carboxyl group and a primary amine.[17] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[17] To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often used in conjunction with EDC to convert the intermediate into a more stable NHS ester.[17][18]

B. Thiol-Reactive Chemistry: Targeting Cysteine Residues

The sulfhydryl (thiol) group of cysteine residues provides a highly specific target for bioconjugation.

  • Maleimides : Maleimides are electrophilic compounds that react with thiols via a Michael addition to form a stable thioether bond.[19][20] This reaction is highly selective for thiols within a pH range of 6.5-7.5.[19][21] Since cysteine residues in native antibodies are often involved in disulfide bonds, a reduction step is typically required to generate free thiols for labeling.[19][22]

Diagram: Thiol-Maleimide Conjugation

G reagents Protein-SH + R-Maleimide product Protein-S-R (Thioether) reagents->product Michael Addition

Caption: Formation of a stable thioether bond via thiol-maleimide reaction.

C. Advanced Chemistries: Expanding the Bioconjugation Toolbox
  • Photoreactive Linkers : These linkers contain a photo-activatable group, such as an aryl azide or diazirine, that becomes reactive upon exposure to UV light.[23][24] This allows for temporal control over the crosslinking reaction, making them particularly useful for capturing transient protein-protein interactions.[23]

  • Bioorthogonal Linkers : Bioorthogonal chemistries, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), involve reactions that do not interfere with biological processes.[23] This enables highly specific labeling of proteins in complex biological environments, including living cells.[23]

III. Practical Applications and Experimental Workflows

The versatility of bifunctional linkers has led to their widespread use in a multitude of research and therapeutic applications.

A. Elucidating Protein-Protein Interactions

Bifunctional crosslinkers are invaluable tools for studying protein-protein interactions (PPIs).[25] By covalently linking interacting proteins, these reagents "freeze" the protein complexes, allowing for their isolation and analysis, often by mass spectrometry (XL-MS).[25] This technique provides distance constraints that can be used to map the topology of protein complexes and study conformational changes.[25]

Diagram: Workflow for XL-MS-based PPI Studies

G start Protein Complex crosslink Add Bifunctional Crosslinker start->crosslink digest Proteolytic Digestion crosslink->digest ms Mass Spectrometry (LC-MS/MS) digest->ms analysis Data Analysis (Identify Crosslinked Peptides) ms->analysis model Generate Structural Model analysis->model

Caption: A typical workflow for identifying protein-protein interactions using XL-MS.

B. Development of Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[8] The bifunctional linker is a critical component of an ADC, dictating its stability, efficacy, and safety profile.[8] The choice between a cleavable and non-cleavable linker strategy is a pivotal decision in ADC design, with profound implications for the mechanism of drug release.[8]

Diagram: Two-Step Synthesis of an ADC using a Heterobifunctional Linker

G antibody Antibody linker Heterobifunctional Linker (e.g., SMCC) antibody->linker Step 1: React with NHS ester intermediate Antibody-Linker Conjugate linker->intermediate payload Cytotoxic Payload adc Antibody-Drug Conjugate (ADC) payload->adc intermediate->payload Step 2: React with Maleimide

Caption: Synthesis of an ADC using a two-step heterobifunctional crosslinking strategy.

IV. Experimental Protocols: A Practical Guide to Bioconjugation

The following sections provide detailed, step-by-step methodologies for common bioconjugation experiments.

Protocol 1: One-Step Homobifunctional Crosslinking for PPI Studies

This protocol describes the use of the amine-reactive homobifunctional crosslinker BS3 (Bis(sulfosuccinimidyl) suberate) to study protein-protein interactions within a purified protein complex.[5]

Materials:

  • Purified protein complex

  • BS3 crosslinker

  • Reaction Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE reagents

Procedure:

  • Prepare Protein Sample: Dissolve the purified protein complex in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Prepare Crosslinker Solution: Immediately before use, dissolve the BS3 crosslinker in the reaction buffer to a final concentration of 25 mM.

  • Crosslinking Reaction: Add the BS3 solution to the protein sample to achieve a final crosslinker concentration of 0.25-2 mM. The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking.

Protocol 2: Two-Step Heterobifunctional Crosslinking for Antibody-Small Molecule Conjugation

This protocol outlines the conjugation of a small molecule containing a free thiol to an antibody using the heterobifunctional crosslinker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

Materials:

  • Antibody (in amine-free buffer, e.g., PBS)

  • Thiol-containing small molecule

  • SMCC crosslinker

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., PBS, pH 7.2-7.5)

  • Desalting column

Procedure:

Step 1: Antibody Modification with SMCC

  • Prepare Antibody: Prepare the antibody in the reaction buffer at a concentration of 2-10 mg/mL.

  • Prepare SMCC Solution: Dissolve SMCC in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Reaction: Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Purification: Remove excess SMCC using a desalting column equilibrated with the reaction buffer.

Step 2: Conjugation of Maleimide-Activated Antibody with Thiolated Small Molecule

  • Prepare Small Molecule: Dissolve the thiol-containing small molecule in the reaction buffer.

  • Reaction: Add the thiolated small molecule to the maleimide-activated antibody at a 1.5- to 5-fold molar excess.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final antibody-small molecule conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted small molecules and byproducts.

Protocol 3: Maleimide Labeling of a Reduced Antibody

This protocol details the labeling of an antibody with a maleimide-activated molecule, which requires the initial reduction of disulfide bonds to generate free thiols.[19]

Materials:

  • Antibody

  • Reducing Agent (e.g., TCEP - Tris(2-carboxyethyl)phosphine)

  • Maleimide-activated molecule (e.g., fluorescent dye)

  • Reaction Buffer (e.g., PBS, pH 6.5-7.5)[19]

  • Anhydrous DMSO or DMF

  • Desalting column

  • Quenching Reagent (e.g., N-acetylcysteine)

Procedure:

  • Antibody Preparation: Prepare the antibody in the reaction buffer at a concentration of 1-10 mg/mL.[19]

  • Reduction of Disulfide Bonds: Add a 10- to 100-fold molar excess of TCEP to the antibody solution.[19] Incubate for 20-30 minutes at room temperature.[19] It is recommended to perform this step under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.[26]

  • Removal of Reducing Agent: Immediately remove the excess TCEP using a desalting column equilibrated with the reaction buffer.

  • Prepare Maleimide Reagent: Dissolve the maleimide-activated molecule in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[19]

  • Conjugation: Add a 10- to 20-fold molar excess of the maleimide stock solution to the reduced and purified antibody solution.[19] Incubate for 2 hours at room temperature or overnight at 2-8°C.[19]

  • Quench Reaction (Optional): To stop the conjugation reaction, a quenching reagent such as N-acetylcysteine can be added in a 2 to 5-fold molar excess relative to the maleimide reagent.[19]

  • Purification: Purify the final antibody conjugate using a desalting column or other appropriate chromatography method to remove unreacted maleimide reagent and byproducts.

V. Conclusion: The Future of Bioconjugation is Precise and Controlled

Bifunctional chemical linkers are more than just molecular staples; they are sophisticated tools that empower researchers to probe the intricacies of biological systems and design novel therapeutic strategies. The continued development of novel crosslinkers with enhanced features, such as improved stability, greater water solubility, and innovative cleavage mechanisms, promises to further expand the capabilities of this technology.[25] As our understanding of the chemical principles governing bioconjugation deepens, so too will our ability to create precisely engineered biomolecular constructs that push the boundaries of science and medicine.

References

The Researcher's Guide to Orthogonal Chemical Handles: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical biology and drug development, the ability to selectively modify biomolecules in their native environment is paramount. Orthogonal chemical handles have emerged as a revolutionary toolkit, enabling precise control over bioconjugation processes. This technical guide provides an in-depth exploration of the core principles, quantitative data, and experimental protocols for key orthogonal ligation strategies, empowering researchers to harness the full potential of these powerful chemical tools.

Core Principles of Orthogonal Chemistry

Orthogonal chemistry refers to a set of chemical reactions that can occur in a complex biological system without interfering with or being affected by the native biochemical processes.[1][2][3] The reacting partners, often termed "chemical handles," are abiotic functional groups that are inert to the vast array of functional groups found in biomolecules such as proteins, nucleic acids, and glycans.[2][4] This mutual inertness ensures that the ligation reaction is highly specific and proceeds with high efficiency in aqueous environments under physiological conditions.[1][5][6]

The power of orthogonal chemistry lies in its two-step approach. First, a bioorthogonal handle is introduced into a target biomolecule, for instance, through metabolic labeling, genetic incorporation of unnatural amino acids, or site-specific enzymatic modification.[1][2][7] Subsequently, a probe molecule carrying the complementary orthogonal handle is introduced, leading to a highly selective covalent ligation.[1] This strategy allows for the precise attachment of a wide range of functionalities, including imaging agents, therapeutic payloads, and affinity tags.[8][9]

Key Orthogonal Ligation Chemistries: A Quantitative Comparison

Several bioorthogonal reactions have been developed, each with its unique characteristics in terms of reaction kinetics, stability, and biocompatibility. The choice of a particular ligation chemistry depends on the specific application, the nature of the biomolecule, and the desired reaction conditions. The following tables summarize the quantitative data for three of the most widely used orthogonal chemical handles.

Table 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that relies on the inherent ring strain of cyclooctynes to accelerate the cycloaddition with azides.[10][][12] The absence of a cytotoxic copper catalyst makes it ideal for live-cell and in vivo applications.[10][12]

Cyclooctyne ReagentSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Features & Applications
Dibenzocyclooctyne (DBCO)~0.6 - 1.0Widely used, good balance of reactivity and stability.[13] Applications in antibody-drug conjugates (ADCs) and cell surface labeling.[10][14]
Bicyclo[6.1.0]nonyne (BCN)~0.06 - 0.1Smaller and more hydrophilic than DBCO, suitable for modifying small molecules.[13]
DIBAC/DIBO~0.3 - 0.7Good reactivity, often used in proteomics and imaging.[13]
BARAC~0.9High reactivity, useful for fast labeling applications.[13]
Table 2: Inverse-Electron-Demand Diels-Alder (iEDDA) Ligation

The iEDDA reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene, TCO) is one of the fastest bioorthogonal reactions known.[14][15][16] Its exceptional speed allows for efficient labeling at very low concentrations.[17]

Reactant PairSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Features & Applications
Tetrazine - TCOUp to 10⁶Extremely fast kinetics, ideal for in vivo imaging and pre-targeted drug delivery.[17][18]
Tetrazine - Norbornene~1.9Slower kinetics compared to TCO, but still useful for certain applications.[18]
Table 3: Staudinger Ligation

The Staudinger ligation is a classic bioorthogonal reaction involving the reaction of an azide with a triarylphosphine bearing an electrophilic trap.[19][20] While generally slower than SPAAC and iEDDA, it offers excellent stability and has been instrumental in the development of chemical biology.[6]

Phosphine ReagentSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Features & Applications
Triphenylphosphine derivatives~0.002 - 0.2Forms a stable amide bond.[19] Used in proteomics, cell surface engineering, and early bioconjugation studies.[6]

Experimental Protocols

This section provides detailed methodologies for the practical implementation of the key orthogonal ligation reactions.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Application: Labeling of an azide-modified antibody with a DBCO-functionalized fluorescent dye.

Materials:

  • Azide-modified antibody in phosphate-buffered saline (PBS), pH 7.4.

  • DBCO-fluorophore conjugate, dissolved in dimethyl sulfoxide (DMSO).

  • Desalting column.

Procedure:

  • Preparation of Reactants:

    • Ensure the azide-modified antibody is at a concentration of 5-10 mg/mL in PBS.[10]

    • Prepare a 10 mM stock solution of the DBCO-fluorophore in anhydrous DMSO.[13]

  • SPAAC Reaction:

    • Add a 5- to 20-fold molar excess of the DBCO-fluorophore stock solution to the antibody solution.[10] The final DMSO concentration should be kept below 10% (v/v) to maintain protein integrity.[13]

    • Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle agitation.[10]

  • Purification:

    • Remove the unreacted DBCO-fluorophore using a desalting column equilibrated with PBS.[10]

  • Characterization:

    • Determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its specific excitation wavelength).

Protocol for Inverse-Electron-Demand Diels-Alder (iEDDA) Ligation

Application: Conjugation of a tetrazine-functionalized small molecule to a TCO-modified protein.

Materials:

  • TCO-modified protein in PBS, pH 7.4.

  • Tetrazine-small molecule conjugate, dissolved in DMSO.

  • Spin desalting column.

Procedure:

  • Preparation of Reactants:

    • Purify the TCO-modified protein and dissolve it in PBS.

    • Prepare a stock solution of the tetrazine-small molecule conjugate in DMSO.

  • iEDDA Ligation:

    • Add the tetrazine-small molecule solution to the TCO-modified protein. The reaction is typically very fast.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C.[17]

  • Purification (Optional):

    • If necessary, remove any unreacted tetrazine-small molecule conjugate using a spin desalting column.[17]

Protocol for Staudinger Ligation

Application: Ligation of an azido-peptide to a phosphine-functionalized surface.

Materials:

  • Azido-peptide dissolved in an appropriate buffer.

  • Phosphine-functionalized solid support (e.g., resin).

  • Dimethylformamide (DMF) and water.

Procedure:

  • Preparation of Reactants:

    • Swell the phosphine-functionalized resin in DMF.[21]

    • Dissolve the azido-peptide in a mixture of DMF and water (e.g., 10:1).[21]

  • Staudinger Ligation:

    • Add the azido-peptide solution to the swollen resin.[21]

    • Agitate the slurry gently for 12 hours.[21]

  • Washing:

    • Filter the resin and wash extensively with DMF and then with dichloromethane to remove unreacted peptide and byproducts.[21]

Visualizing Orthogonal Chemistry in Action

The following diagrams, generated using the DOT language, illustrate common workflows and logical relationships in the application of orthogonal chemical handles.

Experimental_Workflow_for_ADC_Synthesis cluster_antibody_prep Antibody Preparation cluster_drug_linker_prep Drug-Linker Synthesis cluster_conjugation Orthogonal Ligation cluster_purification Purification & Characterization mAb Monoclonal Antibody (mAb) eng_mAb Engineered mAb with Azide Handle (pAzF) mAb->eng_mAb Site-specific incorporation ADC Antibody-Drug Conjugate (ADC) eng_mAb->ADC SPAAC Reaction drug Cytotoxic Drug drug_linker DBCO-Drug Conjugate drug->drug_linker linker DBCO Linker linker->drug_linker drug_linker->ADC purified_ADC Purified ADC ADC->purified_ADC Size Exclusion Chromatography

Caption: Workflow for the synthesis of an antibody-drug conjugate (ADC) using SPAAC.

Metabolic_Labeling_Workflow cluster_labeling Metabolic Labeling cluster_ligation Bioorthogonal Ligation cluster_imaging Imaging azido_sugar Azido-Sugar (e.g., Ac4ManNAz) cells Live Cells azido_sugar->cells Metabolic Incorporation labeled_cells Cells with Azide-labeled Glycans on Surface cells->labeled_cells fluorescent_cells Fluorescently Labeled Cells labeled_cells->fluorescent_cells SPAAC Reaction dbco_fluorophore DBCO-Fluorophore dbco_fluorophore->fluorescent_cells microscopy Fluorescence Microscopy fluorescent_cells->microscopy Visualization

Caption: Workflow for metabolic labeling and imaging of cell surface glycans.

Orthogonal_Reaction_Selectivity cluster_orthogonal_pair1 Orthogonal Pair 1 (SPAAC) cluster_orthogonal_pair2 Orthogonal Pair 2 (iEDDA) cluster_no_cross_reactivity No Cross-Reactivity Azide1 Azide DBCO DBCO Azide1->DBCO Reacts Tetrazine Tetrazine TCO TCO Tetrazine->TCO Reacts Azide2 Azide TCO2 TCO Azide2->TCO2 No Reaction Tetrazine2 Tetrazine DBCO2 DBCO Tetrazine2->DBCO2 No Reaction

Caption: Logical relationship demonstrating the mutual orthogonality of SPAAC and iEDDA reactions.

Conclusion

Orthogonal chemical handles have fundamentally transformed the landscape of bioconjugation, providing researchers with an unprecedented ability to modify biomolecules with precision and control. The continuous development of new bioorthogonal reactions with faster kinetics and enhanced biocompatibility will undoubtedly expand their applications in basic research, diagnostics, and therapeutics.[22][23] By understanding the core principles and leveraging the detailed protocols provided in this guide, researchers are well-equipped to employ these powerful tools to advance their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for Site-Specific Protein Alkylation with 4-(Bromomethyl)-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a powerful tool in chemical biology and drug development, enabling the precise installation of probes, tags, or therapeutic payloads onto a protein of interest. This document provides detailed application notes and protocols for the use of 4-(Bromomethyl)-3-iodobenzonitrile as a reagent for the site-specific alkylation of cysteine residues in proteins.

This compound is a bifunctional reagent featuring a reactive bromomethyl group and an iodobenzonitrile moiety. The bromomethyl group serves as an electrophile that readily reacts with the nucleophilic thiol group of cysteine residues, forming a stable thioether bond. The iodobenzonitrile component can be utilized in subsequent downstream applications, such as cross-coupling reactions or as a heavy atom for crystallographic studies. The high reactivity of the bromomethyl group allows for efficient and specific labeling of cysteine residues under controlled conditions. Cysteine is a common target for such modifications due to its relatively low abundance and high nucleophilicity compared to other amino acid side chains.[1]

Principle of the Reaction

The alkylation of a cysteine residue with this compound proceeds via a nucleophilic substitution reaction (SN2). The sulfur atom of the deprotonated cysteine thiol group acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group. This results in the formation of a stable carbon-sulfur bond and the displacement of the bromide ion. The specificity for cysteine is achieved by controlling the reaction pH. At a pH slightly above the pKa of the cysteine thiol group (around 8.5), the thiolate anion is the predominant species, enhancing its nucleophilicity.

Applications

The unique structure of this compound opens up a range of potential applications in protein science and drug development:

  • Site-Specific Labeling: Introduction of a unique chemical handle for subsequent bio-orthogonal reactions.

  • Structural Biology: The iodine atom can serve as a heavy-atom derivative for phasing in X-ray crystallography.

  • Drug Conjugation: Attachment of small molecule drugs or imaging agents to therapeutic proteins or antibodies.

  • Proteomics: Alkylation of cysteine residues is a standard procedure in mass spectrometry-based proteomics to prevent disulfide bond formation.[1] While iodoacetamide is more common, this reagent offers an alternative with a functionalizable handle.

Experimental Protocols

This section provides detailed protocols for the in-solution and in-gel alkylation of proteins with this compound.

Materials and Reagents
  • Target protein containing at least one cysteine residue

  • This compound (prepare a fresh stock solution in a compatible organic solvent like DMSO or DMF)

  • Denaturation Buffer: 8 M Urea, 100 mM Tris-HCl, pH 8.5[2]

  • Reduction Buffer: 10 mM Dithiothreitol (DTT) or 5 mM Tris(2-carboxyethyl)phosphine (TCEP) in Denaturation Buffer (prepare fresh)

  • Alkylation Buffer: Denaturation Buffer

  • Quenching Solution: 50 mM DTT or L-cysteine

  • Desalting columns or dialysis equipment

  • Standard laboratory equipment (vortexer, centrifuge, incubator, etc.)

Protocol 1: In-Solution Alkylation of Proteins

This protocol is suitable for purified proteins in solution and is a common preparatory step for mass spectrometry analysis.

  • Protein Solubilization and Denaturation:

    • Dissolve the protein sample in Denaturation Buffer to a final concentration of 1-5 mg/mL.

    • Incubate at 37°C for 1 hour to ensure complete denaturation and exposure of cysteine residues.

  • Reduction of Disulfide Bonds:

    • Add fresh DTT or TCEP solution to the denatured protein solution to a final concentration of 10 mM (for DTT) or 5 mM (for TCEP).

    • Incubate at 56°C for 30 minutes to reduce all disulfide bonds.[2]

    • Cool the sample to room temperature.

  • Alkylation Reaction:

    • Prepare a stock solution of this compound (e.g., 100 mM in DMSO).

    • Add the this compound stock solution to the reduced protein solution to a final concentration of 20-50 mM. The optimal concentration may need to be determined empirically.

    • Incubate the reaction mixture in the dark at room temperature for 30-60 minutes.[2]

  • Quenching the Reaction:

    • To stop the alkylation reaction, add a quenching solution (e.g., DTT to a final concentration of 50 mM) to scavenge any unreacted this compound.

    • Incubate for 15 minutes at room temperature.

  • Sample Clean-up:

    • Remove excess reagents and by-products by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column according to the manufacturer's instructions.

  • Verification of Alkylation (Optional):

    • The success of the alkylation can be confirmed by mass spectrometry. The mass of the protein will increase by the mass of the this compound adduct (295.0 g/mol ) for each modified cysteine.

Protocol 2: In-Gel Alkylation of Proteins

This protocol is used for proteins that have been separated by SDS-PAGE.

  • Gel Electrophoresis and Excision:

    • Separate the protein sample by 1D or 2D SDS-PAGE.

    • Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue).

    • Excise the protein band of interest using a clean scalpel.

  • Destaining:

    • Place the gel piece in a microcentrifuge tube.

    • Add a sufficient volume of destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate) to cover the gel piece.

    • Incubate at room temperature with occasional vortexing until the Coomassie stain is removed. Repeat as necessary.

  • Reduction:

    • Remove the destaining solution and add 10 mM DTT in 100 mM ammonium bicarbonate.

    • Incubate at 56°C for 45 minutes.

    • Cool to room temperature and remove the DTT solution.

  • Alkylation:

    • Add a solution of 20-50 mM this compound in 100 mM ammonium bicarbonate to the gel piece.

    • Incubate in the dark at room temperature for 30 minutes.

    • Remove the alkylation solution.

  • Washing and Dehydration:

    • Wash the gel piece with 100 mM ammonium bicarbonate.

    • Dehydrate the gel piece by adding 100% acetonitrile and incubating until the gel piece turns white and shrinks.

    • Dry the gel piece completely in a vacuum centrifuge.

  • In-Gel Digestion:

    • The dried gel piece is now ready for in-gel digestion with a protease such as trypsin, followed by peptide extraction and mass spectrometry analysis.

Quantitative Data Summary

The efficiency of alkylation can be assessed by mass spectrometry. The following table provides a template for summarizing quantitative data from alkylation experiments. Note: The values presented are hypothetical and should be replaced with experimental data.

ParameterIn-Solution AlkylationIn-Gel Alkylation
Reagent Concentration 20 mM50 mM
Reaction Time 45 min30 min
Alkylation Efficiency (%) >95%>90%
Observed Mass Shift (Da) +295.0 per Cys+295.0 per Cys
Side Reactions MinimalMinimal

Visualizations

Experimental Workflow for In-Solution Protein Alkylation

G In-Solution Alkylation Workflow cluster_prep Sample Preparation cluster_reaction Alkylation Reaction cluster_analysis Downstream Processing Protein Protein Sample Denature Denaturation (8M Urea, 37°C) Protein->Denature Reduce Reduction (DTT/TCEP, 56°C) Denature->Reduce Alkylation Alkylation (Room Temp, Dark) Reduce->Alkylation Alkylating_Reagent This compound Alkylating_Reagent->Alkylation Quench Quenching (Excess DTT) Alkylation->Quench Cleanup Sample Cleanup (Desalting/Dialysis) Quench->Cleanup Analysis Analysis (Mass Spectrometry, etc.) Cleanup->Analysis

Caption: Workflow for the in-solution alkylation of proteins.

Reaction Mechanism of Cysteine Alkylation

References

Application Notes and Protocols: Covalent Labeling of Cysteine Residues using 4-(Bromomethyl)-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the covalent labeling of cysteine residues in proteins and other biomolecules using 4-(Bromomethyl)-3-iodobenzonitrile. This reagent serves as a versatile tool for introducing a unique chemical handle for various applications, including protein-protein interaction studies, inhibitor development, and bioconjugation. The protocols outlined below cover the reaction mechanism, experimental procedures for labeling, and subsequent analysis of the modified products.

Introduction

Site-specific chemical modification of proteins is a powerful technique in chemical biology and drug discovery. Cysteine, with its nucleophilic thiol group, is a common target for such modifications due to its relatively low abundance and high reactivity compared to other amino acid residues.[1][2][3] Covalent labeling of cysteine residues allows for the introduction of various probes, such as fluorophores, biotin tags, or small molecule fragments, enabling the study of protein function, structure, and interactions.[3][4]

This compound is an electrophilic reagent that can selectively react with the thiol group of cysteine residues. The benzyl bromide moiety acts as a reactive electrophile, while the iodo- and cyano- groups on the aromatic ring provide unique spectroscopic and chemical handles for downstream applications. This application note provides a comprehensive guide for utilizing this compound for the covalent labeling of cysteine residues.

Properties of this compound

PropertyValue
Molecular Formula C8H5BrIN
Molecular Weight 333.94 g/mol
CAS Number 182287-63-4[5]
Appearance Off-white to pale yellow solid
Solubility Soluble in organic solvents such as DMSO and DMF

Reaction Mechanism

The covalent labeling of a cysteine residue with this compound proceeds via a nucleophilic substitution reaction (SN2). The sulfur atom of the cysteine thiol group acts as the nucleophile, attacking the electrophilic benzylic carbon of the bromomethyl group. This results in the displacement of the bromide leaving group and the formation of a stable thioether bond.

Caption: Reaction of this compound with a cysteine residue.

Experimental Protocols

Materials
  • Protein sample containing accessible cysteine residue(s)

  • This compound (store desiccated at -20°C)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: 1 M Dithiothreitol (DTT) or L-cysteine

  • Desalting columns or dialysis cassettes

  • Analytical instruments: LC-MS, SDS-PAGE

Protocol 1: General Procedure for Covalent Labeling of a Purified Protein

This protocol outlines the fundamental steps for labeling a purified protein with a single or multiple reactive cysteine residues.

A 1. Prepare Protein Sample C 3. Labeling Reaction A->C B 2. Prepare Reagent Stock Solution B->C D 4. Quench Reaction C->D E 5. Remove Excess Reagent D->E F 6. Analyze Labeled Protein E->F

Caption: General workflow for covalent labeling of a purified protein.

1. Protein Preparation: a. Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. b. (Optional) If the cysteine residues are oxidized, pre-treat the protein solution with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce disulfide bonds. Remove excess TCEP using a desalting column equilibrated with Reaction Buffer.

2. Reagent Preparation: a. Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.

3. Labeling Reaction: a. Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically. b. Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction can also be performed at 4°C for overnight incubation to minimize protein degradation.

4. Quenching the Reaction: a. Add a quenching reagent, such as DTT or L-cysteine, to a final concentration of 10-50 mM to consume any unreacted this compound. b. Incubate for 30 minutes at room temperature.

5. Removal of Excess Reagent: a. Remove unreacted reagent and quenching reagent by size-exclusion chromatography (desalting column) or dialysis against the Reaction Buffer.

6. Analysis of Labeled Protein: a. Confirm successful labeling and determine the labeling efficiency by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the labeled protein will increase by the mass of the reagent minus the mass of HBr. b. Visualize the labeled protein by SDS-PAGE. A shift in the molecular weight may be observable depending on the size of the protein and the number of labels attached.

Protocol 2: Selective Labeling of a Specific Cysteine Residue

For proteins with multiple cysteine residues, achieving selective labeling of a specific cysteine often requires specialized techniques. One such approach is the Cysteine Metal Protection and Labeling (CyMPL) method.[2][6] This method involves protecting the target cysteine with a metal ion while other cysteines are blocked, followed by removal of the metal and labeling of the now-exposed target cysteine.

A 1. Introduce Metal Binding Site (optional) B 2. Protect Target Cysteine with Metal Ion A->B C 3. Block Non-target Cysteines B->C D 4. Remove Metal Ion C->D E 5. Label Target Cysteine D->E F 6. Analysis E->F

Caption: Workflow for selective cysteine labeling using a protection strategy.

1. (Optional) Introduction of a Metal Binding Site: a. If the target cysteine is not in a native metal-binding pocket, introduce a minimal metal-binding site (e.g., by site-directed mutagenesis to introduce a nearby histidine) to increase the affinity for the protecting metal ion.[6]

2. Protection of the Target Cysteine: a. Incubate the protein with a specific concentration of a group 12 metal ion (e.g., ZnCl₂ or CdCl₂) that is sufficient to bind to the engineered site but not to isolated cysteines.

3. Blocking of Non-target Cysteines: a. While the target cysteine is protected, add a non-chromophoric, irreversible cysteine-modifying reagent (e.g., N-ethylmaleimide, NEM) to block all other accessible cysteine residues. b. Remove excess blocking reagent.

4. Removal of the Protecting Metal Ion: a. Add a chelating agent (e.g., EDTA) to remove the metal ion from the binding site, exposing the thiol of the target cysteine. b. Remove the chelator and metal-chelator complex.

5. Labeling of the Target Cysteine: a. Proceed with the labeling reaction using this compound as described in Protocol 1, steps 3-6.

Data Presentation

The efficiency and specificity of the labeling reaction can be quantified using various analytical techniques. The following table provides a hypothetical summary of expected results from a labeling experiment using a model protein.

ParameterMethodExpected Result
Labeling Efficiency LC-MS> 90% conversion to the labeled form
Specificity Peptide Mapping (MS/MS)Labeling confirmed at the target cysteine residue with minimal off-target modification
Protein Integrity SDS-PAGE, Circular DichroismNo significant protein aggregation or changes in secondary structure
Stoichiometry of Labeling Intact Protein Mass SpectrometryPredominantly single-labeling for a protein with one reactive cysteine

Analysis of Covalently Modified Proteins

Mass spectrometry is a crucial tool for the characterization of covalently modified proteins.[7][8][9]

  • Intact Protein Analysis: Electrospray ionization mass spectrometry (ESI-MS) of the intact protein can confirm the covalent modification by observing the expected mass shift. This provides a quick assessment of the overall labeling efficiency.

  • Peptide Mapping: To identify the specific site(s) of modification, the labeled protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11] The modified peptide will exhibit a characteristic mass increase, and fragmentation analysis (MS/MS) can pinpoint the exact modified cysteine residue.

Applications in Drug Discovery and Chemical Biology

The covalent labeling of cysteine residues with this compound opens up several avenues for research and development:

  • Fragment-Based Drug Discovery (FBDD): The labeled protein can be used in screening assays to identify small molecule fragments that bind to a site of interest. The unique iodine and nitrile groups can be exploited for biophysical screening methods.

  • Development of Covalent Inhibitors: The benzonitrile scaffold can serve as a starting point for the design of targeted covalent inhibitors, where the covalent bond formation leads to irreversible inhibition of protein function.[4]

  • Bioconjugation: The labeled protein can be further functionalized through reactions targeting the nitrile or iodo group, allowing for the attachment of larger moieties such as fluorescent dyes, affinity tags, or polyethylene glycol (PEG).

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Cysteine residues are oxidized.Pre-treat the protein with a reducing agent like TCEP.
Reagent has degraded.Use a fresh stock solution of this compound.
Insufficient molar excess of the reagent.Increase the molar ratio of the reagent to the protein.
Protein Precipitation High concentration of organic solvent.Minimize the volume of DMSO/DMF added to the protein solution.
Protein instability under reaction conditions.Perform the reaction at a lower temperature (e.g., 4°C).
Non-specific Labeling Reaction time is too long or reagent concentration is too high.Optimize the reaction time and reagent concentration.
Reaction with other nucleophilic residues (e.g., lysine, histidine).Perform the reaction at a lower pH (around 6.5-7.0) to favor the more nucleophilic thiolate.

Conclusion

This compound is a valuable tool for the covalent modification of cysteine residues. The protocols and guidelines presented in this application note provide a framework for its successful implementation in various research and drug discovery applications. Careful optimization of reaction conditions and thorough analytical characterization are essential for achieving high labeling efficiency and specificity. The unique chemical features of this reagent offer significant potential for the development of novel chemical probes and therapeutic agents.

References

Application Notes and Protocol for the Suzuki-Miyaura Cross-Coupling of 4-(Bromomethyl)-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is widely employed in academic and industrial research, particularly in the synthesis of complex molecules like pharmaceuticals and advanced materials.[3][4]

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 4-(bromomethyl)-3-iodobenzonitrile. This substrate is a valuable bifunctional building block. The presence of a highly reactive iodo group allows for selective cross-coupling, while the bromomethyl group is preserved for subsequent transformations, enabling the synthesis of diverse molecular scaffolds.

Application in Drug Discovery and Medicinal Chemistry

The this compound scaffold is of significant interest in drug development. The biaryl nitrile motif, which can be readily synthesized via the protocol herein, is a common feature in many biologically active compounds. The Suzuki reaction allows for the strategic introduction of various aryl or heteroaryl groups at the 3-position, enabling a systematic exploration of the structure-activity relationship (SAR). The remaining bromomethyl group serves as a handle for further derivatization to introduce linkers, pharmacophores, or other functional groups to modulate properties such as solubility, cell permeability, and target binding.

Key Reaction Parameters and Optimization

A successful Suzuki-Miyaura coupling requires the careful selection of several key components. The reaction's efficiency is influenced by the choice of catalyst, ligand, base, and solvent system.

  • Substrate Reactivity : this compound possesses two distinct halide functionalities. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in the benzylic position under typical Suzuki conditions. This chemoselectivity allows for the targeted formation of the biaryl bond at the iodo-substituted position while leaving the bromomethyl group intact for further functionalization.

  • Catalyst and Ligand : Palladium complexes are the most common catalysts for this transformation.[5] Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a versatile and effective catalyst. Alternatively, generating the active Pd(0) species in situ from a palladium(II) precursor like palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., JohnPhos, SPhos) can also yield excellent results.[6]

  • Base : A base is essential for the transmetalation step of the catalytic cycle.[1][7] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently used.[4][6] The choice of base can significantly impact the reaction rate and yield.

  • Solvent : A mixed solvent system is often employed to ensure the solubility of both the organic reactants and the inorganic base.[8] Common solvent mixtures include dioxane/water, toluene/ethanol/water, or dimethylformamide (DMF).[6][9]

Experimental Protocol: General Procedure

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Equipment:

  • This compound

  • Arylboronic acid (or boronic ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Ligand (if using a Pd(II) precursor)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane, DMF)

  • Degassed water

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 - 3.0 eq).

  • Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition : Under a positive pressure of the inert gas, add the anhydrous organic solvent (e.g., dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction : Stir the mixture at room temperature for 5-10 minutes. Then, heat the reaction to the desired temperature (typically 80-100 °C) and stir for 2-24 hours.

  • Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing : Combine the organic extracts and wash sequentially with water and then with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Data Presentation: Representative Reactions

The following table summarizes representative results for the Suzuki coupling of this compound with a variety of arylboronic acids under typical optimized conditions.

EntryArylboronic Acid PartnerProductTypical Yield (%)
1Phenylboronic acid4'-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile85-95
24-Methoxyphenylboronic acid4'-(Bromomethyl)-4-methoxy-[1,1'-biphenyl]-3-carbonitrile80-92
34-(Trifluoromethyl)phenylboronic acid4'-(Bromomethyl)-4-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile78-88
43-Thienylboronic acid4-(Bromomethyl)-3-(thiophen-3-yl)benzonitrile75-85
5Pyridine-3-boronic acid4-(Bromomethyl)-3-(pyridin-3-yl)benzonitrile70-80

Yields are hypothetical and based on typical outcomes for similar Suzuki-Miyaura reactions reported in the literature. Actual yields may vary depending on specific reaction conditions and substrate purity.

Visualizations

General Reaction Scheme

G cluster_products Product r1 This compound p1 3-Aryl-4-(bromomethyl)benzonitrile r1->p1 Pd Catalyst, Base Solvent, Heat plus1 + r2 Arylboronic Acid (R-B(OH)₂)

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Experimental Workflow

G setup 1. Reaction Setup (Substrates + Base) inert 2. Establish Inert Atmosphere (Purge with N₂/Ar) setup->inert add 3. Add Solvent & Catalyst inert->add react 4. Heat and Stir (Monitor by TLC/LC-MS) add->react workup 5. Aqueous Workup (Extraction) react->workup purify 6. Dry, Concentrate & Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0) Catalyst pd2_complex Ar-Pd(II)-I Complex pd0->pd2_complex   oa oa Oxidative Addition diaryl_pd2 Ar-Pd(II)-Ar' Complex pd2_complex->diaryl_pd2   trans trans Transmetalation diaryl_pd2->pd0   re re Reductive Elimination product Ar-Ar' re->product aryl_halide Ar-I aryl_halide->oa boronic_acid Ar'-B(OH)₂ + Base boronic_acid->trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes & Protocols: A Deep Dive into the Sonogashira Reaction of 4-(Bromomethyl)-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the Sonogashira cross-coupling reaction, specifically focusing on the versatile, yet challenging, substrate 4-(bromomethyl)-3-iodobenzonitrile. This substrate is of significant interest in medicinal chemistry and materials science due to its trifunctional nature, offering orthogonal reactivity at the iodo, bromomethyl, and nitrile positions. We will explore the underlying mechanistic principles, provide a detailed and optimized experimental protocol, address common challenges and troubleshooting strategies, and discuss the broader applications of the resulting alkynylated products. This guide is designed to equip researchers with the practical knowledge and theoretical understanding necessary to successfully employ this powerful carbon-carbon bond-forming reaction.

Introduction: The Strategic Importance of the Sonogashira Reaction

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a cornerstone of modern organic synthesis.[1] Its ability to form C(sp)-C(sp²) bonds under mild conditions has made it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2] The reaction's value is further amplified by its tolerance for a wide array of functional groups, allowing for the construction of complex molecular architectures.[3]

The substrate at the heart of this guide, this compound, presents a unique synthetic opportunity. The distinct reactivity of the aryl iodide and the benzylic bromide allows for selective functionalization. The C-I bond is significantly more reactive than the C-Br bond in the Sonogashira coupling's oxidative addition step, enabling chemoselective alkynylation at the 3-position while leaving the bromomethyl group intact for subsequent transformations.[4][5] This orthogonality is a key strategic advantage in multi-step synthetic campaigns.

Mechanistic Underpinnings: A Tale of Two Catalytic Cycles

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][6]

The Palladium Cycle: The Workhorse of C-C Bond Formation

The primary bond-forming events occur within the palladium cycle.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II) intermediate.[3] This is often the rate-determining step, and the reactivity order for halides is I > Br > Cl > F.[7]

  • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.[8]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated product and regenerate the active Pd(0) catalyst, thus completing the cycle.[3]

The Copper Cycle: Activating the Alkyne

The copper cycle's primary role is to activate the terminal alkyne.

  • π-Alkyne Complex Formation: Copper(I) coordinates with the terminal alkyne.

  • Deprotonation: The amine base deprotonates the terminal alkyne, facilitated by the copper, to form the crucial copper(I) acetylide intermediate.[9] This species is then ready to participate in the transmetalation step of the palladium cycle.

The synergy between these two cycles allows the reaction to proceed under mild conditions, a significant improvement over the harsher, copper-free methods initially reported by Heck and Cassar.[1]

Diagram: The Sonogashira Catalytic Cycles

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Cu-C≡CR PdII_Alkyne Ar-Pd(II)-C≡CR(L_n) Transmetalation->PdII_Alkyne ReductElim Reductive Elimination PdII_Alkyne->ReductElim ReductElim->Pd0 Ar-C≡CR CuI Cu(I)X PiComplex π-Alkyne Complex CuI->PiComplex H-C≡CR CuAcetylide Cu(I)-C≡CR PiComplex->CuAcetylide Base CuAcetylide->Transmetalation Base Base (e.g., Et3N)

Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Detailed Experimental Protocol

This protocol is optimized for the Sonogashira coupling of this compound with a generic terminal alkyne, such as phenylacetylene.

Reagent and Solvent Preparation
Reagent/SolventGradeSupplierNotes
This compound≥97%Commercially AvailableStore under inert gas, protected from light.
Terminal Alkyne (e.g., Phenylacetylene)≥98%Commercially AvailablePurify by distillation if necessary.
Tetrakis(triphenylphosphine)palladium(0)99%Commercially AvailableHandle under inert atmosphere.
Copper(I) Iodide99.99%Commercially AvailableUse a fresh bottle; color should be off-white to light tan.
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially AvailableDistill from CaH₂ and store over KOH pellets.
TolueneAnhydrous, ≥99.8%Commercially AvailableUse from a solvent purification system or distill from Na/benzophenone.

Critical Note on Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to catalyst decomposition (formation of palladium black) and undesirable alkyne homocoupling (Glaser coupling).[5] Therefore, all steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) and CuI (0.05 mmol, 5 mol%).

  • Solvent and Base Addition: Add anhydrous, degassed toluene (10 mL) and anhydrous triethylamine (3.0 mmol, 3.0 eq).

  • Degassing: Subject the mixture to three cycles of freeze-pump-thaw to ensure the removal of all dissolved oxygen.

  • Alkyne Addition: After the final thaw and backfilling with inert gas, add the terminal alkyne (1.2 mmol, 1.2 eq) via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate (2 x 10 mL).

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 20 mL) to remove the copper salts, followed by brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alkynylated product.

Diagram: Experimental Workflow

Workflow arrow arrow start Start setup 1. Reaction Setup (Schlenk Flask, Reagents) start->setup catalyst 2. Add Catalysts (Pd(PPh3)4, CuI) setup->catalyst solvents 3. Add Solvents/Base (Toluene, Et3N) catalyst->solvents degas 4. Freeze-Pump-Thaw (3 cycles) solvents->degas alkyne 5. Add Alkyne degas->alkyne react 6. Stir at RT (Monitor by TLC) alkyne->react workup 7. Aqueous Work-up (EtOAc, NH4Cl, Brine) react->workup purify 8. Column Chromatography workup->purify product Pure Product purify->product

Caption: Step-by-step experimental workflow for the Sonogashira coupling.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion - Inactive catalyst (Pd or Cu)- Insufficiently degassed system- Poor quality of base or solvent- Use fresh, high-purity catalysts.[5]- Ensure rigorous degassing with freeze-pump-thaw cycles.[5]- Use freshly distilled and dried solvents and base.
Formation of Black Precipitate (Palladium Black) - Presence of oxygen- Reaction temperature too high- Impurities in starting materials- Improve inert atmosphere technique.[10]- For aryl iodides, the reaction should proceed at room temperature.[5]- Purify starting materials if necessary.
Significant Alkyne Homocoupling (Glaser Product) - Excess oxygen- High concentration of copper catalyst- Rigorously exclude oxygen from the reaction.[5]- Reduce the loading of CuI to 1-2 mol%.- Consider a copper-free protocol if homocoupling is persistent.[11]
Reaction Stalls - Catalyst deactivation- Substrate is sterically hindered or electronically deactivated- Add a second portion of the palladium catalyst.- Gentle heating (40-50 °C) may be required for less reactive alkynes, but monitor for decomposition.

Applications in Synthesis

The product, a 4-(bromomethyl)-3-(alkynyl)benzonitrile, is a highly valuable synthetic intermediate.

  • Sequential Cross-Coupling: The intact bromomethyl group can be used in subsequent nucleophilic substitution reactions or other palladium-catalyzed cross-couplings (e.g., Suzuki, Stille).

  • Heterocycle Synthesis: The nitrile and alkyne functionalities can participate in cyclization reactions to form complex heterocyclic scaffolds, which are prevalent in many pharmaceutical agents.[12]

  • Molecular Scaffolding: The rigid alkyne linker is often used in the construction of molecular wires, organic light-emitting diodes (OLEDs), and other advanced materials.[13]

Conclusion

The Sonogashira reaction of this compound offers a reliable and chemoselective method for introducing alkyne functionality into a versatile building block. By understanding the mechanistic nuances and adhering to a carefully optimized protocol that emphasizes anhydrous and anaerobic conditions, researchers can effectively harness the power of this reaction. The strategies and procedures detailed in this guide provide a solid foundation for the successful application of this reaction in diverse research and development settings, from drug discovery to materials science.

References

Application Notes and Protocols for Sequential Cross-Coupling Reactions with 4-(Bromomethyl)-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of 4-(bromomethyl)-3-iodobenzonitrile as a versatile building block in sequential cross-coupling reactions. This bifunctional reagent, possessing two distinct reactive sites—an aryl iodide and a benzyl bromide—offers a strategic advantage in the synthesis of complex molecular architectures. The differential reactivity of these functional groups allows for a stepwise and controlled introduction of various substituents, making it a valuable tool in the construction of novel scaffolds for medicinal chemistry and drug discovery programs.

The aryl iodide moiety is highly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, enabling the formation of carbon-carbon bonds with a wide array of boronic acids and terminal alkynes, respectively.[1] The benzyl bromide group, on the other hand, is primed for subsequent nucleophilic substitution or a different class of cross-coupling reactions. This sequential approach provides a powerful platform for generating molecular diversity and exploring structure-activity relationships (SAR).

Experimental Protocols

Protocol 1: Sequential Sonogashira and Nucleophilic Substitution

This protocol outlines a two-step sequence involving an initial Sonogashira coupling at the aryl iodide position, followed by a nucleophilic substitution at the benzylic bromide position.

Step 1: Sonogashira Coupling of this compound

This procedure details the palladium- and copper-co-catalyzed coupling of a terminal alkyne to the aryl iodide of this compound.[1][2]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).

  • Add the terminal alkyne (1.1 - 1.5 eq), bis(triphenylphosphine)palladium(II) dichloride (0.01 - 0.05 eq), and copper(I) iodide (0.02 - 0.10 eq).[2]

  • Add anhydrous THF or DMF (5-10 mL per mmol of the aryl halide) followed by triethylamine (2-3 eq).[2]

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is slow, it can be gently heated to 40-50 °C.[1]

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.[2]

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-alkynyl-4-(bromomethyl)benzonitrile.

Step 2: Nucleophilic Substitution of 3-alkynyl-4-(bromomethyl)benzonitrile

This procedure describes the substitution of the benzylic bromide with a nucleophile, for example, using the Gabriel synthesis to introduce a primary amine.[3]

Materials:

  • 3-alkynyl-4-(bromomethyl)benzonitrile (from Step 1)

  • Potassium phthalimide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Brine

Procedure:

  • Dissolve the 3-alkynyl-4-(bromomethyl)benzonitrile (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add potassium phthalimide (1.1 eq) and stir the mixture at room temperature. Monitor the reaction by TLC.

  • Once the starting material is consumed, add ethanol to the reaction mixture followed by hydrazine hydrate (1.5 eq).

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude 4-(aminomethyl)-3-alkynylbenzonitrile. The product can be further purified by column chromatography if necessary.[3]

Protocol 2: Sequential Suzuki-Miyaura and Subsequent Coupling

This protocol describes an initial Suzuki-Miyaura coupling at the aryl iodide position, followed by a second cross-coupling or substitution at the benzylic position.

Step 1: Suzuki-Miyaura Coupling of this compound

This procedure details the palladium-catalyzed coupling of an arylboronic acid to the aryl iodide of this compound.[4]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).[4]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[4]

  • Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (0.05 eq).[4]

  • Stir the reaction mixture at a temperature between 80-110 °C for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-4-(bromomethyl)benzonitrile.

Data Presentation

The following tables summarize representative data for the sequential cross-coupling reactions.

Table 1: Sonogashira Coupling of this compound with Various Alkynes

EntryTerminal AlkyneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2), CuI (4)THF251292
21-HexynePd(PPh₃)₂Cl₂ (2), CuI (4)DMF45888
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2), CuI (4)THF251695
44-EthynyltoluenePd(PPh₃)₂Cl₂ (2), CuI (4)DMF451090

Table 2: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene1001289
24-Methoxyphenylboronic acidPd(OAc)₂ (5)Cs₂CO₃Dioxane901885
33-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF1101082
44-Chlorophenylboronic acidPd(OAc)₂ (5)K₂CO₃Toluene1001678

Visualizations

Sequential_Coupling_Workflow start This compound reagents1 Arylboronic Acid or Terminal Alkyne Pd Catalyst, Base, Solvent product1 3-Aryl/Alkynyl-4-(bromomethyl)benzonitrile start->product1 reagents1->product1 Suzuki or Sonogashira Coupling reagents2 Nucleophile or Coupling Partner final_product Disubstituted Benzonitrile Derivative reagents2->final_product

Caption: Experimental workflow for the sequential cross-coupling of this compound.

Reaction_Scheme cluster_legend Legend reactant NC-Ph(I)-(CH2Br) intermediate NC-Ph(R1)-(CH2Br) reactant->intermediate Step 1 [Pd], R1-M product NC-Ph(R1)-(CH2-R2) intermediate->product Step 2 R2-Nu or R2-M l1 R1 = Aryl, Alkynyl l2 M = B(OH)2, H l3 R2 = Nucleophile, etc. l4 Nu = Nucleophile

Caption: General reaction scheme for sequential functionalization.

References

Harnessing the Versatility of 4-(Bromomethyl)-3-iodobenzonitrile for the Synthesis of Advanced Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 4-(bromomethyl)-3-iodobenzonitrile scaffold is a uniquely versatile building block for the synthesis of sophisticated chemical probes. Its trifunctional nature, featuring a reactive benzylic bromide, a synthetically tractable aryl iodide, and a strategically positioned nitrile group, offers a powerful platform for the construction of diverse molecular tools for chemical biology and drug discovery. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this scaffold. We will delve into detailed protocols for the synthesis of covalent inhibitors, photoaffinity labels, and modular probes via click chemistry, supported by mechanistic insights and practical considerations.

Introduction to the this compound Scaffold

Chemical probes are essential tools for elucidating biological pathways, identifying and validating drug targets, and understanding the mechanisms of action of bioactive molecules.[1][2] The rational design of these probes hinges on the selection of a core scaffold that allows for the precise installation of various functionalities. The this compound scaffold presents a compelling solution due to its three distinct reactive sites, each offering a gateway to different classes of chemical probes.

The benzylic bromide is a potent electrophile, ideal for forming covalent bonds with nucleophilic residues in proteins, such as cysteine or serine. This functionality is the cornerstone for designing targeted covalent inhibitors, which can offer enhanced potency, selectivity, and duration of action compared to their non-covalent counterparts.[3][4]

The aryl iodide serves as a versatile handle for a wide range of transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[5][6][7][8] This allows for the modular installation of targeting ligands, fluorescent reporters, or other functional groups with high precision and efficiency.

The nitrile group , while seemingly simple, plays a crucial role in modulating the physicochemical properties of the final probe. It is a strong electron-withdrawing group that can influence the reactivity of the aromatic ring and participate in hydrogen bonding interactions within a protein's binding pocket.[9][10] Furthermore, the nitrile can act as a bioisostere for other functional groups, aiding in the design of probes with improved pharmacological profiles.[9]

This guide will provide detailed protocols to leverage these functionalities for the synthesis of three distinct classes of chemical probes, as illustrated in the workflow below.

G cluster_probes Chemical Probe Classes scaffold This compound Scaffold covalent Covalent Inhibitors scaffold->covalent Benzylic Bromide Reactivity photoaffinity Photoaffinity Probes scaffold->photoaffinity Aryl Iodide Cross-Coupling click Click Chemistry Probes scaffold->click Aryl Iodide Cross-Coupling

Caption: Synthetic pathways from the this compound scaffold.

I. Synthesis of Targeted Covalent Inhibitors

Covalent inhibitors form a stable bond with their target protein, leading to irreversible inhibition.[3][4][11][12][13] The benzylic bromide of the this compound scaffold is an excellent electrophilic "warhead" for this purpose. The following protocol describes the synthesis of a generic covalent inhibitor by coupling a targeting ligand to the aryl iodide position, leaving the benzylic bromide to react with a nucleophilic residue on the target protein.

Protocol 1: Synthesis of a Covalent Inhibitor via Suzuki Cross-Coupling

This protocol details the coupling of a boronic acid-functionalized targeting ligand to the this compound scaffold.

Materials:

  • This compound

  • Targeting Ligand-Boronic Acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve this compound (1.0 eq) and the targeting ligand-boronic acid (1.2 eq) in a 3:1 mixture of 1,4-dioxane and water.

  • Degassing: Sparge the solution with argon for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: To the degassed solution, add Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (3.0 eq).

  • Reaction: Heat the reaction mixture to 80 °C and stir under an argon atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to yield the desired covalent inhibitor.

Expected Outcome: This reaction typically proceeds with good to excellent yields, depending on the nature of the targeting ligand. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Parameter Typical Value
Yield 60-90%
Purity >95% (by HPLC)
Reaction Time 12-16 hours

II. Synthesis of Photoaffinity Probes

Photoaffinity labeling is a powerful technique to identify the binding partners of a small molecule.[14][15][16][17][18] This involves a probe that can bind to its target and, upon photoactivation, form a covalent bond with nearby residues. The aryl iodide of our scaffold can be functionalized with a photoreactive group, such as a diazirine or benzophenone, and a reporter tag for subsequent detection.

Protocol 2: Synthesis of a Diazirine-Containing Photoaffinity Probe

This protocol describes the introduction of a diazirine moiety via a Sonogashira cross-coupling reaction.

Materials:

  • This compound

  • 3-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)-3H-diazirine

  • Copper(I) iodide (CuI)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 eq) and 3-(prop-2-yn-1-yloxy)-3-(trifluoromethyl)-3H-diazirine (1.5 eq) in a mixture of THF and TEA (2:1).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles.

  • Catalyst Addition: Under an argon atmosphere, add CuI (0.1 eq) and Pd(PPh₃)₂Cl₂ (0.05 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 6-8 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Expected Outcome: The Sonogashira coupling should provide the desired photoaffinity probe in good yield. The integrity of the diazirine group should be confirmed by NMR spectroscopy.

G start Start: Prepare Reaction Mixture degas Degas Solution start->degas catalyst Add Catalysts degas->catalyst react Stir at Room Temperature catalyst->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Quench and Extract monitor->workup Complete purify Purify by Chromatography workup->purify end End: Characterize Product purify->end

Caption: Workflow for the synthesis of a photoaffinity probe.

III. Synthesis of Modular Probes via Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and bioorthogonal method for conjugating molecules.[19][20][21][22][23][24] By functionalizing the this compound scaffold with an alkyne, it can be readily "clicked" to an azide-containing molecule of interest, such as a fluorescent dye or a biotin tag.

Protocol 3: Synthesis of an Alkyne-Functionalized Scaffold and Subsequent Click Reaction

Part A: Synthesis of the Alkyne-Functionalized Scaffold

This involves a Sonogashira coupling of trimethylsilylacetylene followed by desilylation.

Materials:

  • This compound

  • Trimethylsilylacetylene

  • Copper(I) iodide (CuI)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Follow the procedure outlined in Protocol 2, using trimethylsilylacetylene instead of the diazirine-alkyne.

  • After purification of the silyl-protected alkyne, dissolve it in a 1:1 mixture of methanol and DCM.

  • Add K₂CO₃ (2.0 eq) and stir at room temperature for 2 hours.

  • Quench the reaction with water and extract with DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield 4-(bromomethyl)-3-(ethynyl)benzonitrile.

Part B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • 4-(Bromomethyl)-3-(ethynyl)benzonitrile

  • Azide-functionalized molecule (e.g., Azido-PEG-Biotin)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

Procedure:

  • In a vial, dissolve 4-(bromomethyl)-3-(ethynyl)benzonitrile (1.0 eq) and the azide-functionalized molecule (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Stir the reaction vigorously at room temperature for 4-6 hours.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by an appropriate method (e.g., column chromatography or preparative HPLC).

Reaction Reagents Typical Yield
Sonogashira Coupling Pd(PPh₃)₂Cl₂, CuI, TEA70-95%
Desilylation K₂CO₃, MeOH>95%
CuAAC CuSO₄·5H₂O, Sodium Ascorbate>90%

Conclusion

The this compound scaffold is a powerful and versatile starting material for the synthesis of a wide range of chemical probes. By strategically addressing its three distinct functional groups, researchers can readily access covalent inhibitors, photoaffinity labels, and modular probes for click chemistry applications. The protocols detailed in this application note provide a solid foundation for the development of novel molecular tools to explore complex biological systems and accelerate drug discovery efforts.

References

Application Notes and Protocols for Bioconjugation using 4-(Bromomethyl)-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 4-(Bromomethyl)-3-iodobenzonitrile as a bioconjugation reagent. We will delve into the chemical principles underpinning its reactivity, present detailed protocols for the site-selective modification of proteins and peptides, and outline methods for the characterization and purification of the resulting bioconjugates. This guide is designed to provide both the foundational knowledge and the practical steps necessary to successfully employ this versatile crosslinker in a variety of research and development applications, including the synthesis of antibody-drug conjugates (ADCs).

Introduction: A Dual-Functionality Reagent for Modern Bioconjugation

The field of bioconjugation has revolutionized medicine and biology by enabling the precise linkage of disparate molecules to create novel functionalities. Antibody-drug conjugates (ADCs), for instance, leverage the targeting specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[1][2] The choice of the chemical linker is paramount to the success of these constructs, dictating not only the stability of the conjugate but also the drug-to-antibody ratio (DAR) and the overall homogeneity of the final product.[3]

This compound emerges as a compelling reagent in this context, offering a unique combination of reactive moieties. The primary reactive site is the benzylic bromide (the bromomethyl group), which demonstrates a strong electrophilicity towards nucleophilic amino acid side chains, most notably the thiol group of cysteine.[4][5] This allows for a targeted, covalent modification of proteins and peptides.

The presence of the iodo- and cyano- groups on the aromatic ring provides additional layers of functionality and analytical tractability. The electron-withdrawing nature of these substituents is postulated to enhance the reactivity of the benzylic bromide. Furthermore, the iodine atom can potentially serve as a handle for subsequent orthogonal chemistries, such as transition metal-catalyzed cross-coupling reactions, opening avenues for the creation of more complex, multi-functional bioconjugates. The nitrile group, while relatively inert under typical bioconjugation conditions, provides a useful spectroscopic signature for characterization.

This application note will provide a detailed exploration of the bioconjugation strategy employing this compound, with a particular focus on its application in cysteine-mediated protein modification.

The Chemistry of Conjugation: A Mechanistic Overview

The primary mechanism of action for this compound in bioconjugation is the alkylation of a nucleophilic amino acid residue by the electrophilic bromomethyl group. Cysteine, with the highly nucleophilic thiol side chain (pKa ~8.5), is the most common target for this type of modification.[6]

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The sulfur atom of a deprotonated cysteine residue (thiolate) acts as the nucleophile, attacking the benzylic carbon and displacing the bromide leaving group. This results in the formation of a stable thioether bond, covalently linking the benzonitrile moiety to the protein.

G cluster_0 Biomolecule (Protein/Peptide) cluster_1 Reagent cluster_2 Conjugation Protein Protein-SH (Cysteine Residue) TransitionState SN2 Transition State Protein->TransitionState Nucleophilic Attack Reagent This compound Reagent->TransitionState Product Protein-S-CH2-Aryl (Thioether Bond) TransitionState->Product Bromide Departure

Caption: SN2 Reaction Mechanism for Cysteine Conjugation.

The rate of this reaction is influenced by several factors, including pH, temperature, and the stoichiometry of the reactants. A slightly basic pH (typically 7.5-8.5) is optimal, as it promotes the deprotonation of the cysteine thiol to the more nucleophilic thiolate anion without significantly increasing the risk of hydrolysis of the reagent or modification of other residues like lysine.

The ortho-iodine substituent is expected to play a role in modulating the reactivity of the benzylic bromide. While sterically hindering, its electron-withdrawing inductive effect can increase the electrophilicity of the benzylic carbon, potentially accelerating the rate of nucleophilic attack.

Materials and Reagents

Equipment
  • pH meter

  • Magnetic stirrer and stir bars

  • Incubator or water bath

  • UV-Vis spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system[7][8][9][10][11]

  • Mass Spectrometer (ESI-MS or MALDI-TOF)[4][12][13][14][15]

  • Centrifugal filtration devices (e.g., Amicon Ultra)

  • Gel filtration chromatography columns (e.g., Sephadex G-25)

Reagents and Buffers
  • This compound (ensure high purity)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Protein or peptide of interest (e.g., monoclonal antibody, Fab fragment)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • L-Cysteine or β-mercaptoethanol (for quenching)

  • Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 2 mM EDTA, pH 8.0

  • Elution buffers for HPLC and gel filtration

Experimental Protocols

Protocol 1: Cysteine-Specific Labeling of a Monoclonal Antibody

This protocol describes the labeling of a monoclonal antibody (mAb) following the reduction of interchain disulfide bonds to expose free cysteine residues.

Step 1: Antibody Preparation and Disulfide Reduction

  • Prepare a solution of the mAb in PBS at a concentration of 5-10 mg/mL.

  • To this solution, add a 20-fold molar excess of TCEP from a freshly prepared 10 mM stock solution in water.

  • Incubate the mixture at 37°C for 2 hours with gentle agitation to reduce the interchain disulfide bonds.

  • Remove the excess TCEP by buffer exchange into degassed Reaction Buffer using a centrifugal filtration device or a desalting column.

Step 2: Labeling Reaction

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Immediately add the desired molar excess of the reagent stock solution to the reduced antibody solution. A starting point of a 10-fold molar excess of the reagent over the antibody is recommended.

  • Incubate the reaction at room temperature for 4 hours with gentle stirring, protected from light.

Step 3: Quenching the Reaction

  • To stop the reaction, add a 20-fold molar excess of L-cysteine or β-mercaptoethanol relative to the initial amount of the labeling reagent.

  • Incubate for an additional 30 minutes at room temperature.

Step 4: Purification of the Conjugate

  • Remove the unreacted reagent and quenching agent by buffer exchange into PBS, pH 7.4, using centrifugal filtration or gel filtration chromatography.

G A Antibody in PBS B Add TCEP (Disulfide Reduction) A->B C Buffer Exchange (Remove TCEP) B->C D Add this compound (Labeling Reaction) C->D E Quench with L-Cysteine D->E F Purification (Buffer Exchange/Chromatography) E->F G Characterization F->G

Caption: Workflow for Antibody Conjugation.

Protocol 2: Labeling of a Cysteine-Containing Peptide

This protocol is suitable for smaller biomolecules like peptides that have an accessible cysteine residue.

Step 1: Peptide Preparation

  • Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide contains disulfide bonds that need to be reduced, follow the reduction step outlined in Protocol 1.

Step 2: Labeling Reaction

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Add a 5-fold molar excess of the reagent to the peptide solution.

  • Incubate at room temperature for 2 hours with gentle agitation.

Step 3: Purification

  • Purify the labeled peptide using reversed-phase HPLC (RP-HPLC) to separate the labeled product from the unreacted peptide and excess reagent.

Characterization of the Bioconjugate

Thorough characterization is essential to confirm successful conjugation and to determine the properties of the final product.

Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), or Drug-to-Antibody Ratio (DAR) for ADCs, can be determined using UV-Vis spectroscopy and mass spectrometry.

  • UV-Vis Spectroscopy: The concentration of the antibody can be determined by its absorbance at 280 nm. The contribution of the conjugated linker to the absorbance at 280 nm should be taken into account.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced antibody conjugate can provide a precise measurement of the mass increase upon conjugation, allowing for the determination of the number of attached linkers.[13][14]

Confirmation of Conjugation Site

Peptide mapping using LC-MS/MS can be employed to confirm the site of conjugation. The conjugated protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by mass spectrometry to identify the modified cysteine residue.

Purity and Aggregation Analysis
  • Size Exclusion Chromatography (SEC-HPLC): This technique is used to assess the purity of the conjugate and to detect the presence of aggregates.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can visualize the successful conjugation through a shift in the molecular weight of the antibody chains.

Data Presentation: Key Parameters for Optimization

ParameterRecommended RangeRationale
pH of Reaction Buffer 7.5 - 8.5Promotes thiolate formation for nucleophilic attack while minimizing hydrolysis.
Molar Excess of Reagent 5-20 foldEnsures efficient labeling; may need optimization for specific proteins.
Reaction Time 2-4 hoursSufficient for completion of the reaction at room temperature.
Reaction Temperature Room Temperature (20-25°C)Balances reaction rate with protein stability.
Quenching Agent L-cysteine or β-mercaptoethanolReacts with and neutralizes any excess unreacted labeling reagent.

Conclusion and Future Perspectives

This compound represents a valuable tool for bioconjugation, offering a straightforward and efficient method for the site-selective modification of cysteine residues in proteins and peptides. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to incorporate this reagent into their workflows.

The dual functionality of this linker, with the potential for orthogonal chemistry at the iodine position, opens up exciting possibilities for the development of next-generation bioconjugates with enhanced properties and functionalities. Future work will focus on exploring these orthogonal chemistries and expanding the application of this versatile reagent in the construction of complex biomolecular architectures.

References

Application Notes: Synthesis of a Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor from 4-(Bromomethyl)-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Covalent inhibitors have emerged as a powerful modality in drug discovery, offering high potency and prolonged duration of action.[1][2] This is often achieved by forming a stable covalent bond with a specific amino acid residue in the target protein.[3] Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical component of the B-cell receptor (BCR) signaling pathway and a validated target for the treatment of B-cell malignancies and autoimmune diseases.[4][5][6] Several approved BTK inhibitors, such as ibrutinib and zanubrutinib, utilize a covalent mechanism, typically by targeting a cysteine residue (Cys481) in the ATP-binding site.[3][7]

This application note details a representative synthetic route and protocols for the preparation of a potent and selective covalent BTK inhibitor utilizing the bifunctional building block, 4-(bromomethyl)-3-iodobenzonitrile. This starting material offers two distinct reactive sites: an iodo group amenable to palladium-catalyzed cross-coupling reactions for scaffold elaboration and a bromomethyl group that can act as an electrophile for covalent bond formation with the target protein.

Synthetic Strategy

The overall synthetic strategy involves a two-step process. First, a Suzuki-Miyaura cross-coupling reaction is employed to couple this compound with a suitable boronic acid derivative, installing the core scaffold of the inhibitor. The second step involves a nucleophilic substitution reaction where the bromomethyl group reacts with a nucleophilic handle on a separate fragment to complete the synthesis of the final covalent inhibitor.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-phenoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Synthesis of the Final Covalent Inhibitor via Nucleophilic Substitution

This protocol describes the reaction of the Suzuki coupling product with a nucleophilic fragment to generate the final covalent inhibitor.

Materials:

  • Product from Protocol 1 (e.g., 3-(4-phenoxyphenyl)-4-(bromomethyl)benzonitrile)

  • Nucleophilic fragment (e.g., a piperidine derivative with an acrylamide warhead)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the nucleophilic fragment (1.0 eq) in anhydrous DMF, add diisopropylethylamine (2.0 eq).

  • Add a solution of the product from Protocol 1 (1.1 eq) in anhydrous DMF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final covalent inhibitor.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and activity of a hypothetical covalent BTK inhibitor synthesized from this compound.

Table 1: Summary of Reaction Yields

StepReactionStarting MaterialProductTypical Yield (%)
1Suzuki-Miyaura CouplingThis compound3-(4-Phenoxyphenyl)-4-(bromomethyl)benzonitrile75-85
2Nucleophilic Substitution3-(4-Phenoxyphenyl)-4-(bromomethyl)benzonitrileFinal Covalent BTK Inhibitor60-70

Table 2: In Vitro Inhibitory Activity

CompoundTargetIC₅₀ (nM)
Final Covalent BTK InhibitorBTK2.5
Final Covalent BTK InhibitorEGFR>1000
Final Covalent BTK InhibitorJAK3>1000
Ibrutinib (Reference)BTK5.1

Visualizations

Synthetic Pathway

Synthetic_Pathway start This compound intermediate 3-(Aryl)-4-(bromomethyl)benzonitrile start->intermediate Suzuki Coupling Pd(OAc)₂, PPh₃, K₂CO₃ final Final Covalent BTK Inhibitor intermediate->final Nucleophilic Substitution DIPEA, DMF boronic_acid Arylboronic Acid boronic_acid->intermediate nucleophile Nucleophilic Fragment with Warhead nucleophile->final

Caption: Synthetic route to a covalent BTK inhibitor.

BTK Signaling Pathway

BTK_Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP₃ / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Inhibitor Covalent BTK Inhibitor Inhibitor->BTK Covalent Inhibition

Caption: Simplified BTK signaling pathway and point of inhibition.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation synthesis_step1 Protocol 1: Suzuki Coupling purification1 Column Chromatography synthesis_step1->purification1 synthesis_step2 Protocol 2: Nucleophilic Substitution purification1->synthesis_step2 purification2 Column Chromatography synthesis_step2->purification2 nmr_ms NMR & Mass Spectrometry purification2->nmr_ms biochemical_assay Biochemical Assay (BTK IC₅₀) nmr_ms->biochemical_assay cellular_assay Cellular Assay (pBTK Western Blot) biochemical_assay->cellular_assay selectivity Kinase Selectivity Panel cellular_assay->selectivity

Caption: Workflow for synthesis and evaluation of the covalent inhibitor.

References

Application Notes and Protocols for Labeling Proteins in Cell Lysate with 4-(Bromomethyl)-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-3-iodobenzonitrile is a versatile research chemical that can be employed as a covalent probe for labeling proteins within complex biological mixtures such as cell lysates. The reactivity of the bromomethyl group allows for the formation of stable covalent bonds with nucleophilic amino acid residues, enabling the identification and characterization of protein targets. This document provides detailed application notes and protocols for the use of this compound in protein labeling studies, particularly within the context of chemoproteomics and drug discovery.

The core principle of this technique lies in the electrophilic nature of the benzylic bromide, which readily reacts with soft nucleophiles found in proteins. The primary targets for alkylation by this compound are the side chains of cysteine and methionine residues, although reactions with other nucleophilic residues such as lysine, histidine, and the N-terminus of proteins can also occur, typically at a slower rate. The attached benzonitrile group can serve as a reporter or a point of attachment for further modifications, depending on the experimental design. The iodine atom can also be utilized for specialized applications such as heavy-atom derivatization for X-ray crystallography or as a handle for cross-coupling reactions.

Principle of the Method

The labeling of proteins with this compound is an alkylation reaction. The carbon atom of the bromomethyl group is electrophilic and is susceptible to nucleophilic attack by amino acid side chains. The general reaction mechanism is a nucleophilic substitution (SN2) reaction where the nucleophilic group of an amino acid residue attacks the benzylic carbon, displacing the bromide ion and forming a stable covalent bond.

Applications

  • Target Identification and Validation: Identification of the cellular targets of bioactive small molecules that share a similar reactive moiety.

  • Enzyme Active Site Profiling: Mapping the active sites of enzymes, as nucleophilic residues are often found in catalytic domains.

  • Covalent Drug Discovery: Serving as a scaffold or a fragment for the development of targeted covalent inhibitors.

  • Post-Translational Modification Studies: Investigating the accessibility and reactivity of specific amino acid residues within the proteome.

Data Presentation

Table 1: Reactivity of this compound with Amino Acid Residues

This table summarizes the expected relative reactivity of this compound with common nucleophilic amino acid residues under typical labeling conditions.

Amino Acid ResidueNucleophilic GroupRelative ReactivityNotes
CysteineThiol (-SH)++++Highly reactive, especially the thiolate anion (deprotonated form).
MethionineThioether (-S-CH3)+++Readily forms a sulfonium ion.
LysineEpsilon-amino (-NH2)++Reactivity is pH-dependent; the unprotonated amine is the reactive species.
HistidineImidazole ring++Reactivity is pH-dependent.
N-terminusAlpha-amino (-NH2)+Generally less reactive than the lysine side chain.
Table 2: Illustrative Quantitative Data for Protein Labeling

The following table presents hypothetical quantitative data from a mass spectrometry-based experiment to demonstrate the type of results that can be obtained. In this illustrative experiment, a cell lysate was treated with this compound, and the labeled proteins were identified and quantified.

Protein IDLabeled Peptide SequenceLabeled ResidueFold Change (Treated vs. Control)p-value
P08684...VC AP...Cys-12315.2< 0.001
Q02750...AM ET...Met-458.7< 0.01
P62258...GK TV...Lys-783.5< 0.05
P11362...LH YE...His-2102.1> 0.05 (n.s.)

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: Labeling of Proteins in Cell Lysate

This protocol describes the general procedure for labeling proteins in a whole-cell lysate with this compound.

Materials:

  • Cells of interest (e.g., HeLa, Jurkat)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors)

  • This compound (stock solution in DMSO)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction (optional)

  • Iodoacetamide (IAM) for blocking free thiols (optional, for control experiments)

  • Acetone or Trichloroacetic acid (TCA) for protein precipitation

  • Urea

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Labeling Reaction:

    • Dilute the cell lysate to a final protein concentration of 1-5 mg/mL with lysis buffer.

    • Add this compound from a stock solution in DMSO to the desired final concentration (e.g., 10-100 µM). The final DMSO concentration should be kept below 1%.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

    • For control experiments, pre-incubate the lysate with a blocking agent like iodoacetamide or a competing nucleophile.

  • Quenching the Reaction:

    • Quench the reaction by adding a 10-fold molar excess of a thiol-containing reagent such as DTT or beta-mercaptoethanol.

  • Protein Precipitation:

    • Precipitate the labeled proteins by adding 4 volumes of ice-old acetone and incubating at -20°C overnight.

    • Alternatively, use TCA precipitation.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet the proteins.

    • Carefully decant the supernatant and wash the protein pellet with cold acetone.

  • Sample Preparation for Mass Spectrometry:

    • Resuspend the protein pellet in a buffer containing 8 M urea.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.

    • Dilute the urea concentration to less than 2 M with an appropriate buffer (e.g., 50 mM ammonium bicarbonate).

    • Digest the proteins with trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

    • Acidify the peptide mixture with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptides using a C18 solid-phase extraction column.

Protocol 2: Identification of Labeled Peptides by Mass Spectrometry

This protocol outlines the analysis of the labeled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Procedure:

  • LC-MS/MS Analysis:

    • Analyze the desalted peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-flow liquid chromatography system.

    • Separate the peptides using a C18 reversed-phase column with a gradient of acetonitrile in 0.1% formic acid.

  • Data Acquisition:

    • Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Search the raw MS/MS data against a protein database (e.g., Swiss-Prot) using a search engine such as MaxQuant, SEQUEST, or Mascot.

    • Specify the mass modification corresponding to the addition of the 4-(methyl)-3-iodobenzonitrile group (C8H5IN) minus HBr on the potential reactive residues (Cys, Met, Lys, His, N-terminus). The theoretical monoisotopic mass shift is +256.949 Da.

    • Set iodoacetamide modification of cysteine as a fixed modification and oxidation of methionine as a variable modification.

    • Filter the identification results to a false discovery rate (FDR) of 1%.

    • Quantify the relative abundance of labeled peptides between the treated and control samples.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_ms_prep MS Sample Preparation cluster_analysis Analysis Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Lysate Labeling Reaction Labeling Reaction Protein Quantification->Labeling Reaction Adjusted Lysate Quenching Quenching Labeling Reaction->Quenching Labeled Lysate Protein Precipitation Protein Precipitation Quenching->Protein Precipitation Quenched Lysate Reduction & Alkylation Reduction & Alkylation Protein Precipitation->Reduction & Alkylation Protein Pellet Tryptic Digestion Tryptic Digestion Reduction & Alkylation->Tryptic Digestion Alkylated Proteins Desalting Desalting Tryptic Digestion->Desalting Peptide Mixture LC-MS/MS LC-MS/MS Desalting->LC-MS/MS Clean Peptides Data Analysis Data Analysis LC-MS/MS->Data Analysis Raw Data

Caption: Experimental workflow for protein labeling and analysis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase1 Receptor->Kinase1 Activates Kinase2 Kinase2 Kinase1->Kinase2 Phosphorylates Kinase3 Kinase3 Kinase2->Kinase3 Phosphorylates TranscriptionFactor TranscriptionFactor Kinase3->TranscriptionFactor Activates GeneExpression GeneExpression TranscriptionFactor->GeneExpression Regulates Ligand Ligand Ligand->Receptor Binds Probe 4-(Bromomethyl)- 3-iodobenzonitrile Probe->Kinase2 Covalently Inhibits

Caption: Illustrative signaling pathway targeted by a covalent probe.

Application Notes and Protocols for the Multi-Step Synthesis of a PARP Inhibitor Scaffold Involving 4-(Bromomethyl)-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a multi-step organic synthesis starting from the commercially available 3-iodo-4-methylbenzonitrile. The synthesis yields a key intermediate, 4-(bromomethyl)-3-iodobenzonitrile, which is subsequently elaborated into a phthalazinone-based scaffold, a core structure found in several Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapies effective in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

I. Overview of the Synthetic Strategy

The overall synthetic approach is a four-step process designed to construct a potent PARP inhibitor scaffold. The synthesis begins with the selective benzylic bromination of 3-iodo-4-methylbenzonitrile to afford the key building block, this compound. This reactive intermediate is then coupled with a protected piperazine derivative. Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by condensation with hydrazine, yields the final phthalazinone core structure.

II. Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. These yields are based on analogous reactions reported in the literature and may vary depending on the specific experimental conditions and scale.

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1Benzylic Bromination3-Iodo-4-methylbenzonitrileThis compoundNBS, AIBN80-90
2Nucleophilic SubstitutionThis compoundtert-Butyl 4-((2-iodo-4-cyanophenyl)methyl)piperazine-1-carboxylateN-Boc-piperazine, K₂CO₃85-95
3Nitrile Hydrolysistert-Butyl 4-((2-iodo-4-cyanophenyl)methyl)piperazine-1-carboxylate2-Iodo-4-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)benzoic acidNaOH (aq.), heat75-85
4Phthalazinone Formation2-Iodo-4-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)benzoic acidtert-Butyl 4-((2-iodo-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)piperazine-1-carboxylateHydrazine hydrate, heat70-80

III. Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Step 1: Synthesis of this compound

This protocol describes the free-radical bromination of the benzylic methyl group of 3-iodo-4-methylbenzonitrile using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator.

Materials:

  • 3-Iodo-4-methylbenzonitrile (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-iodo-4-methylbenzonitrile in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C) and maintain for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture to remove the precipitate and wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Step 2: Synthesis of tert-Butyl 4-((2-iodo-4-cyanophenyl)methyl)piperazine-1-carboxylate

This step involves the nucleophilic substitution of the benzylic bromide with N-Boc-piperazine.

Materials:

  • This compound (1.0 eq)

  • tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To a solution of this compound in anhydrous acetonitrile, add N-Boc-piperazine and potassium carbonate.

  • Stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the product by flash column chromatography on silica gel.

Step 3: Synthesis of 2-Iodo-4-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)benzoic acid

This protocol describes the hydrolysis of the benzonitrile to a benzoic acid under basic conditions.

Materials:

  • tert-Butyl 4-((2-iodo-4-cyanophenyl)methyl)piperazine-1-carboxylate (1.0 eq)

  • Sodium hydroxide (NaOH) solution (e.g., 6 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Ethanol

Procedure:

  • Suspend tert-butyl 4-((2-iodo-4-cyanophenyl)methyl)piperazine-1-carboxylate in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 18-24 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to pH 3-4 with 1 M HCl. A precipitate will form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the desired benzoic acid.

Step 4: Synthesis of tert-Butyl 4-((2-iodo-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)piperazine-1-carboxylate

This final step involves the condensation of the benzoic acid with hydrazine to form the core phthalazinone structure, a key pharmacophore for PARP inhibition.

Materials:

  • 2-Iodo-4-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)benzoic acid (1.0 eq)

  • Hydrazine hydrate (N₂H₄·H₂O) (5.0 eq)

  • Ethanol or another suitable high-boiling solvent

Procedure:

  • Suspend the benzoic acid derivative in ethanol.

  • Add hydrazine hydrate to the suspension.

  • Heat the mixture to reflux for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the final phthalazinone scaffold.

IV. Visualizations

Experimental Workflow

G cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Nitrile Hydrolysis cluster_3 Step 4: Phthalazinone Formation A 3-Iodo-4-methylbenzonitrile B This compound A->B NBS, AIBN, CCl4, Reflux C tert-Butyl 4-((2-iodo-4-cyanophenyl)methyl) piperazine-1-carboxylate B->C N-Boc-piperazine, K2CO3, CH3CN, RT D 2-Iodo-4-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl) benzoic acid C->D NaOH (aq), EtOH, Reflux E Final PARP Inhibitor Scaffold (Phthalazinone Core) D->E Hydrazine Hydrate, EtOH, Reflux

Caption: Multi-step synthesis workflow for a PARP inhibitor scaffold.

Mechanism of PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] When PARP1 is inhibited, these SSBs are not repaired and can lead to the formation of more toxic double-strand breaks (DSBs) during DNA replication.[3] In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, these DSBs cannot be repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality, where the inhibition of PARP in a BRCA-deficient background is selectively lethal to cancer cells.[3][4]

G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (BRCA-deficient) + PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits DNA_DSB Double-Strand Break (DSB) DNA_SSB->DNA_DSB leads to (during replication) BER Base Excision Repair (BER) PARP1->BER activates BER->DNA_SSB repairs HR Homologous Recombination (HR) DNA_DSB->HR repaired by Survival Cell Survival & Proliferation HR->Survival DNA_SSB_2 DNA Single-Strand Break (SSB) PARP1_2 PARP1 DNA_SSB_2->PARP1_2 DNA_DSB_2 Accumulated Double-Strand Breaks DNA_SSB_2->DNA_DSB_2 leads to BER_2 BER Blocked PARP1_2->BER_2 PARPi PARP Inhibitor PARPi->PARP1_2 inhibits HR_2 Defective HR (BRCA-mutant) DNA_DSB_2->HR_2 Death Cell Death (Apoptosis) HR_2->Death results in

Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.

References

Application Notes and Protocols for Orthogonal Functionalization of Peptides with 4-(Bromomethyl)-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orthogonal functionalization of peptides, the selective modification of a biomolecule at two or more sites with distinct chemical transformations, is a powerful tool in chemical biology and drug development. This strategy enables the synthesis of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs), dual-labeled imaging probes, and constrained peptides with enhanced biological activity and stability. The bifunctional reagent, 4-(bromomethyl)-3-iodobenzonitrile, offers a versatile platform for such orthogonal modifications. It possesses two distinct reactive handles: a bromomethyl group for selective alkylation of nucleophilic amino acid residues and an iodoaryl group for subsequent palladium-catalyzed cross-coupling reactions.

This document provides detailed protocols for the sequential, orthogonal functionalization of a cysteine-containing peptide using this compound. The first step involves the chemoselective S-alkylation of a cysteine residue with the bromomethyl moiety. The second, orthogonal step utilizes the iodoaryl group for a subsequent Suzuki or Sonogashira cross-coupling reaction to introduce a second functional group.

Core Concepts: Orthogonal Chemoselective Strategy

The orthogonality of this approach is rooted in the distinct reactivity of the two functional groups on the reagent. The bromomethyl group acts as an electrophile for nucleophilic substitution, readily reacting with the highly nucleophilic thiol group of a cysteine residue under mild basic conditions.[1][2] In contrast, the iodoaryl group is unreactive under these conditions but serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, which require a specific catalyst system and coupling partner.[3][4] This allows for a two-step, sequential modification of the peptide in a highly controlled manner.

Reaction Scheme

Reaction_Scheme Peptide_Cys Peptide-SH (Cysteine residue) inv1 Peptide_Cys->inv1 Reagent This compound Reagent->inv1 Boronic_Acid R-B(OH)₂ (Boronic Acid) inv2 Boronic_Acid->inv2 Alkyne R'−C≡CH (Terminal Alkyne) inv3 Alkyne->inv3 Intermediate Peptide-S-CH₂-(C₆H₃)(I)(CN) Intermediate->inv2 Intermediate->inv3 Product_Suzuki Peptide-S-CH₂-(C₆H₃)(R)(CN) Product_Sonogashira Peptide-S-CH₂-(C₆H₃)(C≡C-R')(CN) inv1->Intermediate Step 1: S-Alkylation (e.g., DIPEA, DMF) inv2->Product_Suzuki Step 2a: Suzuki Coupling (Pd catalyst, base) inv3->Product_Sonogashira Step 2b: Sonogashira Coupling (Pd/Cu catalyst, base) inv4

Caption: Orthogonal functionalization of a cysteine-containing peptide.

Experimental Protocols

Protocol 1: S-Alkylation of a Cysteine-Containing Peptide

This protocol describes the initial modification of a peptide containing a free cysteine residue with this compound.

Materials:

  • Cysteine-containing peptide

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Peptide Dissolution: Dissolve the cysteine-containing peptide in anhydrous DMF to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: In a separate vial, prepare a 10-fold molar excess solution of this compound in anhydrous DMF.

  • Reaction Initiation: To the peptide solution, add 5 equivalents of DIPEA. Subsequently, add the solution of this compound dropwise while stirring.

  • Reaction Progression: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired product, which will show a mass increase corresponding to the addition of the 4-(iodobenzonitrile)methyl group.

  • Quenching and Precipitation: Once the reaction is complete, quench any remaining electrophile by adding a small amount of a thiol-containing scavenger (e.g., 2-mercaptoethanol). Precipitate the crude peptide by adding the reaction mixture to cold diethyl ether.

  • Purification: Centrifuge to pellet the precipitate, decant the ether, and wash the pellet with cold diethyl ether twice. Dry the crude peptide under vacuum. Purify the S-alkylated peptide by RP-HPLC.

  • Characterization: Confirm the identity and purity of the modified peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: Orthogonal Suzuki Coupling of the Iodoaryl-Modified Peptide

This protocol details the subsequent functionalization of the iodoaryl-modified peptide via a Suzuki cross-coupling reaction.

Materials:

  • Iodoaryl-modified peptide from Protocol 1

  • Arylboronic acid (e.g., phenylboronic acid, fluorescently tagged boronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a water-soluble phosphine ligand like TPPTS, or Pd(PPh₃)₄)

  • Aqueous base (e.g., sodium carbonate, potassium fluoride)

  • Solvent system (e.g., DMF/water, THF/water)

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Peptide and Reagent Dissolution: Dissolve the purified iodoaryl-modified peptide in a mixture of DMF and aqueous base (e.g., 2 M Na₂CO₃) (e.g., 3:1 v/v).

  • Degassing: Degas the solution by bubbling with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Catalyst and Coupling Partner Addition: Add the arylboronic acid (3-5 equivalents) to the reaction mixture. In a separate vial, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.2 equivalents) in degassed DMF and add it to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 40-60°C and stir under an inert atmosphere for 4-12 hours. Monitor the reaction progress by LC-MS, observing the mass shift corresponding to the displacement of iodine with the aryl group.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Acidify the solution with dilute TFA and filter to remove the catalyst. Purify the dually functionalized peptide by RP-HPLC.

  • Characterization: Characterize the final product by mass spectrometry and analytical RP-HPLC to confirm its identity and purity.

Data Presentation

Table 1: Representative Quantitative Data for Orthogonal Peptide Functionalization

StepReagent EquivalentsReaction Time (hours)Typical Yield (%)Mass Shift (Da)
S-Alkylation This compound (1.5 eq), DIPEA (5 eq)2-485-95+ 293.9 (for C₁₀H₁₀IN)
Suzuki Coupling Arylboronic acid (3 eq), Pd(PPh₃)₄ (0.15 eq), Na₂CO₃ (10 eq)4-1260-80Varies with the R-group (e.g., +76.1 for phenyl)
Sonogashira Coupling Terminal alkyne (3 eq), PdCl₂(PPh₃)₂ (0.1 eq), CuI (0.2 eq), TEA (10 eq)2-665-85Varies with the R'-group (e.g., +101.1 for phenylacetylene)

Yields are based on purified product and can vary depending on the peptide sequence and the specific coupling partners used.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow Start Start with Cysteine-Containing Peptide Step1 Step 1: S-Alkylation with this compound Start->Step1 Purification1 RP-HPLC Purification Step1->Purification1 Intermediate Iodoaryl-Modified Peptide Purification1->Intermediate Step2 Step 2: Orthogonal Functionalization (Suzuki or Sonogashira Coupling) Intermediate->Step2 Purification2 RP-HPLC Purification Step2->Purification2 Final_Product Dually Functionalized Peptide Purification2->Final_Product Analysis Characterization (LC-MS, HPLC) Final_Product->Analysis

Caption: General experimental workflow for orthogonal peptide functionalization.

Conclusion

The use of this compound provides a robust and efficient method for the orthogonal functionalization of peptides. The distinct reactivities of the bromomethyl and iodoaryl groups allow for a sequential and controlled introduction of two different functionalities. The detailed protocols and representative data presented herein offer a practical guide for researchers in academia and industry to apply this powerful strategy for the development of novel peptide-based therapeutics, diagnostics, and research tools. Successful implementation of these methods will enable the precise engineering of peptides with tailored properties, advancing the frontiers of chemical biology and drug discovery.

References

Application Note: 4-(Bromomethyl)-3-iodobenzonitrile as a Versatile Electrophilic Scaffold for Covalent Probe Development in Chemoproteomics

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The irreversible, covalent modification of protein targets offers a powerful modality in drug discovery, often leading to enhanced potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable." Chemoproteomics has emerged as the definitive technology for identifying the targets of such covalent ligands on a proteome-wide scale.[1] This application note introduces 4-(bromomethyl)-3-iodobenzonitrile, a readily accessible chemical scaffold, for the development of covalent probes. We detail its chemical properties, safety considerations, and provide comprehensive, field-proven protocols for its application in two key chemoproteomic workflows: (1) proteome-wide ligandability screening to discover novel binding sites and (2) competitive profiling for target validation. These methodologies, grounded in mass spectrometry-based proteomics, are designed to empower researchers in academic and industrial settings to accelerate the discovery and validation of novel therapeutic targets.

Introduction to Covalent Chemoproteomics

The paradigm of drug discovery has seen a resurgence of interest in covalent inhibitors, molecules that form a stable, chemical bond with their protein target.[2][3] This renaissance is driven by clinical successes and a deeper understanding of how to tune the reactivity of electrophilic functional groups, or "warheads," to achieve high selectivity and minimize off-target toxicity.[4][5] These warheads are designed to react with nucleophilic amino acid residues—such as cysteine, lysine, or serine—that are strategically located within a protein's binding pocket.[6]

Chemoproteomics, and specifically Activity-Based Protein Profiling (ABPP), provides a suite of powerful techniques to interrogate these covalent interactions directly in complex biological systems.[7][8] ABPP utilizes chemical probes that mimic the structure of a potential drug to covalently label proteins, enabling their subsequent enrichment and identification by mass spectrometry (MS).[1][9] This approach allows for an unbiased, proteome-wide survey of a compound's targets, providing critical insights into its mechanism of action and potential off-target liabilities.[10] The use of small, reactive fragments in these screens is a particularly effective strategy for identifying new "ligandable" sites on proteins, opening up new avenues for therapeutic intervention.[11][12]

The this compound Scaffold

We present this compound as a versatile and reactive scaffold for covalent probe development. Its utility stems from a combination of a well-defined electrophilic warhead and a functionalized aromatic core.

Chemical Properties and Reactivity

The key to this scaffold's function is the bromomethyl group , a benzylic bromide that serves as a potent electrophile. It readily reacts with nucleophilic amino acid side chains via an SN2 mechanism, forming a stable covalent bond. Due to its high nucleophilicity and relatively low abundance in the proteome, the thiol side chain of cysteine is a primary target for such probes, though reactions with lysine and histidine are also possible.[11]

The iodobenzonitrile core provides a rigid framework that can be further elaborated. The iodine atom can serve as a handle for synthetic diversification via cross-coupling reactions, while the nitrile group offers specific electronic and steric properties that influence binding interactions.

Caption: Structure of this compound.

Table 1: Chemical and Safety Properties

PropertyValue
IUPAC Name This compound
Synonym 4-Cyano-2-iodobenzyl bromide
CAS Number 182287-63-4[13][14]
Molecular Formula C₈H₅BrIN
Molecular Weight 333.94 g/mol
Appearance Solid
Primary Hazard Class Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion[13]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.
Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a chemical fume hood. It is harmful if swallowed, inhaled, or absorbed through the skin, and causes severe skin burns and eye damage.[13]

Table 2: Mandatory Handling Precautions

Precaution CategorySpecific Action
Engineering Controls Always handle within a certified chemical fume hood. Ensure safety shower and eyewash station are accessible.[13]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles.[13][15]
Handling Avoid creating dust. Do not breathe dust, mist, or vapors. Wash hands thoroughly after handling.[15]
Disposal Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Experimental Design & Workflows

The successful application of this probe requires careful experimental design. The central goal is to distinguish specific, covalent labeling events from non-specific interactions and experimental artifacts.

Core Principles and Workflow Overview

The general chemoproteomic workflow involves several key stages: proteome treatment, enrichment of labeled proteins, sample preparation for mass spectrometry, and data analysis. The choice of workflow depends on the experimental question—whether you are screening for new targets or validating a known one.

  • Causality Behind Experimental Choices: The concentration of the probe and incubation time are critical variables. A high concentration or long incubation may increase labeling of the intended target but can also lead to widespread, non-specific labeling, confounding data interpretation. Therefore, these parameters must be empirically optimized, typically by performing dose-response and time-course experiments and analyzing the results by gel-based methods or pilot MS runs.

ExperimentalWorkflow cluster_sample_prep 1. Sample Preparation cluster_treatment 2. Probe Labeling cluster_enrichment 3. Enrichment & Digestion cluster_analysis 4. Analysis Lysate Prepare Cell Lysate or use Intact Cells Treatment Incubate Proteome with Covalent Probe Lysate->Treatment Click Click Chemistry (if applicable) Treatment->Click Enrich Enrich Labeled Proteins (e.g., Streptavidin Beads) Click->Enrich Digest On-Bead Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Quantitative Proteomic Data Analysis LCMS->Data Hits Hit Identification & Validation Data->Hits

Caption: General chemoproteomic workflow from sample preparation to data analysis.

Protocol: Proteome-Wide Covalent Ligandability Screening

This protocol uses a competitive profiling strategy to identify proteins that are covalently modified by the untagged this compound probe. The method relies on measuring the ability of our probe to block the subsequent labeling of cysteine residues by a well-characterized, broadly reactive iodoacetamide-alkyne (IA-alkyne) probe.[10][16]

Objective

To identify the portfolio of proteins within a complex proteome that can be covalently labeled by this compound at or near a reactive cysteine residue.

Step-by-Step Methodology
  • Trustworthiness through Controls: This protocol is self-validating through the inclusion of a DMSO vehicle control. A protein is only considered a "hit" if the IA-alkyne signal is significantly and reproducibly reduced in the probe-treated sample compared to the DMSO control.

  • Preparation of Cell Lysate: a. Harvest cultured cells (e.g., HEK293T, HeLa) and wash twice with ice-cold PBS. b. Resuspend the cell pellet in ice-cold lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors). c. Lyse cells by sonication on ice. d. Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C. e. Collect the supernatant and determine protein concentration using a BCA assay. Normalize all samples to a final concentration of 2 mg/mL.

  • Competitive Labeling: a. Aliquot 500 µL of the normalized lysate into two microcentrifuge tubes, one for the "DMSO Control" and one for the "Probe Treatment". b. To the "Probe Treatment" tube, add this compound from a concentrated DMSO stock to a final concentration of 100 µM. c. To the "DMSO Control" tube, add an equivalent volume of DMSO. d. Incubate both samples for 1 hour at 37°C with gentle rotation.

  • Broad-Spectrum Cysteine Labeling: a. Add iodoacetamide-alkyne (IA-alkyne) probe to both tubes to a final concentration of 100 µM. b. Incubate for 1 hour at room temperature in the dark.

  • Click Chemistry Reaction: a. To each sample, add the following "click" reagents in order: Biotin-azide (100 µM final), TCEP (1 mM final), TBTA ligand (100 µM final), and Copper(II) sulfate (1 mM final). b. Vortex to mix and incubate for 1 hour at room temperature.

  • Protein Precipitation and Enrichment: a. Precipitate proteins by adding 4 volumes of ice-cold methanol and incubating at -80°C for 1 hour. b. Pellet the proteins by centrifugation and wash the pellet with ice-cold methanol. c. Resuspend the protein pellet in PBS containing 1.2% SDS by sonicating. d. Dilute the sample with 5 volumes of PBS and add streptavidin-agarose beads. e. Incubate for 2 hours at room temperature with rotation to enrich biotinylated (i.e., probe-labeled) proteins.

  • On-Bead Digestion for MS Analysis: a. Wash the beads extensively with PBS containing 1% SDS, followed by PBS alone, and finally with 50 mM ammonium bicarbonate. b. Resuspend the beads in 50 mM ammonium bicarbonate. c. Reduce disulfide bonds with DTT (10 mM) for 30 minutes at 37°C. d. Alkylate free thiols with iodoacetamide (20 mM) for 30 minutes at room temperature in the dark. e. Add sequencing-grade trypsin and incubate overnight at 37°C. f. Collect the supernatant containing the digested peptides for LC-MS/MS analysis.

ProtocolWorkflow cluster_lysate 1. Lysate Prep cluster_labeling 2. Competitive Labeling cluster_enrich 3. Enrichment cluster_analyze 4. Analysis Lysate Prepare & Normalize Cell Lysate (2 mg/mL) DMSO Control: + DMSO Lysate->DMSO Probe Experiment: + 100 µM Probe Lysate->Probe Incubate1 Incubate 1h @ 37°C DMSO->Incubate1 Probe->Incubate1 IA_Alkyne Add 100 µM IA-Alkyne to both samples Incubate1->IA_Alkyne Incubate2 Incubate 1h @ RT IA_Alkyne->Incubate2 Click Click Reaction: + Biotin-Azide, Cu(II) Incubate2->Click Enrich Enrich on Streptavidin Beads Click->Enrich Digest On-Bead Digestion with Trypsin Enrich->Digest LCMS LC-MS/MS Digest->LCMS Data Quantitative Analysis (Probe vs. DMSO) LCMS->Data

Caption: Workflow for competitive ligandability screening.

Data Analysis and Interpretation

The final and most critical step is the analysis of the mass spectrometry data to identify proteins that were significantly engaged by the probe.

Overview of MS Data Processing

Raw MS data files are processed using a standard proteomics software pipeline (e.g., MaxQuant, Proteome Discoverer). The fundamental steps are:

  • Peptide Identification: Tandem mass (MS/MS) spectra are searched against a protein sequence database (e.g., UniProt) to identify peptide sequences.[17][18]

  • Protein Quantification: The intensity of the signal for each identified peptide is measured across the different samples (DMSO vs. Probe). Label-Free Quantification (LFQ) is a common and cost-effective method for this.[16][19]

  • Statistical Analysis: A statistical test (e.g., a t-test) is performed for each protein to determine if the difference in abundance between the probe-treated and DMSO control samples is significant. The results are typically visualized in a volcano plot.

Interpreting the Results

A successful experiment will yield a list of proteins whose corresponding peptide signals are significantly reduced in the probe-treated sample. This reduction indicates that this compound bound to a cysteine residue on that protein, thereby blocking it from being labeled by the IA-alkyne probe and enriched for analysis.

  • Definition of a "Hit": A high-confidence hit is typically defined by a combination of a large magnitude of change and high statistical significance. For example, a protein showing a >2-fold reduction in signal (log₂ fold change < -1) and a p-value < 0.05 is considered a strong candidate for direct engagement by the probe.

Table 3: Example Data Output from a Competitive Profiling Experiment

UniProt IDGene NamePeptide Sequencelog₂(Fold Change) (Probe/DMSO)p-valueStatus
P04049GAPDHVLP(ac)TCR-2.50.001Hit
P62258PPIAFEDENFILKHTGPGILSMANAGPNTNGSQFFICTAK-1.80.008Hit
Q06830HSP90B1LGIHEDSQNRK-0.10.85No Hit
P11142HSPD1TIIAADK0.20.76No Hit

Conclusion and Future Directions

This compound is a potent, broadly reactive electrophilic fragment suitable for covalent probe development. The protocols outlined in this note provide a robust framework for its application in discovering new ligandable sites across the proteome. The true power of this scaffold lies in its potential for synthetic elaboration. Identified hits from these initial screens can guide the rational design of second-generation probes, where the iodobenzonitrile core is derivatized to improve affinity and selectivity for a specific protein target of interest.[20] By integrating these chemoproteomic strategies, research teams can significantly accelerate their drug discovery pipelines, moving from initial hit finding to lead optimization with greater confidence and insight.[21]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions of Aryl Iodides in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common side reactions encountered when using aryl iodides in nucleophilic substitution reactions. Our goal is to explain the causality behind these experimental challenges and provide robust, field-proven protocols to ensure the success of your syntheses.

Introduction: The Double-Edged Sword of Aryl Iodides

Aryl iodides are highly valuable substrates in synthetic chemistry. The carbon-iodine bond's high reactivity makes them excellent precursors for a wide range of transformations, including nucleophilic aromatic substitution (SNÃr) and transition-metal-catalyzed cross-coupling reactions.[1] However, this same reactivity is a double-edged sword, often leading to frustrating side reactions that can diminish yields, complicate purification, and compromise the integrity of your desired product.

This guide is structured as a series of troubleshooting scenarios in a question-and-answer format to directly address the specific issues you may be facing at the bench. We will delve into the three most common side reactions:

  • Homocoupling: The formation of unwanted biaryl species.

  • Hydrodehalogenation: The reduction of the aryl iodide to a simple arene.

  • Benzyne Formation: An elimination-addition pathway leading to potential regioisomeric mixtures.

Section 1: Unwanted Homocoupling (Biaryl Formation)

This is arguably the most prevalent side reaction, especially in metal-catalyzed processes, where two aryl iodide molecules react to form a symmetrical biaryl compound (Ar-I + Ar-I → Ar-Ar).

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a biaryl byproduct (Ar-Ar) in my palladium-catalyzed reaction. What's causing this?

A: You are likely observing a palladium-catalyzed homocoupling reaction, often referred to as an Ullmann-type side reaction.[2] This process is particularly common with reactive aryl halides like aryl iodides. The mechanism typically involves the oxidative addition of your aryl iodide to a Pd(0) species to form an Ar-Pd(II)-I intermediate. Instead of proceeding through the desired cross-coupling cycle, two of these intermediates can react, or one can react with another molecule of aryl iodide, often facilitated by a reducing agent, to yield the biaryl product (Ar-Ar) and regenerate a Pd species.[2] Several systems, including those using palladium with indium or magnesium as a reductant, have been explicitly designed to promote this homocoupling, highlighting how easily it can occur under certain conditions.[3][4]

Q2: My reaction does not use a transition metal catalyst, but I still see biaryl formation. How is this possible?

A: While less common, homocoupling can occur without an external transition metal catalyst, especially at elevated temperatures or in the presence of certain reducing agents like metallic copper (the classic Ullmann reaction) or zinc.[2][5] If your reaction conditions are harsh (e.g., high heat) or if you have trace metal impurities in your reagents or solvent, these can be sufficient to catalyze the unwanted homocoupling.

Q3: How can I adjust my reaction conditions to suppress homocoupling?

A: Suppressing homocoupling involves carefully tuning your reaction parameters to favor the desired nucleophilic substitution pathway over the undesired dimerization.

  • Lower the Temperature: Homocoupling reactions often have a higher activation energy than the desired substitution. Running your reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly disfavor the formation of the biaryl byproduct.

  • Control Stoichiometry and Addition Rate: If your protocol involves adding the aryl iodide to the reaction mixture, consider a slow, controlled addition (syringe pump). This keeps the instantaneous concentration of the aryl iodide low, reducing the statistical probability of two molecules finding each other to couple.

  • Ligand Choice (for catalyzed reactions): In palladium-catalyzed reactions, the choice of ligand is critical. Bulky, electron-rich phosphine ligands can often stabilize the Ar-Pd(II)-I intermediate and sterically hinder the formation of the biaryl product. Consider screening ligands to find one that promotes the desired reductive elimination step with your nucleophile over the homocoupling pathway.

  • Avoid Unnecessary Reductants: Scrutinize your reaction components. Some reagents can act as unintended reductants that facilitate the catalytic homocoupling cycle. For instance, certain amines or alcohols used as solvents or bases can reduce Pd(II) to the highly active Pd(0) required for homocoupling.[6]

Section 2: Hydrodehalogenation (Reduction of Ar-I to Ar-H)

Hydrodehalogenation is the process where the iodine atom is replaced by a hydrogen atom, resulting in the corresponding arene. This seemingly simple side reaction can be a major yield-limiting step.

Frequently Asked Questions (FAQs)

Q1: My mass spectrometry results show a major peak corresponding to my starting material without the iodine (Ar-H). Why is my aryl iodide being reduced?

A: Hydrodehalogenation, or reduction, of the C-I bond can occur through several mechanisms.

  • Catalytic Hydrogenolysis: If your reaction involves a palladium catalyst and a source of hydrogen (e.g., H₂ gas, formates, or even certain solvents like isopropanol), you can get catalytic hydrogenolysis of the C-I bond.

  • Radical Pathways: The reaction may proceed via a radical mechanism. Single-electron transfer (SET) to the aryl iodide can generate an aryl radical (Ar•), which then abstracts a hydrogen atom from the solvent or another reagent to form the reduced arene (Ar-H).[7] Visible light can sometimes promote these radical pathways.[7][8]

  • Strong Reducing Agents: The presence of strong reducing agents, even in stoichiometric amounts, can directly reduce the aryl iodide. Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄) are known to perform this transformation.[9][10]

Q2: What are the most common sources of hydride or hydrogen atoms for this unwanted reduction?

A: The hydrogen source is often not obvious. Common culprits include:

  • Solvents: Ethereal solvents like THF can be hydrogen atom donors. Alcohols (e.g., isopropanol) are classic hydrogen sources in transfer hydrogenation.

  • Bases/Nucleophiles: Amine bases (like triethylamine) or even the nucleophile itself can act as a hydrogen source, particularly under photolytic or radical conditions.[7]

  • Water: Trace amounts of water in the presence of a base and a reducing agent can generate hydrogen.

Q3: How can I reformulate my reaction to minimize hydrodehalogenation?

A: Minimizing reduction requires meticulous control over potential hydrogen sources and radical initiators.

  • Use Anhydrous Conditions: Employ rigorously dried solvents and reagents and run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture.

  • Choose Your Base Carefully: If possible, switch from an amine base to an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are less likely to act as hydrogen donors.[11]

  • Solvent Selection: If you suspect the solvent is the hydrogen source, switch to a less reactive, aprotic solvent like dioxane, toluene, or DMF. Be aware that some dipolar aprotic solvents can pose safety risks with strong bases like NaH.[11]

  • Exclude Light: If you suspect a radical pathway, run the reaction in the dark by wrapping the flask in aluminum foil.

  • Add a Radical Scavenger: In some cases, adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) or TEMPO can suppress radical-mediated reduction, but be sure to test if it interferes with your desired reaction.

Section 3: Benzyne Formation and Regioselectivity Issues

For aryl iodides lacking strong electron-withdrawing groups, harsh reaction conditions can trigger an elimination-addition mechanism that proceeds through a highly reactive "benzyne" intermediate.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction is yielding a mixture of regioisomers. Could this be due to a benzyne intermediate?

A: Yes, the formation of a mixture of isomers from a single starting aryl iodide is a classic sign of a benzyne mechanism.[12] This happens under strongly basic conditions (e.g., NaNH₂, NaOH at high temperatures). The strong base abstracts a proton ortho to the iodide, followed by the elimination of the iodide ion to form a highly strained C-C triple bond within the aromatic ring (the benzyne).[13] The nucleophile can then attack either carbon of the benzyne "triple bond," leading to a mixture of products if the aryl iodide is unsymmetrically substituted.[12][14]

Q2: What reaction conditions favor the benzyne pathway, and how can I avoid it?

A: The benzyne pathway is favored by:

  • Very Strong Bases: Bases like sodium amide (NaNH₂), potassium t-butoxide (KOtBu), or NaOH/KOH at very high temperatures are capable of deprotonating the aromatic ring.[13]

  • High Temperatures: The elimination step to form the benzyne often requires significant thermal energy.

  • Unactivated Rings: Aryl iodides that do not have electron-withdrawing groups (like -NO₂) are more prone to this pathway because the standard SNAr addition-elimination mechanism is very slow or does not occur at all.[12][15][16]

To avoid it:

  • Use a Weaker Base: Switch to a milder base such as K₂CO₃, Cs₂CO₃, or an organic amine like DIPEA. These are generally not strong enough to deprotonate the aromatic ring.

  • Lower the Reaction Temperature: This will disfavor the high-energy elimination step.

  • Promote the SNAr or Catalytic Pathway: If your substrate is suitable, adding a transition metal catalyst (e.g., palladium or copper-based) can open up a lower-energy cross-coupling pathway that completely bypasses the possibility of benzyne formation.[17][18]

Section 4: Data, Protocols, and Visualizations
Data Summary Tables

Table 1: Comparison of Common Bases and Their Associated Risks

BaseChemical FormulaTypical UsePrimary Side Reaction RiskMitigation Strategy
Sodium AmideNaNH₂Strong, non-nucleophilic baseBenzyne Formation Avoid unless benzyne is desired; use K₂CO₃ or Cs₂CO₃ instead.
Potassium t-ButoxideKOtBuStrong, non-nucleophilic baseBenzyne Formation Use at lower temperatures; screen weaker bases first.
Sodium HydrideNaHStrong, non-nucleophilic baseHydrodehalogenation Use rigorously anhydrous solvent; avoid protic sources.[9]
TriethylamineEt₃NOrganic baseHydrodehalogenation (H-donor)Switch to an inorganic base like Cs₂CO₃.
Potassium CarbonateK₂CO₃Inorganic baseLow riskGenerally a safe choice for many cross-coupling and SNAr reactions.[11]
Cesium CarbonateCs₂CO₃Inorganic baseLow riskOften more effective than K₂CO₃ due to higher solubility and basicity.[11]
Experimental Protocols

Protocol 1: General Method for Suppressing Homocoupling in a Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Type)

  • Vessel Preparation: Flame-dry a Schlenk flask under high vacuum and allow it to cool to room temperature under an inert atmosphere (Argon is preferred).

  • Reagent Addition: To the flask, add the aryl iodide (1.0 equiv), the amine nucleophile (1.2 equiv), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a mild inorganic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via cannula. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.

  • Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS. Rationale: Using a mild inorganic base and moderate temperature minimizes both homocoupling and potential benzyne formation.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via column chromatography.

Visual Troubleshooting Guide

The following diagram provides a logical workflow for diagnosing and solving common side reactions with aryl iodides.

TroubleshootingWorkflow Start Reaction Start: Aryl Iodide + Nucleophile Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Problem Identify Main Byproduct Monitor->Problem Low yield or complex mixture Homocoupling Homocoupling (Ar-Ar) Problem->Homocoupling Mass = 2Ar - 2I Reduction Reduction (Ar-H) Problem->Reduction Mass = Ar-I + H - I Isomers Isomer Mixture Problem->Isomers Multiple product spots with same mass Sol_Homo 1. Lower Temperature 2. Slow Substrate Addition 3. Change Ligand Homocoupling->Sol_Homo Sol_Red 1. Use Anhydrous Solvent 2. Switch to Inorganic Base 3. Exclude Light Reduction->Sol_Red Sol_Iso 1. Use Weaker Base (K2CO3) 2. Lower Temperature 3. Use Metal Catalyst Isomers->Sol_Iso Success Desired Product Sol_Homo->Success Sol_Red->Success Sol_Iso->Success Mechanism cluster_desired Desired Cross-Coupling Pathway cluster_side Undesired Homocoupling Pathway Pd0 Pd(0)L_n ArPdI Ar-Pd(II)-I(L_n) Pd0->ArPdI Oxidative Addition (Ar-I) ArPdNu Ar-Pd(II)-Nu(L_n) ArPdI->ArPdNu Ligand Exchange (+ Nucleophile) Product Ar-Nu (Desired Product) ArPdNu->Product Reductive Elimination Pd0_side Pd(0)L_n ArPdI_side Ar-Pd(II)-I(L_n) Pd0_side->ArPdI_side Oxidative Addition (Ar-I) ArAr Ar-Ar (Side Product) ArPdI_side->ArAr Reductive Coupling (+ Ar-I or Ar-Pd-I)

References

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions with 4-(Bromomethyl)-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals utilizing 4-(Bromomethyl)-3-iodobenzonitrile in palladium-catalyzed cross-coupling reactions. Below you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges such as low yields, lack of reactivity, and selectivity issues.

Frequently Asked Questions (FAQs)

Q1: I am observing no or very low conversion in my cross-coupling reaction with this compound. What are the primary causes?

A1: Low or no conversion in palladium-catalyzed cross-coupling reactions can stem from several factors. The most common issues include:

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.[1][2][3] Ensure your reaction is conducted under a strictly inert atmosphere (nitrogen or argon) to prevent catalyst oxidation.[1]

  • Poor Reagent Quality: Moisture and oxygen can significantly hinder the reaction by deactivating the catalyst and affecting organometallic reagents.[3] Use anhydrous solvents and ensure all reagents are pure.

  • Suboptimal Reaction Conditions: The chosen temperature, base, or solvent may not be suitable for this specific substrate. The reaction temperature might be too low for the oxidative addition step to occur efficiently.[3]

  • Ligand Issues: The phosphine ligand may be unstable or may not be promoting the catalytic cycle effectively.[4]

Q2: My reaction mixture turns black, and the reaction stalls. What does this indicate, and how can I prevent it?

A2: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst deactivation.[2][4] This occurs when the active Pd(0) catalyst aggregates into inactive nanoparticles.[2][5] To prevent this:

  • Use Stabilizing Ligands: Bulky, electron-rich phosphine ligands can stabilize the Pd(0) center and prevent aggregation.[4][6]

  • Optimize Reaction Temperature: High temperatures can accelerate catalyst decomposition.[1] Try running the reaction at the lowest effective temperature.

  • Ensure an Inert Atmosphere: Oxygen can promote the formation of palladium black.[4]

Q3: I am struggling with chemoselectivity. How can I selectively perform the cross-coupling at the C-I bond without affecting the C-CH2Br bond?

A3: Achieving high chemoselectivity is crucial when working with polyhalogenated substrates. The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling generally follows the trend: C–I > C–Br > C–Cl.[7] To favor reaction at the more reactive C-I bond:

  • Control Reaction Temperature: Lower reaction temperatures will favor the activation of the more labile C-I bond.[8]

  • Ligand Choice: The choice of ligand can influence selectivity. Less hindered ligands may favor reaction at the more accessible site, while bulkier ligands can introduce steric effects that alter selectivity.

  • Reaction Time: Shorter reaction times can help to minimize side reactions at the less reactive C-Br bond.

Q4: What are the best starting conditions for a Suzuki-Miyaura coupling with this compound?

A4: A good starting point for a Suzuki-Miyaura coupling would be to target the more reactive C-I bond. Consider the following conditions:

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) with a suitable phosphine ligand like PPh₃ (4-8 mol%).

  • Base: A moderately strong base such as K₂CO₃ or K₃PO₄ (2-3 equivalents).

  • Solvent: A mixture of an organic solvent like dioxane, THF, or toluene with water (e.g., 4:1 ratio).

  • Temperature: Start at a moderate temperature (e.g., 80-90 °C) to favor selective coupling at the C-I bond.

Troubleshooting Guides

Issue 1: Low Yield and/or Incomplete Conversion

If you are experiencing low yields or your starting material is not being fully consumed, follow this troubleshooting workflow:

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield start Low Yield / Incomplete Conversion check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents check_inert Ensure Strictly Inert Atmosphere check_reagents->check_inert Reagents OK solution Improved Yield check_reagents->solution Impurity Found & Rectified optimize_temp Optimize Reaction Temperature check_inert->optimize_temp Atmosphere OK check_inert->solution Leak Found & Rectified screen_ligands Screen Different Ligands optimize_temp->screen_ligands No Improvement optimize_temp->solution Improved Conversion screen_bases Screen Different Bases screen_ligands->screen_bases No Improvement screen_ligands->solution Improved Yield increase_catalyst Increase Catalyst Loading screen_bases->increase_catalyst No Improvement screen_bases->solution Improved Yield increase_catalyst->solution Optimized

Caption: A logical workflow for troubleshooting low conversion and yield.

Detailed Steps:

  • Verify Reagents and Atmosphere:

    • Ensure all solvents are anhydrous and reagents are of high purity.

    • Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (Ar or N₂).

  • Optimize Temperature:

    • If no reaction is observed, incrementally increase the temperature by 10-20 °C.

    • Be cautious of higher temperatures as they can lead to catalyst decomposition and loss of selectivity.[1]

  • Screen Ligands and Bases:

    • The electronic and steric properties of the ligand are critical.[6] For challenging couplings, consider bulky, electron-rich ligands like Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos).[9]

    • The choice of base can significantly affect the reaction outcome.[9] Screen common inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.

  • Adjust Catalyst Loading:

    • As a last resort, consider increasing the catalyst loading, for instance, from 2 mol% to 5 mol%.[10]

Issue 2: Poor Chemoselectivity (Reaction at both C-I and C-CH2Br)

The presence of two reactive sites, the aryl iodide and the benzylic bromide, can lead to a mixture of products. The general reactivity order for oxidative addition to Pd(0) is C-I > C-Br (aryl) > C-Br (benzyl). However, reaction conditions can influence this.

Chemoselectivity Chemoselectivity of this compound substrate This compound c_i_bond Aryl C-I Bond (More Reactive) substrate->c_i_bond Favored Pathway (Milder Conditions) c_br_bond Benzylic C-Br Bond (Less Reactive) substrate->c_br_bond Possible Pathway (Harsher Conditions) sub_coupling Desired Cross-Coupling Product c_i_bond->sub_coupling side_product Side Product(s) c_br_bond->side_product

Caption: Reactivity pathways for this compound.

Strategies to Enhance Selectivity for the C-I bond:

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that provides a reasonable rate for the C-I bond coupling. This will disfavor the activation of the less reactive C-CH₂Br bond.

  • Choice of Ligand: The ligand can influence selectivity. For instance, some ligands may favor oxidative addition at sp²-hybridized carbons over sp³-hybridized carbons.

  • Careful Selection of Coupling Partner: Highly reactive coupling partners may lead to a decrease in selectivity.

Quantitative Data Summary

The following tables provide typical ranges for key reaction parameters in palladium-catalyzed cross-coupling reactions. These should be used as a starting point for optimization.

Table 1: Typical Catalyst Loadings

Reaction TypeCatalystTypical Loading (mol%)
Suzuki-MiyauraPd(PPh₃)₄1 - 5
Pd(OAc)₂ / Ligand0.5 - 3
HeckPd(OAc)₂1 - 5
SonogashiraPdCl₂(PPh₃)₂ / CuI1 - 5 (Pd), 2 - 10 (CuI)

Table 2: Common Bases and Solvents

Reaction TypeCommon BasesCommon Solvents
Suzuki-MiyauraK₂CO₃, K₃PO₄, Cs₂CO₃Toluene, Dioxane, THF, DMF (often with water)
HeckEt₃N, DIPEA, K₂CO₃DMF, NMP, Acetonitrile
SonogashiraEt₃N, DIPEATHF, Toluene, DMF

Experimental Protocols

General Protocol for a Selective Suzuki-Miyaura Coupling at the C-I bond:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1 - 1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.) and the degassed solvent (e.g., Toluene/H₂O 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathways and Experimental Workflows

Palladium_Cross_Coupling_Cycle General Palladium Cross-Coupling Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_complex R-Pd(II)-X(L)₂ oxidative_addition->pd2_complex transmetalation Transmetalation (R'-M) pd2_complex->transmetalation pd2_r_r_prime R-Pd(II)-R'(L)₂ transmetalation->pd2_r_r_prime reductive_elimination Reductive Elimination pd2_r_r_prime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' (Product) reductive_elimination->product

Caption: The key steps of a generalized palladium cross-coupling catalytic cycle.

References

Technical Support Center: Selective Reactions at the Aryl Iodide Position

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting experiments involving selective reactions at the aryl iodide position.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Q1: I am getting a low yield in my cross-coupling reaction. What are the common causes and how can I fix it?

A1: Low yields in selective aryl iodide couplings can stem from several factors. A systematic approach to troubleshooting is often most effective.

  • Catalyst Inhibition by Iodide Byproduct: In Palladium-catalyzed C-N cross-coupling reactions, the sodium iodide (NaI) byproduct can have a significant inhibitory effect on the catalyst.[1][2][3] The solubility of this byproduct in the reaction solvent is a critical factor.[1][4]

    • Solution: Switch to a solvent system where the iodide salt byproduct is insoluble. For example, toluene is a good choice as NaI is sparingly soluble in it, preventing catalyst inhibition.[1][4]

  • Substrate Reactivity: The electronic nature of your aryl iodide can significantly impact reactivity. Electron-deficient substrates are generally less reactive and may require more forcing conditions.[5]

    • Solution: For deactivated aromatic compounds, consider adding a Lewis acid catalyst to enhance the electrophilicity of the iodinating species.[5]

  • Reagent Purity: Reagents like Iodine Monochloride (ICl) are highly sensitive to moisture and can decompose, reducing their effectiveness.[5]

    • Solution: Always use a fresh bottle of the reagent or purify it before use. Handle and store moisture-sensitive reagents under anhydrous conditions.[5]

  • Non-Optimal Reaction Conditions: Temperature and reaction time are crucial.

    • Solution: While many reactions with activated substrates proceed at or below room temperature, some may require gentle heating. Systematically screen temperatures to find the optimal balance between reaction rate and side product formation.[5]

dot

Troubleshooting_Low_Yield start Low Yield Observed check_catalyst Is the reaction a Pd-catalyzed C-N cross-coupling? start->check_catalyst check_solvent Is the iodide byproduct (e.g., NaI) soluble in the reaction solvent? check_catalyst->check_solvent Yes check_substrate Is the aryl iodide substrate electron-deficient? check_catalyst->check_substrate No change_solvent Action: Switch to a solvent where NaI is insoluble (e.g., Toluene). check_solvent->change_solvent Yes check_solvent->check_substrate No end_node Yield Improved change_solvent->end_node add_lewis_acid Action: Add a Lewis acid catalyst to increase electrophilicity. check_substrate->add_lewis_acid Yes check_reagents Are reagents (e.g., ICl) pure and anhydrous? check_substrate->check_reagents No add_lewis_acid->end_node purify_reagents Action: Use fresh or purified reagents. Handle under anhydrous conditions. check_reagents->purify_reagents No optimize_conditions Action: Systematically optimize temperature and reaction time. check_reagents->optimize_conditions Yes purify_reagents->end_node optimize_conditions->end_node

Caption: Troubleshooting workflow for low yields in aryl iodide reactions.

Q2: My reaction is not selective. I'm observing reactions at other aryl halide positions (Br, Cl) as well. How can I improve selectivity for the C-I bond?

A2: Achieving high chemoselectivity is dependent on choosing the right catalytic system that can effectively differentiate between the C-I, C-Br, and C-Cl bonds.

  • Catalyst Selection is Key: The choice of metal and ligand is the most critical factor.

    • Nickel Catalysis: For C-N bond formation, Ni(acac)2 has been shown to be highly selective for aryl iodides, leaving aryl chlorides and bromides intact.[6] In contrast, NiI2 can react with both aryl iodides and chlorides unselectively.[6]

    • Palladium Catalysis: For C-N couplings, catalyst systems based on certain biarylphosphine ligands (e.g., RuPhos) have demonstrated excellent reactivity and selectivity for aryl iodides.[1][3]

    • Copper Catalysis: For C-S bond formation (coupling with thiols), a simple, ligand-free system using Copper(I) Iodide (CuI) provides good chemoselectivity for aryl iodides.[7][8]

  • Cross-Electrophile Coupling Strategy: You can leverage the inherent reactivity difference by coupling the more "activated" aryl iodide with a less reactive aryl bromide or chloride.[9] This kinetic difference can often be exploited to achieve high cross-selectivity.[9][10]

Selectivity_Strategy start Goal: Selective Reaction at Aryl Iodide substrate Substrate Contains: Aryl-Iodide and Aryl-Bromide / Aryl-Chloride start->substrate coupling_type What type of coupling? substrate->coupling_type cn_coupling C-N Amination coupling_type->cn_coupling C-N cs_coupling C-S Thioetherification coupling_type->cs_coupling C-S other_coupling Other Cross-Coupling (e.g., Suzuki, Heck) coupling_type->other_coupling C-C etc. ni_cat Use Ni(acac)2 Catalyst System. Highly selective for C-I over C-Cl. cn_coupling->ni_cat pd_cat Use Pd Catalyst with Biarylphosphine Ligand (e.g., RuPhos). cn_coupling->pd_cat cu_cat Use Ligand-Free CuI Catalyst. cs_coupling->cu_cat general_pd Leverage kinetic difference. Pd-catalysts generally react faster with C-I bond. other_coupling->general_pd

Caption: General workflow for selective Ni-catalyzed amination.

Protocol 2: General Procedure for Pd-Catalyzed C-N Coupling with Minimized Iodide Inhibition [1][2][3] This protocol is optimized to avoid catalyst inhibition by the iodide salt byproduct.

  • Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add the Pd-precatalyst (e.g., RuPhos Pd G3, 0.025–0.2 mol%), the biarylphosphine ligand (if not using a precatalyst), and the base (e.g., Cs₂CO₃, 1.5 equiv.).

  • Reagent Addition: Add the aryl iodide (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add anhydrous Toluene. The use of toluene is critical to ensure the iodide byproduct precipitates out of the solution, preventing catalyst inhibition.

  • Reaction: Seal the tube and heat the reaction mixture to the required temperature (e.g., 100 °C) with stirring.

  • Monitoring & Workup: Follow steps 4 and 5 from Protocol 1.

  • Purification: Follow step 6 from Protocol 1 to obtain the pure product.

References

Technical Support Center: Optimizing Sequential Functionalization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for sequential functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during multi-step syntheses.

Frequently Asked Questions (FAQs)

Q1: My sequential reaction has a low overall yield. What are the most common causes?

A1: Low overall yield in a sequential functionalization can stem from several factors. It is crucial to analyze each step of the sequence. Common culprits include:

  • Incomplete reaction in one or more steps: Monitor each reaction by TLC or LC-MS to ensure full conversion of the starting material before proceeding to the next step.

  • Catalyst deactivation or poisoning: Catalysts, particularly palladium complexes used in cross-coupling reactions, can be sensitive to impurities in starting materials, reagents, or solvents.[1] Ensure high-purity materials and an inert atmosphere if required.

  • Product degradation: The product of one step may be unstable under the conditions of a subsequent reaction. It is important to assess the stability of your intermediates.

  • Inefficient purification: Significant material loss can occur during workup and purification between steps. Optimize your purification methods to minimize such losses.

Q2: How can I improve the selectivity of my sequential functionalization?

A2: Achieving high selectivity is critical for avoiding complex mixtures and difficult purifications. To improve selectivity:

  • Orthogonal Protecting Groups: Employ protecting groups that can be removed under specific conditions without affecting other functional groups.[2][3][4] This is a cornerstone of selective sequential functionalization.

  • Catalyst and Ligand Choice: The catalyst and its associated ligands play a pivotal role in determining regioselectivity and chemoselectivity.[5] Screening different catalyst/ligand combinations is often necessary.

  • Reaction Conditions: Temperature, solvent, and the choice of base can significantly influence the selectivity of a reaction.[6][7] Careful optimization of these parameters for each step is essential. For instance, lower polarity environments may favor the formation of a particular stereoisomer in certain reactions.[6]

Q3: I am observing the formation of significant byproducts. How can I minimize them?

A3: Byproduct formation is a common challenge in multi-step synthesis. Common byproducts in popular cross-coupling reactions like Suzuki-Miyaura coupling include homo-coupling products and dehalogenation products.[8] Strategies to minimize byproducts include:

  • Careful control of stoichiometry: Ensure the precise addition of reagents to avoid side reactions.

  • Optimizing reaction temperature: Both excessively high and low temperatures can lead to the formation of byproducts.

  • Degassing of solvents: For oxygen-sensitive reactions, thoroughly degassing the solvent can prevent oxidation-related byproducts.

  • Choice of base: The nature and strength of the base can influence the reaction pathway and the formation of byproducts.

Q4: When should I use a one-pot sequential reaction versus a stepwise approach with isolation of intermediates?

A4: The choice between a one-pot or a stepwise approach depends on several factors:

  • Compatibility of reaction conditions: If the reagents and conditions for subsequent steps are compatible, a one-pot procedure can be more efficient, saving time and reducing material loss from purification.[9]

  • Stability of intermediates: If intermediates are unstable and difficult to isolate, a one-pot synthesis is often preferred.

  • Purification: If byproducts from an early step interfere with a later reaction, a stepwise approach with purification of intermediates is necessary. The removal of palladium residues from cross-coupling reactions, for example, is often crucial and may require specific scavenging techniques.[10][11]

Troubleshooting Guides

Problem 1: Low or No Yield in the First Functionalization Step

This guide provides a systematic approach to troubleshooting low or no yield in the initial step of your sequential functionalization.

Problem 2: Poor Selectivity in a Sequential Functionalization Step

This guide outlines steps to address issues with poor chemo-, regio-, or stereoselectivity in a sequential functionalization reaction.

G start Poor Selectivity Observed check_protecting_groups Orthogonal Protecting Group Strategy in Place? start->check_protecting_groups implement_pg Implement Orthogonal Protecting Groups check_protecting_groups->implement_pg No screen_catalyst_ligand Screen Catalyst and Ligand Combinations check_protecting_groups->screen_catalyst_ligand Yes implement_pg->start optimize_conditions Optimize Solvent, Temperature, and Base screen_catalyst_ligand->optimize_conditions analyze_byproducts Identify Byproducts to Understand Side Reactions optimize_conditions->analyze_byproducts failure Selectivity Still Poor analyze_byproducts->failure success Selectivity Improved

Data Presentation

Table 1: Orthogonal Protecting Group Deprotection Conditions

The success of sequential functionalization often relies on the strategic use of orthogonal protecting groups. This table summarizes common protecting groups and their selective deprotection conditions.

Protecting GroupProtected FunctionalityDeprotection Reagent(s)Typical ConditionsStability to Other Conditions
Fmoc AminePiperidine20% piperidine in DMF, 5-20 minStable to acids (TFA, HF)[12]
Boc AmineTrifluoroacetic Acid (TFA)25-50% TFA in DCM, 30 minStable to bases (piperidine)
TBDMS AlcoholTetrabutylammonium fluoride (TBAF)1 M TBAF in THF, 1-2 hStable to mild acids and bases
Alloc Amine, AlcoholPd(PPh₃)₄, PhenylsilaneCatalytic Pd(0) in DCMStable to acids and bases
Mtt Amine1% TFA in DCM1% TFA, 5% TIS in DCMStable to stronger acids (for tBu removal)[13]
Table 2: Influence of Solvent on Reaction Yield and Selectivity

The choice of solvent can have a profound impact on the outcome of a reaction. This table provides a general overview of how solvent polarity can affect reaction rates and selectivity.

Solvent TypePolarityEffect on Polar ReactionsEffect on Nonpolar ReactionsImpact on Selectivity
Polar Protic (e.g., H₂O, EtOH)HighGenerally accelerates by stabilizing charged intermediates and transition states.[13][14]Can hinder by strongly solvating nonpolar reactants.Can influence stereoselectivity through hydrogen bonding.
Polar Aprotic (e.g., DMF, DMSO)HighOften accelerates reactions with charged nucleophiles by solvating the counter-ion.Variable, can sometimes slow down reactions.Can affect regioselectivity by altering catalyst-substrate interactions.
Nonpolar Aromatic (e.g., Toluene, Xylene)LowGenerally slows down reactions involving polar intermediates.Often accelerates by minimizing solvation effects.[13][14]Can impact stereoselectivity.[4]
Nonpolar Aliphatic (e.g., Hexane, Heptane)Very LowSignificantly slows down or prevents polar reactions.Favorable for many nonpolar reactions.May favor certain stereoisomers due to minimal solvent interaction.[6]
Table 3: Effect of Temperature and Catalyst Loading on Yield in a Suzuki-Miyaura Coupling

Optimizing temperature and catalyst loading is crucial for maximizing yield and minimizing costs. The following data is illustrative for a typical Suzuki-Miyaura cross-coupling reaction.

EntryCatalyst Loading (mol%)Temperature (°C)Yield (%)Notes
158085Standard conditions
22.58075Lower catalyst loading reduces yield
318055Insufficient catalyst for full conversion
456060Incomplete reaction at lower temperature
5510092Increased temperature improves yield
6512088Potential for byproduct formation or catalyst decomposition at higher temperatures

Experimental Protocols

Protocol 1: One-Pot Sequential Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination

This protocol describes a general procedure for a one-pot, two-step sequential cross-coupling reaction. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel.

Materials:

  • Aryl dihalide (e.g., 1-bromo-4-iodobenzene)

  • Arylboronic acid

  • Amine

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Base 1 (for Suzuki, e.g., K₂CO₃)

  • Base 2 (for Buchwald-Hartwig, e.g., K₃PO₄)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • Suzuki-Miyaura Coupling:

    • To an oven-dried Schlenk flask, add the aryl dihalide (1.0 equiv), arylboronic acid (1.1 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₂CO₃ (2.0 equiv).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting aryl dihalide is consumed.

  • Buchwald-Hartwig Amination:

    • Cool the reaction mixture to room temperature.

    • Add the amine (1.2 equiv) and K₃PO₄ (2.5 equiv) to the reaction mixture under a positive pressure of inert gas.

    • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS until the intermediate from the Suzuki coupling is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of an Fmoc-Protected Amine

This protocol outlines the standard procedure for the removal of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from an amine, a common step in solid-phase peptide synthesis.

Materials:

  • Fmoc-protected substrate (on solid support or in solution)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Prepare a 20% (v/v) solution of piperidine in DMF.

  • Add the 20% piperidine solution to the Fmoc-protected substrate.

  • Agitate the mixture at room temperature for 20 minutes.

  • If the substrate is on a solid support, filter and wash the resin thoroughly with DMF (3 x 5 minutes) to remove the cleaved Fmoc group and excess piperidine.

  • If the reaction is in solution, quench the reaction with a mild acid (e.g., acetic acid) and proceed with aqueous workup and extraction.

  • Confirm the complete removal of the Fmoc group by a suitable analytical method (e.g., Kaiser test for solid-phase or TLC/LC-MS for solution-phase).

Experimental Workflows and Logic Diagrams

G start Starting Material with Protecting Group(s) reaction1 Step 1: First Functionalization (e.g., Suzuki Coupling) start->reaction1 purification1 Workup and Purification of Intermediate 1 reaction1->purification1 deprotection1 Step 2: Selective Deprotection purification1->deprotection1 reaction2 Step 3: Second Functionalization (e.g., Buchwald-Hartwig) deprotection1->reaction2 purification2 Workup and Purification of Final Product reaction2->purification2 end Final Product purification2->end

G start Define Coupling Partners (Aryl Halide, Nucleophile) substrate_type Sterically Hindered Substrates? start->substrate_type electron_rich_poor Electron-Rich or -Poor Substrates? substrate_type->electron_rich_poor No bulky_ligand Use Bulky, Electron-Rich Phosphine Ligand (e.g., Buchwald Ligands) substrate_type->bulky_ligand Yes standard_ligand Start with Standard Ligand (e.g., PPh3, dppf) electron_rich_poor->standard_ligand Electron-Rich nhc_ligand Consider N-Heterocyclic Carbene (NHC) Ligands electron_rich_poor->nhc_ligand Electron-Poor optimize Optimize Reaction Conditions bulky_ligand->optimize standard_ligand->optimize nhc_ligand->optimize

References

Technical Support Center: Purification of Products from 4-(Bromomethyl)-3-iodobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Bromomethyl)-3-iodobenzonitrile. The following information is designed to address specific issues that may be encountered during the purification of reaction products derived from this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: The most common reactions involve nucleophilic substitution at the benzylic bromide. The highly reactive bromomethyl group serves as an excellent electrophile for introducing the 4-cyano-2-iodobenzyl moiety. Typical nucleophiles include phenols (for ether synthesis), amines (for alkylation), and azide salts.

Q2: What are the typical impurities I can expect in my crude product?

A2: Common impurities include unreacted this compound, excess nucleophile, and byproducts from side reactions. In the case of amine alkylation, over-alkylation can lead to the formation of tertiary amines and quaternary ammonium salts.[1] With phenol reactions, unreacted phenol is a common impurity.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring reaction progress. The starting material, this compound, is relatively non-polar, while the products, especially those derived from polar nucleophiles like phenols and amines, will have different Rf values. Staining with potassium permanganate or visualization under UV light can be effective.

Q4: My product seems to be an oil, but I expected a solid. What should I do?

A4: The presence of residual solvent or impurities can prevent your product from solidifying. Ensure all solvent has been removed under high vacuum. If it remains an oil, purification by column chromatography is recommended to remove impurities that may be inhibiting crystallization.

Troubleshooting Guides

Purification by Flash Column Chromatography

Flash column chromatography is the most frequently used method for purifying products from reactions involving this compound.

Problem Possible Cause Solution
Poor separation of product from starting material. The solvent system (eluent) is too polar.Decrease the polarity of the eluent. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective. For separating aromatic compounds, incorporating toluene into the eluent system can be beneficial.
Product is streaking or tailing on the TLC plate and column. The product is interacting with the acidic silica gel. This is common for amine products.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[1] Alternatively, consider using a different stationary phase like alumina.
Product will not elute from the column. The eluent is not polar enough.Increase the polarity of the eluent. For very polar products, a solvent system containing methanol in dichloromethane or ethyl acetate may be necessary.[2][3]
Multiple products are co-eluting. The polarity of the eluent is too high, causing all components to move too quickly down the column.Start with a less polar solvent system to achieve better separation at the baseline. A slower, more shallow gradient during elution can also improve the resolution of closely related compounds.
Purification by Recrystallization

Recrystallization is an effective technique for purifying solid products.

Problem Possible Cause Solution
Product does not dissolve in the hot solvent. The chosen solvent is not suitable for your product at elevated temperatures.Experiment with different solvents or a mixed solvent system. A good recrystallization solvent should dissolve the product well when hot but poorly when cold.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of your product. The solution is supersaturated.Use a lower-boiling solvent. Add a small amount of additional hot solvent to ensure the product is fully dissolved before cooling.
Poor recovery of the purified product. The product has significant solubility in the cold solvent. Too much solvent was used.Place the flask in an ice bath to maximize crystal formation. Minimize the amount of hot solvent used to dissolve the crude product.
Crystals are colored or appear impure. Impurities were trapped within the crystal lattice during rapid cooling.Allow the solution to cool slowly to room temperature before placing it in an ice bath. A second recrystallization may be necessary. If impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can sometimes remove them.

Data Presentation

The following tables summarize typical purification data for common reactions with this compound.

Table 1: Column Chromatography Data for Ether Synthesis Products

ProductEluent System (v/v)Typical Yield (%)
4-((4-Fluorophenoxy)methyl)-3-iodobenzonitrileEthyl Acetate/Hexanes (1:9)85-95
3-Iodo-4-((4-methoxyphenoxy)methyl)benzonitrileEthyl Acetate/Hexanes (15:85)80-90
3-Iodo-4-((p-tolyloxy)methyl)benzonitrileEthyl Acetate/Hexanes (1:9)88-96

Table 2: Purification Data for Amine and Azide Derivatives

ProductPurification MethodEluent/Solvent SystemTypical Yield (%)
N-((4-Cyano-2-iodobenzyl)anilineColumn ChromatographyDichloromethane/Methanol (98:2) + 0.5% Triethylamine75-85
4-(Azidomethyl)-3-iodobenzonitrileColumn ChromatographyEthyl Acetate/Petroleum Ether (1:10)~83[4]

Experimental Protocols

Protocol 1: Synthesis and Purification of 4-((4-Fluorophenoxy)methyl)-3-iodobenzonitrile (Williamson Ether Synthesis)
  • Reaction Setup: To a solution of 4-fluorophenol (1.2 eq.) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq.). Stir the mixture at room temperature for 20 minutes. Add a solution of this compound (1.0 eq.) in DMF.

  • Reaction Progression: Heat the reaction mixture to 60 °C and monitor by TLC (10% ethyl acetate in hexanes) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%). Combine the fractions containing the pure product and remove the solvent in vacuo to yield a white solid.

Protocol 2: Synthesis and Purification of 4-(Azidomethyl)-3-iodobenzonitrile
  • Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous DMF. Add sodium azide (1.5 eq.) in one portion.

  • Reaction Progression: Stir the reaction mixture at room temperature and monitor by TLC (10% ethyl acetate in hexanes). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 1:10) as the eluent.[4]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start This compound + Nucleophile reaction Reaction in Solvent (e.g., DMF, Acetonitrile) start->reaction monitoring Monitor by TLC reaction->monitoring quench Quench Reaction (e.g., add water) monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentrate Concentrate in vacuo drying->concentrate purify Column Chromatography or Recrystallization concentrate->purify analysis Purity Analysis (TLC, NMR, etc.) purify->analysis product Pure Product analysis->product

Caption: General experimental workflow for reactions of this compound.

troubleshooting_logic cluster_purification_choice Purification Method Selection cluster_column_issues Column Chromatography Troubleshooting cluster_recrystallization_issues Recrystallization Troubleshooting start Crude Product Obtained is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No / Impure Solid oiling_out Product 'Oils Out'? recrystallization->oiling_out poor_separation Poor Separation? column_chromatography->poor_separation adjust_eluent Adjust Eluent Polarity poor_separation->adjust_eluent Yes streaking Streaking/Tailing? poor_separation->streaking No adjust_eluent->column_chromatography add_modifier Add Basic Modifier (e.g., Et3N) streaking->add_modifier Yes no_elution No Elution? streaking->no_elution No add_modifier->column_chromatography increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes pure_product Pure Product no_elution->pure_product No increase_polarity->column_chromatography change_solvent Change Solvent / Use More Solvent oiling_out->change_solvent Yes low_yield Low Yield? oiling_out->low_yield No change_solvent->recrystallization cool_slower Cool Slowly / Use Ice Bath low_yield->cool_slower Yes low_yield->pure_product No cool_slower->recrystallization

Caption: Troubleshooting logic for purification of this compound products.

References

Technical Support Center: Mass Spectrometry of Peptides Modified with 4-(Bromomethyl)-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides modified with 4-(Bromomethyl)-3-iodobenzonitrile.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry analysis of peptides labeled with this compound.

Question: I am observing a low yield of the modified peptide in my mass spectrum. What are the possible causes and solutions?

Answer:

Low modification efficiency is a frequent issue. Several factors in the experimental protocol can contribute to this problem. Below is a summary of potential causes and recommended troubleshooting steps.

Potential CauseRecommended Solution
Suboptimal Reaction pH The alkylation reaction with this compound targets nucleophilic residues like cysteine. Ensure the reaction buffer pH is between 7.5 and 8.5 to facilitate the deprotonation of the thiol group, making it a better nucleophile.
Reagent Instability This compound can be susceptible to hydrolysis. Prepare the reagent solution fresh before each use and avoid prolonged storage in aqueous buffers.
Insufficient Reagent Concentration A molar excess of the labeling reagent is typically required. Try increasing the molar ratio of this compound to the peptide. A common starting point is a 10- to 20-fold molar excess.
Presence of Reducing Agents Residual reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) from a previous step will compete for the labeling reagent. Ensure complete removal of reducing agents by dialysis, desalting columns, or buffer exchange prior to labeling.
Steric Hindrance The modification site on the peptide might be sterically hindered, preventing efficient labeling. Consider denaturing the peptide with a mild denaturant (e.g., 2M urea) during the labeling reaction.

Question: My mass spectrum shows multiple peaks for the modified peptide, or peaks with unexpected mass shifts. How can I identify the cause and resolve this?

Answer:

The presence of multiple peaks or unexpected masses can arise from side reactions, over-alkylation, or reagent artifacts. A systematic approach to identifying and mitigating these issues is crucial.

| Potential Cause | Identification | Recommended Solution | | :--- | :--- | | Over-alkylation | Observe mass additions corresponding to multiple modifications (e.g., +411.86 Da for two modifications). This can occur on residues like histidine, lysine, and methionine. | Reduce the molar excess of the labeling reagent and shorten the reaction time. Optimize the reaction pH to be closer to the pKa of the target residue's side chain (e.g., ~8.3 for cysteine). | | Hydrolysis of Reagent | A peak corresponding to the mass of the hydrolyzed reagent (4-(Hydroxymethyl)-3-iodobenzonitrile) may be observed, or this may adduct to the peptide. | Prepare the labeling reagent fresh and minimize its time in aqueous solution before adding it to the peptide. | | Oxidation | Methionine and cysteine residues are prone to oxidation (+16 Da or +32 Da). | Degas all buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | | Formation of Salt Adducts | Observe mass additions corresponding to common salt adducts (e.g., +22 Da for sodium, +38 Da for potassium). | Use high-purity reagents and solvents. Perform desalting of the sample before MS analysis.[1] | | Incomplete Disulfide Bond Reduction | If your peptide has multiple cysteines, incomplete reduction will lead to a heterogeneous population of labeled and unlabeled species. | Ensure complete reduction of disulfide bonds with a sufficient concentration of DTT or TCEP before the labeling step. |

Expected Mass Shifts for Modification with this compound:

ModificationMolecular Formula of AdductMonoisotopic Mass Shift (Da)
Primary Modification C8H4IN+252.94
Double Modification C16H8I2N2+505.88
Hydrolyzed Reagent Adduct C8H6INO+270.95

Frequently Asked Questions (FAQs)

Q1: What is the optimal fragmentation method (CID, HCD, ETD) for peptides modified with this compound?

A1: Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are generally effective for sequencing the peptide backbone. However, the modification itself, particularly the C-I bond, can be labile. You may observe a neutral loss of the entire modification or fragments of it. Electron Transfer Dissociation (ETD) can be advantageous as it tends to preserve post-translational modifications and may provide better fragmentation of the peptide backbone without cleaving the modification.[2] A combination of different fragmentation methods can provide the most comprehensive data.

Q2: I am seeing a prominent neutral loss in my MS/MS spectra. What could this be?

A2: A common neutral loss for peptides modified with this compound would be the loss of the entire modification (252.94 Da). Another possibility is the loss of iodine (126.90 Da). Analyzing the fragmentation pattern can help confirm the identity of the neutral loss.

Q3: How can I confirm that the modification has occurred on a specific cysteine residue?

A3: Tandem mass spectrometry (MS/MS) is the primary method for site localization. Look for b- and y-ions that contain the mass shift of the modification. The presence of a series of fragment ions containing the modified residue will confirm its location. For ambiguous cases, manual inspection of the spectra is often necessary.

Q4: Can this labeling reagent react with other amino acid residues besides cysteine?

A4: Yes, off-target modifications are possible, especially under non-optimal conditions.[3][4][5] Other nucleophilic residues such as histidine, lysine, methionine, and the N-terminus can also be alkylated.[3][5] To minimize off-target reactions, it is important to control the pH, temperature, and reaction time. Performing the reaction at a pH closer to the pKa of the cysteine thiol group (~8.3) can enhance selectivity.

Q5: What are the best practices for sample preparation before LC-MS/MS analysis?

A5: After the labeling reaction, it is crucial to remove excess reagent and any reaction byproducts. This can be achieved using C18 desalting spin columns or reversed-phase HPLC.[6][7][8] The final sample should be reconstituted in a solvent compatible with electrospray ionization, typically a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%).[1][9]

Experimental Protocols

Protocol 1: Modification of a Peptide with this compound

  • Peptide Preparation: Dissolve the purified peptide in a reaction buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) to a final concentration of 1 mg/mL. If the peptide contains disulfide bonds, reduce them by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 56°C. Subsequently, remove the DTT using a desalting column.

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in a water-miscible organic solvent like DMSO or acetonitrile immediately before use.

  • Labeling Reaction: Add the this compound solution to the peptide solution to achieve a 20-fold molar excess of the reagent.

  • Incubation: Incubate the reaction mixture in the dark for 2 hours at room temperature.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol, to a final concentration of 50 mM.

  • Sample Cleanup: Remove excess reagent and quench by desalting the sample using a C18 spin column or by HPLC purification.

  • Sample Preparation for MS: Lyophilize the purified, modified peptide and resuspend it in a solution of 0.1% formic acid in 2% acetonitrile/98% water for LC-MS/MS analysis.

Protocol 2: In-solution Tryptic Digestion of a Labeled Protein

  • Denaturation and Reduction: Denature the labeled protein in 8 M urea, 50 mM ammonium bicarbonate, pH 8.0. Reduce disulfide bonds by adding DTT to 10 mM and incubating for 1 hour at 37°C.

  • Alkylation of Free Cysteines (Optional): If there are cysteines that were not labeled, alkylate them with iodoacetamide to prevent disulfide bond reformation. Add iodoacetamide to a final concentration of 20 mM and incubate in the dark for 30 minutes at room temperature.

  • Dilution and Digestion: Dilute the solution 10-fold with 50 mM ammonium bicarbonate, pH 8.0, to reduce the urea concentration to less than 0.8 M. Add trypsin at a 1:50 (trypsin:protein) w/w ratio and incubate overnight at 37°C.

  • Digestion Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptides using a C18 solid-phase extraction cartridge.

  • Sample Preparation for MS: Elute the peptides from the C18 cartridge, lyophilize, and resuspend in 0.1% formic acid in 2% acetonitrile/98% water for LC-MS/MS analysis.

Visualizations

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Troubleshooting Paths Start Start MS Analysis of Modified Peptide Problem Problem Observed in Mass Spectrum? Start->Problem Success Successful Analysis Problem->Success No LowYield Low Yield of Modified Peptide Problem->LowYield Yes (Low Yield) MultiplePeaks Multiple Peaks or Unexpected Mass Shifts Problem->MultiplePeaks Yes (Multiple Peaks) PoorFrag Poor Fragmentation Problem->PoorFrag Yes (Poor Fragmentation) CheckpH Optimize Reaction pH (7.5-8.5) LowYield->CheckpH ReduceConcTime Reduce Reagent Conc. and Reaction Time MultiplePeaks->ReduceConcTime OptimizeCID Optimize CID/HCD Collision Energy PoorFrag->OptimizeCID FreshReagent Use Freshly Prepared Reagent CheckpH->FreshReagent IncreaseConc Increase Reagent Concentration FreshReagent->IncreaseConc RemoveReducing Ensure Complete Removal of Reducing Agents IncreaseConc->RemoveReducing CheckHydrolysis Check for Reagent Hydrolysis ReduceConcTime->CheckHydrolysis PreventOxidation Prevent Oxidation (Degas Buffers) CheckHydrolysis->PreventOxidation DesaltSample Desalt Sample Before MS PreventOxidation->DesaltSample TryETD Use ETD Fragmentation OptimizeCID->TryETD CheckCharge Ensure Good Precursor Ion Charge State TryETD->CheckCharge PeptideModificationWorkflow cluster_peptide_prep Peptide Preparation cluster_labeling Labeling Reaction cluster_analysis Analysis Peptide Purified Peptide Reduce Reduction of Disulfide Bonds (if any) Peptide->Reduce Desalt1 Desalting Reduce->Desalt1 Labeling Alkylation Reaction (pH 7.5-8.5) Desalt1->Labeling Reagent This compound (Freshly Prepared) Reagent->Labeling Quench Quench Reaction Labeling->Quench Desalt2 Desalting/Purification Quench->Desalt2 LCMS LC-MS/MS Analysis Desalt2->LCMS

References

Quenching excess 4-(Bromomethyl)-3-iodobenzonitrile in protein labeling reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Effective Quenching in Protein Labeling Applications

Frequently Asked Questions (FAQs)

Q1: What is 4-(Bromomethyl)-3-iodobenzonitrile and how does it label proteins?

This compound is an electrophilic labeling reagent. Its reactivity stems from the bromomethyl group, which functions as a haloalkane (an alkyl halide). This group is susceptible to nucleophilic attack from specific amino acid side chains on the protein surface.[1] The reaction proceeds via a nucleophilic substitution (SN2) mechanism, forming a stable covalent bond between the reagent and the protein.[2]

The primary targets for this alkylation reaction are strong nucleophiles found in proteins, most notably the sulfhydryl group of cysteine residues.[3] Other residues with nucleophilic potential, such as the imidazole ring of histidine and the ε-amino group of lysine, can also be targeted, though typically with lower efficiency compared to cysteine thiols.[4]

G cluster_0 Labeling Reaction Protein Protein (with Nucleophilic Residue, e.g., Cys-SH) Labeled_Protein Covalently Labeled Protein Protein->Labeled_Protein SN2 Reaction Reagent This compound (Excess) Reagent->Labeled_Protein

Figure 1. Covalent labeling of a protein with this compound.

Q2: Why is it absolutely essential to quench the reaction?

Quenching is the process of adding a small, highly reactive molecule to the reaction mixture to consume any unreacted labeling reagent. Failing to quench the excess this compound can lead to several critical problems:

  • Loss of Specificity: The unreacted reagent can continue to label your protein of interest at less reactive, non-target sites during sample handling, purification, or storage.

  • Downstream Interference: If your experimental workflow involves a second labeling step (e.g., with an NHS ester), the unquenched bromomethyl reagent could react with your secondary label or other assay components.[5]

  • Artifactual Cross-linking: In concentrated protein solutions, the bifunctional nature of the unreacted reagent (if it were to react with two different protein molecules) could lead to unintended protein aggregation.

  • Inaccurate Quantification: Unquenched reagent can interfere with assays used to determine the degree of labeling (DOL), leading to an overestimation of conjugation efficiency. A failure in the quenching process can lead to artificial signals and false labeling.[6]

Q3: What are the best chemical agents for quenching this compound?

The ideal quencher is a small molecule with a highly reactive nucleophile that rapidly and irreversibly reacts with the bromomethyl group. The choice of quencher depends on your protein and downstream application. The most common and effective quenchers fall into two categories:

  • Thiol-Containing Reagents: These are generally the most effective due to the high nucleophilicity of the thiol group.[3] Examples include L-Cysteine, β-mercaptoethanol (BME), and Dithiothreitol (DTT).

  • Primary Amine-Containing Reagents: These are also effective and readily available. Common examples include Tris(hydroxymethyl)aminomethane (Tris), Glycine, and Ethanolamine. Primary amines are common targets for bioconjugation.[7]

G cluster_1 Quenching Mechanism Excess_Reagent Excess This compound Inactive_Product Inactivated Reagent-Quencher Adduct Excess_Reagent->Inactive_Product SN2 Reaction Quencher Quenching Agent (e.g., L-Cysteine, Tris) Quencher->Inactive_Product

Figure 2. Neutralization of excess labeling reagent by a quenching agent.

Q4: How much quencher should I use and for how long?

A standard practice is to add the quenching agent in a significant molar excess relative to the initial amount of the labeling reagent used. This ensures that the kinetics strongly favor the reaction between the quencher and the excess reagent, effectively outcompeting any remaining reactive sites on the protein.

ParameterRecommendationRationale
Quencher Concentration 20-100 molar excess over the labeling reagentDrives the quenching reaction to completion rapidly. A final concentration of 20-50 mM is typical.
Incubation Time 30-60 minutesAllows sufficient time for the quencher to react with all excess electrophilic reagent.
Temperature Room Temperature (20-25 °C) or 4 °CRoom temperature is generally faster. If protein stability is a concern, perform the quenching at 4 °C, potentially for a longer duration (e.g., 60-90 minutes).

Note: These are starting recommendations. The optimal conditions may vary depending on the specific protein, buffer composition, and the initial concentration of the labeling reagent.

Troubleshooting Guide

Problem: My protein precipitated after I added the quenching agent.
Potential Cause Explanation & Solution
High Local Concentration Adding a highly concentrated stock of the quencher all at once can cause localized pH shifts or changes in solvent polarity, leading to protein aggregation. Solution: Add the quencher stock solution slowly while gently vortexing the protein solution. Alternatively, add the quencher in smaller aliquots over several minutes.
Buffer Incompatibility Some quenching agents can alter the pH of your reaction buffer if it has insufficient buffering capacity. For example, using Tris base as a quencher will significantly increase the pH. Solution: Ensure your protein is in a well-buffered solution (e.g., PBS, HEPES at pH 7.2-8.0). Use a pH-adjusted stock of your quencher (e.g., Tris-HCl at pH 8.0).
Protein Destabilization The labeling process itself or the addition of the quencher may have altered the protein's surface properties, reducing its solubility.[8] Solution: Try a different quenching agent. If using a thiol-based quencher like BME, which is hydrophobic, switch to a more hydrophilic option like L-Cysteine or Glycine.
Problem: I still see non-specific labeling or background signal in my downstream application.
Potential Cause Explanation & Solution
Insufficient Quenching The amount of quencher or the incubation time was not sufficient to neutralize all of the excess labeling reagent. This is a known issue even with other chemistries like NHS esters.[6] Solution: Increase the molar excess of the quenching agent to the higher end of the recommended range (e.g., 100x). Increase the quenching incubation time to 60-90 minutes.
Quencher Degradation Thiol-based quenchers like DTT and BME can oxidize and become less effective over time, especially in buffers that are not de-gassed. Solution: Always use a freshly prepared stock solution of your quenching agent.
Reaction pH Too Low The efficiency of amine-based quenchers (like Tris or Glycine) is pH-dependent, as the primary amine needs to be deprotonated to act as an effective nucleophile. Solution: Ensure the pH of the reaction mixture is between 7.5 and 8.5 during the quenching step to maximize the reactivity of amine-based quenchers. For reference, mildly basic pH is often desired for efficient labeling with amine-reactive reagents.[9]

Problem: My downstream assay failed after the quenching step.

G Start Downstream Assay Failed After Quenching Check_Quencher Does the quencher contain a functional group that can interfere with the assay? Start->Check_Quencher Amine_Interference Issue: Amine Interference (e.g., Tris/Glycine with NHS-ester chemistry) Check_Quencher->Amine_Interference Yes (Primary Amine) Thiol_Interference Issue: Thiol Interference (e.g., BME/DTT with maleimide chemistry) Check_Quencher->Thiol_Interference Yes (Thiol) Check_Activity Is the protein's biological activity inhibited? Check_Quencher->Check_Activity No Remove_Quencher Solution: Remove Excess Quencher (Desalting column or Dialysis) Amine_Interference->Remove_Quencher Change_Quencher Solution: Use Orthogonal Quencher (e.g., BME for NHS assay) Amine_Interference->Change_Quencher Thiol_Interference->Remove_Quencher Activity_Loss Issue: Quencher may be acting as an inhibitor or modifying the protein. Check_Activity->Activity_Loss Yes Activity_Loss->Remove_Quencher

Figure 3. Troubleshooting workflow for downstream assay failure after quenching.

Experimental Protocols

Protocol 1: Standard Quenching Procedure

This protocol assumes the labeling reaction has already been performed according to your established procedure.

  • Prepare Quencher Stock: Immediately before use, prepare a fresh 1 M stock solution of your chosen quenching agent (e.g., 1 M Tris-HCl, pH 8.0; 1 M L-Cysteine, pH 7.5; or 1 M Glycine).

  • Calculate Required Volume: Determine the volume of quencher stock needed to achieve a final concentration of 20-50 mM in your reaction mixture.

    • Example: For a 1 mL labeling reaction, adding 20 µL of a 1 M Tris stock will result in a final concentration of approximately 20 mM.

  • Add Quencher: Add the calculated volume of the quencher stock solution to your protein reaction mixture. Add the solution slowly while gently mixing to avoid protein precipitation.

  • Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes with gentle agitation (e.g., on a rotator or shaker).

  • Proceed to Purification: After quenching, the unreacted reagent is now covalently bound to the small molecule quencher. This adduct, along with the excess quencher itself, can be efficiently removed from the labeled protein using standard methods such as:

    • Size-Exclusion Chromatography (e.g., a desalting column).

    • Dialysis or buffer exchange.

    • Tangential Flow Filtration (TFF) for larger volumes.

Protocol 2: Verification of Quenching (Optional)

For rigorous confirmation, you can use a reporter molecule to verify that no reactive alkyl halide remains after quenching.

  • Post-Quenching Sample: After completing the quenching protocol (Protocol 1, step 4), take a small aliquot (e.g., 10 µL) of the reaction mixture before the final purification step.

  • Add Thiol Reporter: To this aliquot, add a thiol-containing fluorescent dye (e.g., Thiol-reactive maleimide dye) that is known to react with alkyl halides.

  • Incubate: Allow this test reaction to proceed for 30 minutes.

  • Analyze: Analyze the sample using SDS-PAGE and fluorescence imaging.

    • Successful Quenching: You should see no significant fluorescent signal associated with your protein band. The fluorescence will be concentrated at the dye front, corresponding to the dye reacting with the quencher-reagent adduct.

    • Incomplete Quenching: A fluorescent signal on your protein band indicates that reactive this compound remained after the initial quenching step and was available to react with the reporter dye. If this occurs, you need to optimize your quenching protocol by increasing the quencher concentration or incubation time.

References

Stability issues of 4-(Bromomethyl)-3-iodobenzonitrile in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Understanding and Mitigating Stability Issues in Biological Buffers

Introduction: The Challenge of Reactivity and Stability

4-(Bromomethyl)-3-iodobenzonitrile is a valuable bifunctional linker, prized for its role in synthesizing complex molecules, particularly in the development of antibody-drug conjugates (ADCs) and other targeted biotherapeutics. Its utility stems from two key reactive sites: the nitrile group, which can be further modified, and the bromomethyl group, a highly reactive electrophile designed for covalent linkage to nucleophilic residues on biomolecules (e.g., cysteine thiols).

However, the very feature that makes the bromomethyl group effective—its reactivity—is also the source of significant stability challenges, especially in the aqueous environments required for biological experiments. As a benzylic bromide, it is highly susceptible to nucleophilic attack, leading to degradation that can compromise experimental outcomes, reduce conjugation yields, and introduce confounding variables.[1][2] This guide provides researchers with the foundational knowledge and practical troubleshooting strategies to ensure the successful use of this potent chemical tool.

Frequently Asked Questions (FAQs): Proper Storage and Handling

Question: How should I store this compound to ensure its long-term integrity?

Answer: Proper storage is the first and most critical step in preventing premature degradation. This compound is sensitive to moisture and heat.

  • Storage Conditions: Store the solid compound at -20°C in a desiccated environment.[3][4] The use of a sealed container with a desiccant (e.g., silica gel) is strongly recommended to protect it from atmospheric moisture.

  • Handling: Before opening, the vial must be allowed to warm to room temperature completely.[3] This prevents condensation of moist air inside the cold vial, which can introduce water and initiate hydrolysis.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen).[5]

Question: What is the best way to prepare a stock solution?

Answer: Stock solutions should always be prepared fresh immediately before use.[3]

  • Solvent Choice: Use a high-quality, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Ensure the solvent is rated as anhydrous, as residual water can degrade the compound over time.

  • Procedure: Add the anhydrous solvent to the vial of the compound and vortex gently to dissolve. Visually inspect to ensure complete dissolution.

  • Storage of Solution: While not ideal, if a stock solution must be stored, it should be aliquoted into smaller volumes to avoid multiple freeze-thaw cycles, sealed tightly (e.g., with parafilm), and stored at -20°C under desiccated conditions. Discard any unused stock solution that appears discolored.[6]

Troubleshooting Guide: Navigating Instability in Experiments

This section addresses common problems encountered during experiments, tracing them back to the potential degradation of this compound.

Question: My bioconjugation reaction has a low or inconsistent yield. Could the linker be degrading?

Answer: Yes, this is a primary symptom of linker instability. The benzylic bromide is a potent electrophile, but it does not discriminate between your target biomolecule and other nucleophiles present in the reaction buffer.[7]

  • Primary Cause - Hydrolysis: In aqueous buffers, the bromomethyl group can be attacked by water molecules, leading to the formation of the corresponding benzyl alcohol (4-(hydroxymethyl)-3-iodobenzonitrile). This byproduct is inactive for conjugation and represents a direct loss of your active reagent.[8][9]

  • Secondary Cause - Buffer Reactivity: Many common biological buffers contain nucleophilic functional groups that can react with and consume your linker.[10][11] For example, TRIS buffer contains a primary amine that will readily attack the bromomethyl group.[12]

Question: Which biological buffers should I absolutely avoid?

Answer: You must avoid any buffer containing primary or secondary amines. These are often potent nucleophiles that will compete with your target biomolecule.

Buffer Name Nucleophilic Group Recommendation Rationale
TRIS Primary AmineAVOID The primary amine is a strong nucleophile that directly reacts with the linker, inactivating it.[12]
Glycine Primary AmineAVOID Often used to quench reactions with amine-reactive reagents, it will consume your linker.[10]
Good's Buffers with Amines e.g., Bicine, TricineSecondary/Tertiary AminesAVOID
Imidazole Secondary AmineAVOID The amine in the imidazole ring is nucleophilic.

Question: What are the recommended buffers for my experiment?

Answer: The ideal buffer is one that is non-nucleophilic within the desired pH range for your reaction.

Buffer Name Useful pH Range Recommendation Rationale
Phosphate-Buffered Saline (PBS) 6.5 - 7.5RECOMMENDED Contains no nucleophilic groups. It is a standard and widely compatible biological buffer.
HEPES 6.8 - 8.2RECOMMENDED Generally considered non-nucleophilic and is widely used in cell culture and biochemical assays.[13]
MES 5.5 - 6.7RECOMMENDED A non-nucleophilic buffer suitable for reactions at a slightly acidic pH.
MOPS 6.5 - 7.9RECOMMENDED A non-nucleophilic buffer option for maintaining pH in the neutral range.

Question: How can I definitively test the stability of this compound in my specific buffer system?

Answer: You should perform a pilot stability study. This involves incubating the compound in your chosen buffer and monitoring its concentration over time using an analytical technique like High-Performance Liquid Chromatography (HPLC) or LC-MS.[14] This proactive step can save significant time and resources by verifying buffer compatibility before committing to a large-scale experiment. See the "Experimental Protocols" section for a detailed methodology.

Understanding the Degradation Pathways

The instability of this compound in biological buffers is primarily driven by two types of nucleophilic substitution reactions (SN1/SN2).

  • Hydrolysis: Water acts as a nucleophile, replacing the bromide to form an inactive benzyl alcohol.

  • Buffer Adduct Formation: Nucleophilic groups from buffer components (e.g., the amine in TRIS) attack the benzylic carbon, forming a covalent adduct and inactivating the linker.

G cluster_main Degradation of this compound cluster_reactants cluster_products main This compound (Active Linker) hydrolysis_prod 4-(Hydroxymethyl)-3-iodobenzonitrile (Inactive Hydrolysis Product) main->hydrolysis_prod Hydrolysis (Sₙ1 / Sₙ2) adduct_prod Buffer Adduct (Inactive Byproduct) main->adduct_prod Nucleophilic Attack (Sₙ2) H2O H₂O (from Buffer) Nu_Buffer Nucleophilic Buffer (e.g., TRIS)

Caption: Key degradation pathways for this compound in aqueous buffers.

Experimental Protocols
Protocol 1: Pilot Stability Study using HPLC

This protocol allows you to quantify the stability of the linker in your buffer of choice over a typical experimental timeframe.

Methodology:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. Prepare this solution fresh.

  • Prepare Test Samples:

    • Label three sets of microcentrifuge tubes for each buffer condition (e.g., "PBS", "TRIS") and for each time point (e.g., T=0, T=1h, T=4h).

    • Add 990 µL of your chosen biological buffer to each tube.

  • Initiate Experiment:

    • At Time = 0, add 10 µL of the 10 mM stock solution to each tube (final concentration = 100 µM). Vortex gently.

    • Immediately take the T=0 tubes and "quench" the reaction by adding 1 mL of acetonitrile. This stops further degradation. Store at 4°C until analysis.

  • Incubation: Incubate the remaining tubes at your intended experimental temperature (e.g., room temperature or 37°C).

  • Time Points: At each subsequent time point (e.g., 1 hour, 4 hours), quench the corresponding tubes by adding 1 mL of acetonitrile.

  • Analysis by HPLC:

    • Analyze all quenched samples by reverse-phase HPLC with UV detection (e.g., at 254 nm).

    • Monitor the peak area of the parent compound, this compound.

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A significant decrease indicates instability.

G cluster_timepoints Incubation & Sampling start Start: Prepare 10 mM Stock in Anhydrous DMSO prep_buffer Aliquot 990 µL of Test Buffer into Tubes start->prep_buffer spike Spike 10 µL of Stock into Buffer (Final Conc. = 100 µM) prep_buffer->spike t0 T=0 Immediately Quench with Acetonitrile spike->t0 t1 T=1 hr Incubate, then Quench spike->t1 t_final T=4 hr Incubate, then Quench spike->t_final analyze Analyze All Samples by RP-HPLC t0->analyze t1->analyze t_final->analyze interpret Calculate % Compound Remaining vs. T=0 analyze->interpret end End: Determine Stability interpret->end

Caption: Workflow for conducting a pilot stability study.

Protocol 2: Buffer Exchange for Protein Samples

If your protein of interest is stored in an incompatible buffer (like TRIS), you must perform a buffer exchange before adding the linker.

Methodology:

  • Select a Desalting Column: Choose a spin desalting column with a molecular weight cutoff (MWCO) appropriate for your protein (e.g., 7K MWCO for an antibody).

  • Equilibrate the Column:

    • Remove the column's storage buffer.

    • Equilibrate the column by washing it 3-4 times with your new, non-nucleophilic reaction buffer (e.g., PBS, pH 7.4), according to the manufacturer's instructions.

  • Apply Sample: Load your protein sample onto the center of the equilibrated column bed.

  • Elute: Centrifuge the column according to the manufacturer's protocol. The eluate will contain your protein in the new, compatible buffer.

  • Proceed with Conjugation: Your protein is now ready for the conjugation reaction with this compound.

References

Optimizing catalyst loading for Suzuki coupling of 4-(Bromomethyl)-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Technical Support Guide: Optimizing Catalyst Loading for Suzuki Coupling of 4-(Bromomethyl)-3-iodobenzonitrile

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules. Here, we address the specific challenges and optimization strategies for the Suzuki-Miyaura cross-coupling of this compound, a substrate with unique reactivity considerations. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section covers foundational concepts crucial for understanding and controlling the Suzuki-Miyaura coupling reaction, particularly with a polyfunctional substrate like this compound.

Q1: What makes this compound a challenging substrate for Suzuki coupling?

A1: This substrate presents a key challenge of chemoselectivity. It possesses two different carbon-halogen bonds: a C(sp²)-I bond and a C(sp²)-Br bond (implicitly, as part of the benzonitrile ring structure, though the primary concern is the C-I vs the benzylic C-Br), as well as a reactive benzylic C(sp³)-Br bond. The success of the reaction hinges on selectively activating the C-I bond for the Suzuki coupling while leaving the other functionalities intact. The general order of reactivity for aryl halides in the oxidative addition step is I > Br > OTf >> Cl.[1][2] Therefore, the palladium catalyst will preferentially react with the more labile carbon-iodine bond over the carbon-bromine bond, allowing for a selective coupling at the 3-position. However, the benzylic bromide remains a potentially reactive site for side reactions depending on the base and nucleophiles present.

Q2: What is a typical starting palladium catalyst loading, and how low can I realistically go?

A2: Catalyst loading is a critical parameter balancing reaction efficiency, cost, and final product purity (i.e., residual palladium levels). A pragmatic approach to optimization is as follows:

  • Initial Screening (1-3 mol%): For a new reaction, starting in this range ensures a high probability of success, allowing you to first optimize other parameters like ligand, base, and solvent.

  • Optimization (0.1-1 mol%): Once conditions are established, the catalyst loading can be systematically lowered to find the sweet spot between reaction time and yield.

  • Process Scale-Up (<0.1 mol%): For industrial applications, achieving very low catalyst loadings (e.g., 50-500 ppm) is often a key goal.[3] This requires highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[4][5]

Q3: How does the choice of ligand impact catalyst loading and efficiency?

A3: The ligand is arguably the most powerful tool for optimizing a Suzuki coupling. It stabilizes the palladium center, influences its reactivity, and can dramatically reduce the required catalyst loading.

  • Mechanism of Action: Electron-rich and sterically bulky ligands (e.g., Buchwald's biarylphosphines like SPhos or XPhos, or NHCs) accelerate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[6][7] They promote the formation of the active, monoligated Pd(0) species and prevent catalyst deactivation via aggregation into palladium black.[8]

  • Practical Implications: For a challenging substrate or when aiming for very low catalyst loadings (<0.5 mol%), moving from simpler ligands like triphenylphosphine (PPh₃) to advanced ligands is often necessary.

Q4: What is the role of the base, and how does its choice affect the reaction?

A4: The base is essential for the transmetalation step, where the organic group is transferred from the boron reagent to the palladium center.[9][10] It activates the organoboron compound by forming a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻).[11][12]

  • Common Bases: Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are widely used.[6]

  • Selection Criteria: The choice of base can significantly impact yield.[13] Key factors include:

    • Strength: The base must be strong enough to facilitate "ate" complex formation but not so strong as to promote significant side reactions like hydrolysis of the nitrile or reaction with the benzylic bromide.

    • Solubility: The base's solubility in the reaction medium is crucial. K₃PO₄ is often effective in a variety of solvent systems.[6]

    • Side Reactions: A poorly chosen base can exacerbate protodeboronation (loss of the boronic acid group).[14] Milder bases like KF or K₃PO₄ can sometimes mitigate this issue.[11][14]

Troubleshooting Guide

This section is formatted to address specific problems you might encounter during your experiment.

Q1: My reaction has stalled or shows low conversion of the this compound starting material. What are the likely causes and solutions?

A1: Low conversion is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.

  • Problem: Inactive Catalyst

    • Diagnosis: You observe the formation of a black precipitate (palladium black) early in the reaction.[8] This indicates the active Pd(0) catalyst is agglomerating and falling out of the catalytic cycle.

    • Solution:

      • Improve Ligand Efficacy: Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) to better stabilize the Pd(0) species and prevent aggregation.[6] Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1).[14]

      • Check Reagent Purity: Ensure your solvent is thoroughly degassed. Oxygen can oxidize and deactivate the Pd(0) catalyst.[14] Impurities in starting materials can also act as catalyst poisons.[8]

  • Problem: Inefficient Oxidative Addition

    • Diagnosis: The reaction is sluggish even with an apparently active catalyst system. While the C-I bond is highly reactive, other factors can slow this step.[2][15]

    • Solution:

      • Increase Temperature: Cautiously increasing the reaction temperature (e.g., from 80 °C to 100 °C) can overcome the activation barrier.[6][16]

      • Optimize Ligand: As above, a more electron-rich ligand can significantly accelerate the oxidative addition step.

  • Problem: Poor Base/Solvent Combination

    • Diagnosis: The reaction mixture is heterogeneous, or the chosen base is not effective.

    • Solution:

      • Screen Bases: If using K₂CO₃, try a stronger or more soluble base like K₃PO₄.[6]

      • Adjust Solvent System: The solvent must sufficiently solubilize the reagents. Common systems include 1,4-dioxane/water or THF/water.[16] Adjusting the organic/aqueous ratio can improve solubility and performance.

Q2: I'm observing significant formation of byproducts, particularly benzonitrile (from de-iodination) or 4-(bromomethyl)benzonitrile. How can I suppress these side reactions?

A2: The formation of these byproducts points to dehalogenation, a common side reaction where the halide is replaced by a hydrogen atom.

  • Mechanism: Dehalogenation typically occurs via a competing pathway involving a palladium-hydride (Pd-H) species.[15][17] This species can arise from reactions with the base, solvent (especially alcohols), or trace water. Reductive elimination from an Ar-Pd-H intermediate yields the dehalogenated byproduct.[17]

  • Mitigation Strategies:

    • Choice of Base and Solvent: Avoid bases and solvents that can readily generate hydrides. Using anhydrous solvents and finely powdered, dry bases can help.

    • Ligand Selection: The ligand can influence the relative rates of the desired productive reductive elimination versus the undesired dehalogenation. Screening different ligand classes may be necessary.

    • Promote Forward Reaction: Any factor that slows the main catalytic cycle (e.g., a slow transmetalation step) provides more time for side reactions to occur.[17] Using a more reactive boronic ester (e.g., a pinacol or MIDA ester) instead of the boronic acid can sometimes accelerate transmetalation and outcompete dehalogenation.

Q3: My reaction is complete, but the yield is low after purification. What happened to my product?

A3: Low isolated yield despite full conversion of starting material often points to other side reactions or workup issues.

  • Problem: Protodeboronation

    • Diagnosis: You may see the boronic acid coupling partner's corresponding arene as a byproduct. This occurs when the C-B bond is cleaved and replaced by a C-H bond. Electron-deficient boronic acids are particularly susceptible.[14]

    • Solution:

      • Use Milder/Anhydrous Conditions: Water is a proton source for this side reaction.[14] Using a milder base like KF or ensuring anhydrous conditions can help.

      • Use a Boronic Ester: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than their corresponding acids.[14]

  • Problem: Homocoupling of the Boronic Acid

    • Diagnosis: You isolate a biaryl byproduct derived from the dimerization of your boronic acid.

    • Solution: This is often promoted by the presence of oxygen.[6] Ensure your reaction setup is rigorously degassed by bubbling an inert gas (Argon or Nitrogen) through the solvent and performing several vacuum/backfill cycles.[6]

Visualizations & Data

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding these fundamental steps is key to troubleshooting.[1][9]

Suzuki_Cycle pd0 Pd(0)Ln ox_add Oxidative Addition pd0->ox_add Ar-X pdII_halide Ar-Pd(II)Ln-X ox_add->pdII_halide transmetal Transmetalation pdII_halide->transmetal R-B(OH)2 + Base pdII_diaryl Ar-Pd(II)Ln-R transmetal->pdII_diaryl red_elim Reductive Elimination pdII_diaryl->red_elim red_elim->pd0 Catalyst Regeneration product Ar-R red_elim->product

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, a systematic approach to troubleshooting is most effective.

Troubleshooting_Workflow start Low Yield or Incomplete Conversion check_reagents Check Reagent Purity & Catalyst Activity start->check_reagents check_setup Ensure Rigorous Inert Atmosphere (Degas) check_reagents->check_setup re_run Re-run Under Identical Conditions check_setup->re_run optimize Problem Persists: Begin Optimization re_run->optimize increase_temp Increase Temperature (e.g., 80°C -> 100°C) optimize->increase_temp If sluggish screen_ligands Screen Ligands (e.g., PPh3 -> SPhos) optimize->screen_ligands If catalyst deactivation screen_bases Screen Bases (e.g., K2CO3 -> K3PO4) optimize->screen_bases If poor solubility/reactivity increase_temp->screen_ligands screen_ligands->screen_bases screen_solvents Adjust Solvent System (e.g., Dioxane/H2O ratio) screen_bases->screen_solvents

Caption: A workflow diagram for troubleshooting low yields.

Table 1: Catalyst Loading Optimization Parameters

This table provides a starting point and optimization strategy for key reaction parameters.

ParameterStarting Point RecommendationOptimization Strategy & Rationale
Pd Pre-catalyst Pd(OAc)₂ or Pd₂(dba)₃For difficult couplings, consider air-stable pre-catalysts that form the active Pd(0) species more reliably.
Catalyst Loading 2.0 mol%Systematically decrease loading (e.g., to 1.0, 0.5, 0.1 mol%) after other parameters are optimized to reduce cost and residual metal.[18]
Ligand SPhos or XPhosThese bulky, electron-rich ligands are highly effective for promoting challenging couplings and enabling low catalyst loadings.[6][7]
Ligand:Pd Ratio 2:1Vary ratio from 1:1 to 4:1. Too little ligand can lead to catalyst deactivation; too much can sometimes inhibit the reaction.[14]
Base K₃PO₄ (3.0 equiv)Screen other bases (e.g., K₂CO₃, Cs₂CO₃) if yield is low. Base choice is highly substrate- and solvent-dependent.[13]
Solvent 1,4-Dioxane / H₂O (4:1)If solubility is an issue, try THF/H₂O or DMF. Adjusting the water ratio can significantly impact base solubility and reaction rate.[16]
Temperature 90 °CIncrease temperature in 10-15 °C increments if the reaction is slow. Monitor for byproduct formation at higher temperatures.[16]

Experimental Protocols

General Protocol for Catalyst Loading Screening

This procedure provides a robust starting point for the Suzuki-Miyaura coupling of this compound. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

    • Ensure the base is a fine, dry powder.

  • Inert Atmosphere Setup:

    • Seal the flask with a septum.

    • Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Solvent and Catalyst Addition:

    • Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1) via syringe.

    • In a separate vial, weigh the palladium pre-catalyst and ligand and dissolve in a small amount of degassed solvent.

    • Transfer the catalyst/ligand solution to the main reaction flask via syringe.

  • Reaction Execution:

    • Immerse the flask in a pre-heated oil bath at the desired temperature (e.g., 90 °C).

    • Stir the reaction mixture vigorously for the specified time (e.g., 4-24 hours).

  • Reaction Monitoring:

    • Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC, GC-MS, or LC-MS.[19][20] This allows for the determination of the optimal reaction time and prevents the formation of degradation products from prolonged heating.

  • Workup and Purification:

    • Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[9]

References

Improving yield in multi-step synthesis with 4-(Bromomethyl)-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Improving Yield and Chemoselectivity in Multi-Step Synthesis

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-(Bromomethyl)-3-iodobenzonitrile. This bifunctional building block is a powerful tool for introducing a substituted cyanobenzyl motif, but its dual reactivity at the aryl iodide and benzyl bromide positions presents unique synthetic challenges. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction yields.

The Core Challenge: Harnessing Orthogonal Reactivity

The central difficulty in using this compound lies in selectively functionalizing one reactive site while leaving the other untouched. The aryl iodide (C-I) bond is primed for transition-metal-catalyzed cross-coupling reactions, while the benzyl bromide (C-Br) is highly susceptible to nucleophilic substitution. Understanding the distinct mechanisms and optimal conditions for each transformation is the key to success.

cluster_0 mol mol p1 Aryl Iodide (C-I) p2 Benzyl Bromide (C-Br) r1 Suzuki, Sonogashira, Heck, Buchwald-Hartwig Coupling p1->r1  Targeted by  Pd-Catalysis r2 Nucleophilic Substitution (SN1 / SN2) p2->r2  Targeted by  Nucleophiles

Caption: Orthogonal reactive sites of this compound.

Part 1: Cross-Coupling at the Aryl Iodide (C-I) Bond

This section focuses on troubleshooting palladium-catalyzed reactions like Suzuki-Miyaura and Sonogashira couplings, which selectively target the C-I bond due to its higher reactivity in oxidative addition compared to aryl bromides or chlorides.[1][2]

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling yield is disappointingly low. What are the most common culprits?

A1: Low yields in Suzuki couplings often trace back to three areas: reagent quality, catalyst deactivation, or competing side reactions.[1][3]

  • Reagent Integrity: Boronic acids and their esters can degrade on the shelf or in solution, primarily through protodeboronation, where the boronic acid group is replaced by hydrogen.[1][2] This is especially problematic for electron-deficient boronic acids. Always use fresh, high-purity boronic acid/ester. If degradation is suspected, consider converting it to a more stable form like a pinacol or MIDA boronate.[1]

  • Catalyst Deactivation: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and reagents is a primary cause of catalyst death, often observed as the formation of black palladium precipitate.[1] Phosphine ligands are also prone to oxidation.

  • Base Selection: The base is critical for activating the boronic acid in the transmetalation step, but harsh bases or the presence of water can accelerate protodeboronation.[1][4]

Q2: How can I perform a Suzuki or Sonogashira coupling without the bromomethyl group reacting?

A2: The key is chemoselectivity, achieved by carefully selecting the base and reaction temperature. While the C-I bond is the preferred site for palladium catalysis, the benzyl bromide is labile.[5][6] The bases used in cross-coupling (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are nucleophilic enough to potentially cause substitution at the benzylic position, especially at elevated temperatures.

To mitigate this:

  • Use Milder Bases: Consider using potassium fluoride (KF) or milder carbonate bases.[1][7]

  • Lower Reaction Temperature: The activation energy for nucleophilic substitution may be higher than for the catalytic cycle's steps. Running the reaction at the lowest effective temperature (e.g., 60-80 °C instead of >100 °C) can significantly suppress the side reaction.

  • Shorter Reaction Times: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent post-reaction degradation or side reactions.

Q3: My Sonogashira reaction is not working. The solution turns black immediately after adding the base.

A3: This strongly suggests rapid catalyst decomposition. In Sonogashira reactions, this can be due to several factors:

  • Oxygen: As with Suzuki coupling, oxygen is detrimental. Ensure your inert atmosphere technique is rigorous.

  • Base Choice: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.[8][9] Ensure they are pure and dry. Using an inorganic base like Cs₂CO₃ or K₂CO₃ can sometimes be a successful alternative.

  • Copper Co-catalyst: In the traditional Sonogashira, a copper(I) salt (e.g., CuI) is a co-catalyst. If the CuI is old or oxidized (it should be off-white, not green/brown), it can fail to facilitate the key transmetalation step, leading to catalyst stalling and decomposition. However, many modern protocols are copper-free, which can be advantageous for sensitive substrates.[8][10]

  • Solvent Effects: THF has been anecdotally reported to promote the formation of palladium black in some cases.[11] Consider switching to a different solvent like Dioxane, Toluene, or DMF.

Troubleshooting Workflow: Low Cross-Coupling Yield

start Low Yield Observed reagents 1. Verify Reagent Quality - Fresh Boronic Acid/Ester? - High-Purity Aryl Halide? - Anhydrous Base? start->reagents atmosphere 2. Check Inert Atmosphere - Solvents thoroughly degassed? - Multiple evacuate/backfill cycles? - Positive N2/Ar pressure? reagents->atmosphere If reagents are good conditions 3. Re-evaluate Conditions - Catalyst/Ligand appropriate? - Base too strong/weak? - Temperature optimal? atmosphere->conditions If setup is robust screen 4. Systematic Screening - Screen different ligands - Screen different bases - Screen different solvents conditions->screen If conditions are suspect success Yield Improved screen->success

Caption: Systematic troubleshooting flowchart for low-yield cross-coupling reactions.

Protocol: Robust Suzuki-Miyaura Coupling Conditions

This generalized protocol provides a robust starting point for coupling this compound with an arylboronic acid.[12][13]

ParameterRecommended ConditionRationale
Aryl Halide This compound1.0 eq
Boronic Acid Arylboronic Acid1.2 - 1.5 eq
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄2-5 mol%
Base K₂CO₃ or K₃PO₄2.0 - 3.0 eq
Solvent 1,4-Dioxane / H₂O (4:1)A common, effective solvent system.
Temperature 80 - 90 °CBalances reaction rate with minimizing side reactions at the C-Br bond.
Atmosphere Nitrogen or ArgonCritical to prevent catalyst deactivation.

Step-by-Step Procedure:

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate under high vacuum for 5 minutes and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times.[1]

  • Solvent/Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via cannula or syringe. Bubble the inert gas through the solution for an additional 10-15 minutes. Finally, add the palladium catalyst as a solid in one portion.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[14]

Part 2: Nucleophilic Substitution at the Benzyl Bromide (C-Br) Bond

This section addresses the functionalization of the highly reactive benzylic position.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction is messy, and I'm not getting a clean product. What could be wrong?

A1: The high reactivity of the benzyl bromide, which can undergo both Sₙ1 and Sₙ2 pathways, can lead to several side products.[15]

  • Elimination: If your nucleophile is also a strong base (e.g., alkoxides), you may be getting E1 or E2 elimination to form a stilbene-type dimer, especially at higher temperatures.

  • Solvent Participation: In protic solvents (like alcohols), the solvent itself can act as a nucleophile (solvolysis), leading to undesired ether byproducts.

  • Over-alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine), it can react more than once.

  • Degradation: Benzyl halides can be sensitive to light and air. Ensure proper storage and handling.[16]

Q2: What are the ideal conditions for a clean Sₙ2 reaction?

A2: To favor a clean Sₙ2 displacement:

  • Nucleophile: Use a strong, non-basic nucleophile if possible. If your nucleophile is basic, use the minimum required equivalents.

  • Solvent: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation but not the anionic nucleophile, increasing its effective nucleophilicity.[15]

  • Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate (room temperature or slightly above is often sufficient). Avoid high heat, which favors elimination.

  • Concentration: Sₙ2 reactions are bimolecular, so they are favored by higher concentrations of the nucleophile.

Q3: Is there any risk of the nucleophile attacking the aryl iodide or the nitrile group?

A3: Generally, the risk is low under typical Sₙ2 conditions.

  • Aryl Iodide: Nucleophilic aromatic substitution (SₙAr) on an unactivated aryl iodide requires very harsh conditions (high heat, very strong nucleophiles) and is not competitive with substitution at the benzylic position.

  • Nitrile Group: The nitrile is relatively robust but can be hydrolyzed to an amide or carboxylic acid under strongly acidic or basic aqueous conditions, usually at high temperatures. Standard nucleophilic substitution conditions should not affect it.

Part 3: Sequential Synthesis Strategy

The ultimate utility of this reagent is in multi-step synthesis. The order of operations is a critical decision that dictates the success of the entire sequence.

Q: Should I perform the cross-coupling or the nucleophilic substitution first?

A: There is no single correct answer; the optimal path depends entirely on the specific nucleophiles and coupling partners you plan to use. You must consider the compatibility of the reagents and the stability of the intermediates for the subsequent step.

start Planning Sequential Synthesis q1 Is your Nucleophile (for C-Br) sensitive to Pd-catalysis or bases (e.g., primary amine, thiol)? start->q1 path1 Pathway A: 1. Nucleophilic Substitution 2. Cross-Coupling q1->path1 Yes q2 Is your Cross-Coupling Partner (e.g., boronic acid) sensitive to nucleophiles/bases? q1->q2 No path2 Pathway B: 1. Cross-Coupling 2. Nucleophilic Substitution q2->path1 Yes q2->path2 No

References

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Proteins Labeled with 4-(Bromomethyl)-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Landscape of Protein Labeling for Mass Spectrometry

In the intricate world of proteomics, mass spectrometry (MS) stands as a cornerstone technology for the identification and quantification of proteins.[1] However, the inherent complexity of biological samples often necessitates chemical labeling of proteins to enhance their detection and characterization.[2] The choice of a labeling reagent is a critical decision that can significantly impact the outcome of a proteomic study. An ideal reagent should offer high reactivity and specificity towards a target amino acid, introduce a unique signature for easy detection, and minimally interfere with the analysis.

This guide provides an in-depth analysis of a potentially novel labeling reagent, 4-(Bromomethyl)-3-iodobenzonitrile . While direct applications of this specific compound in published proteomics literature are scarce, its chemical structure suggests unique properties that could be advantageous for mass spectrometry-based protein analysis. By drawing parallels with well-characterized reagents possessing similar reactive groups and elemental compositions, we can infer its behavior and compare it to established alternatives. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new avenues in protein analysis.

Deconstructing this compound: Chemical Properties and Reactivity

The efficacy of a labeling reagent is dictated by its chemical structure. This compound possesses two key features that define its potential role in proteomics: a reactive bromomethyl group and a heavy iodine atom.

The bromomethyl group is a haloacetamide-like functional group, which is well-known to be reactive towards nucleophilic amino acid side chains.[3] The primary target for this group is the thiol side chain of cysteine residues, which are highly nucleophilic, especially in their deprotonated thiolate form.[3] The reaction proceeds via an SN2 mechanism, forming a stable thioether bond.

Caption: Reaction of this compound with a cysteine residue.

However, like other haloacetamide-based reagents such as iodoacetamide (IAA), the bromomethyl group is not perfectly specific for cysteines. Off-target reactions with other nucleophilic residues like methionine, lysine, histidine, and the N-terminus can occur, albeit at a slower rate.[2][4]

The Iodine Advantage: A Unique Signature for Mass Spectrometry

The presence of an iodine atom in this compound offers a distinct advantage in mass spectrometry. Iodine is a heavy element with a unique isotopic signature, which can be leveraged in several ways:

  • Mass Defect Labeling: The exact mass of an atom is not an integer, and the difference between the exact mass and the nominal mass is known as the mass defect. Iodine has a significant negative mass defect. Labeling a peptide with an iodine-containing reagent can shift the mass of the peptide and its fragments to a region of the mass spectrum that is not typically occupied by unmodified peptides. This "Fragment Ion Mass Defect Labeling" (FIMDL) can simplify spectral interpretation and improve the confidence of peptide identification.[5][6]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Detection: The stable isotope of iodine, 127I, can be detected with high sensitivity using ICP-MS.[7] This opens up the possibility of using this reagent for absolute protein quantification by coupling liquid chromatography with parallel ICP-MS and electrospray ionization (ESI)-MS detection.

A Comparative Analysis: this compound vs. Alternative Cysteine-Modification Reagents

The selection of a labeling reagent should be based on a thorough understanding of its strengths and weaknesses in the context of the specific research question. Here, we compare the inferred properties of this compound with commonly used cysteine-modification reagents.

FeatureThis compound (Inferred)Iodoacetamide (IAA)N-Ethylmaleimide (NEM)Acrylamide
Reactive Group BromomethylIodoacetylMaleimideAcryloyl
Primary Target CysteineCysteineCysteineCysteine
Reaction Type S-alkylationS-alkylationMichael additionMichael addition
Specificity Moderate to HighModerate to HighHighHigh
Known Side Reactions Likely alkylation of Met, Lys, His, N-terminus[2]Alkylation of Met, Lys, His, N-terminus[2]Cross-linking, reaction with other nucleophilesPolymerization
Impact on Met Likely significant alkylation and neutral loss during MS/MS[2]Significant alkylation and neutral loss during MS/MS[2]MinimalMinimal[2]
Unique MS Feature Iodine mass defect for FIMDL[5][6]Iodine mass defect[5][6]--
Suitability for ICP-MS Yes (127I)[7]Yes (127I)[7]NoNo
Overall Recommendation Promising for targeted applications leveraging the iodine tag, but caution is needed due to potential side reactions.A classic reagent, but its significant side reactions, especially with methionine, are a major drawback.[2]A good alternative to IAA with higher specificity and fewer side effects on methionine.A highly specific and efficient reagent that avoids the pitfalls of iodine-containing compounds, making it an excellent choice for general cysteine labeling.[2]

Experimental Protocol: A General Workflow for Protein Labeling with Haloacetamide-Based Reagents

Due to the lack of specific literature for this compound, the following is a generalized protocol for labeling proteins with a haloacetamide-based reagent. This protocol should be optimized for the specific protein and experimental goals.

cluster_sample_prep Protein Sample Preparation cluster_ms_prep Mass Spectrometry Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Protein_Extraction Protein Extraction and Solubilization Reduction Reduction of Disulfide Bonds (e.g., with DTT or TCEP) Protein_Extraction->Reduction Alkylation Alkylation of Cysteines (with this compound) Reduction->Alkylation Quenching Quenching of Excess Reagent Alkylation->Quenching Protein_Precipitation Protein Precipitation and Washing Quenching->Protein_Precipitation Resuspension Resuspend Protein Pellet Protein_Precipitation->Resuspension Digestion Enzymatic Digestion (e.g., with Trypsin) Resuspension->Digestion Desalting Peptide Desalting (e.g., with C18 ZipTip) Digestion->Desalting LC_MSMS LC-MS/MS Analysis Desalting->LC_MSMS Data_Analysis Data Analysis (Peptide Identification and Quantification) LC_MSMS->Data_Analysis

Caption: General workflow for protein labeling and mass spectrometry analysis.

Step-by-Step Methodology:

  • Protein Solubilization and Reduction:

    • Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5).

    • Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 10 mM or tris(2-carboxyethyl)phosphine (TCEP) to 5 mM.

    • Incubate at 37°C for 1 hour to reduce all disulfide bonds.

  • Alkylation with this compound:

    • Prepare a fresh stock solution of this compound in a compatible organic solvent (e.g., acetonitrile or DMSO).

    • Add the labeling reagent to the protein solution to a final concentration of 20-50 mM. The optimal concentration should be determined empirically.

    • Incubate in the dark at room temperature for 1 hour.

  • Quenching the Reaction:

    • Quench the excess labeling reagent by adding DTT to a final concentration of 20 mM and incubating for 15 minutes.

  • Sample Cleanup and Digestion:

    • Dilute the sample with 50 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

    • Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptides using a C18 solid-phase extraction method.

  • Mass Spectrometry Analysis:

    • Analyze the desalted peptides by LC-MS/MS on a high-resolution mass spectrometer.

    • Set the data acquisition parameters to include the mass shift of the label as a variable modification on cysteine residues.

Mass Spectrometry Data Analysis and Interpretation

The successful labeling of cysteine residues with this compound will result in a mass increase of 219.96 Da per modified cysteine. When analyzing the MS/MS data, it is crucial to consider the following:

  • Variable Modification: The mass of the label should be included as a variable modification on cysteine residues during the database search.

  • Off-Target Modifications: It is also advisable to search for the label as a variable modification on methionine, lysine, histidine, and the N-terminus to assess the extent of off-target reactions.[2]

  • Neutral Loss: A significant concern with iodine-containing alkylating agents is the potential for a neutral loss of the entire modification or parts of it from modified methionine residues during fragmentation.[2] This can lead to a decrease in the identification rate of methionine-containing peptides. Therefore, it is important to look for characteristic neutral losses in the MS/MS spectra.

Conclusion and Future Outlook

This compound presents an intriguing, albeit unproven, option for the chemical labeling of proteins for mass spectrometry. Its inferred reactivity towards cysteine, combined with the unique properties of the iodine atom for mass defect labeling and ICP-MS detection, makes it a candidate for specialized proteomics applications. However, the potential for significant off-target reactions, particularly the alkylation of methionine residues which is a known issue with similar iodine-containing reagents, necessitates careful validation and data analysis.[2]

For general-purpose cysteine labeling where high specificity and minimal side reactions are paramount, non-iodine-containing reagents like acrylamide may be a more prudent choice.[2] Future studies are needed to experimentally validate the reactivity, specificity, and fragmentation behavior of this compound to fully unlock its potential in the field of proteomics.

References

A Comparative Analysis of Thiol-Reactivity: 4-(Bromomethyl)-3-iodobenzonitrile vs. Iodoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in proteomics, drug development, and chemical biology, the specific and efficient modification of proteins is a critical task. Cysteine residues, with their nucleophilic thiol groups, are primary targets for such modifications using alkylating agents. This guide provides an objective, data-supported comparison between the well-established alkylating agent, iodoacetamide (IAM), and a more specialized aromatic reagent, 4-(Bromomethyl)-3-iodobenzonitrile. We will delve into their reaction mechanisms, relative reactivity, and provide detailed experimental protocols to guide reagent selection for specific research applications.

Chemical Properties and Reactivity at a Glance

The selection of an appropriate alkylating agent is contingent on factors such as desired reactivity, specificity, and the experimental context. The following table summarizes the key characteristics of iodoacetamide and this compound.

FeatureThis compoundIodoacetamide (IAM)
CAS Number 182287-63-4144-48-9[1][2][3][4]
Molecular Weight 321.94 g/mol 184.96 g/mol [2][4][5][6]
Chemical Class Substituted Benzyl Bromideα-Haloacetamide
Primary Target Nucleophiles (e.g., Cysteine thiols)Cysteine thiols[1][7]
Reaction Mechanism SN2 Nucleophilic SubstitutionSN2 Nucleophilic Substitution[8]
Leaving Group Bromide (Br⁻)Iodide (I⁻)
Optimal pH Not Reported (expected to be similar to other benzyl halides)7.0 - 8.5[9]
Second-Order Rate Constant (k₂) with Cysteine Not Reported~0.6 M⁻¹s⁻¹ (general)[10], up to 107 M⁻¹s⁻¹ (for specific, highly reactive Cys residues)[4]
Known Off-Target Residues Not Reported (expected to react with other nucleophiles)Methionine, Lysine, Histidine, Aspartate, Glutamate, Tyrosine, N-terminus[9]

In-Depth Comparison of Reactivity and Mechanism

Mechanism of Action: A Shared Pathway with Structural Differences

Both this compound and iodoacetamide react with the thiol side chain of cysteine via a bimolecular nucleophilic substitution (SN2) reaction.[8] The reaction is primarily driven by the deprotonated form of the thiol, the thiolate anion (S⁻), which acts as a potent nucleophile.[8] This anion attacks the electrophilic carbon atom bearing the halogen (the α-carbon in iodoacetamide and the benzylic carbon in this compound), displacing the halide as a leaving group and forming a stable thioether bond.

Despite the shared mechanism, the structural differences between the two molecules are significant. Iodoacetamide is a small, aliphatic molecule, while this compound features a larger, more complex aromatic structure. The benzylic position of the latter is activated towards nucleophilic attack, making benzyl bromides generally effective alkylating agents.

G cluster_IAM Iodoacetamide Reaction cluster_BIBM This compound Reaction CysS Cys-S⁻ (Thiolate Anion) TS_IAM Transition State CysS->TS_IAM Nucleophilic Attack IAM Iodoacetamide (I-CH₂-CONH₂) IAM->TS_IAM Product_IAM Carboxyamidomethyl-Cysteine (Cys-S-CH₂-CONH₂) TS_IAM->Product_IAM Bond Formation Iodide I⁻ (Iodide) TS_IAM->Iodide Leaving Group Departure CysS2 Cys-S⁻ (Thiolate Anion) TS_BIBM Transition State CysS2->TS_BIBM Nucleophilic Attack BIBM This compound BIBM->TS_BIBM Product_BIBM Alkylated Cysteine Product TS_BIBM->Product_BIBM Bond Formation Bromide Br⁻ (Bromide) TS_BIBM->Bromide Leaving Group Departure

Caption: SN2 reaction mechanism for cysteine alkylation.
Reactivity and Selectivity

Iodoacetamide (IAM) is widely used in proteomics to cap cysteine residues after disulfide bond reduction, preventing their re-oxidation and ensuring complete protein denaturation.[7] Its reactivity is highly pH-dependent, as the concentration of the nucleophilic thiolate anion increases at pH values above the thiol pKₐ (typically ~8.5).[8] While effective, IAM is known for off-target reactions. At alkaline pH or with high concentrations and long incubation times, it can modify other nucleophilic residues such as methionine, lysine, and histidine.[9] This lack of complete specificity can complicate data analysis in sensitive proteomics experiments.

This compound , as a benzyl bromide derivative, is also expected to be a potent electrophile. The stability of the potential benzylic carbocation-like transition state facilitates the SN2 reaction. Benzyl halides are known to react readily with various nucleophiles, including thiols. However, without specific kinetic data for this compound, a direct quantitative comparison to iodoacetamide is not possible. The bulky, substituted aromatic ring may introduce steric hindrance that could modulate its reactivity compared to the smaller iodoacetamide. Furthermore, the electron-withdrawing nature of the nitrile and iodine substituents could influence the electrophilicity of the benzylic carbon. Its selectivity profile has not been extensively characterized in the literature.

Experimental Protocols

The following protocols provide standardized procedures for using these agents for protein alkylation.

Protocol 1: Cysteine Alkylation with Iodoacetamide (IAM)

This protocol is standard for sample preparation in bottom-up proteomics workflows.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0-8.5).

  • Dithiothreitol (DTT) solution (e.g., 200 mM in water).

  • Iodoacetamide (IAM) solution (e.g., 500 mM in water, freshly prepared).

  • Quenching reagent (e.g., DTT or L-cysteine).

Procedure:

  • Reduction: To the protein solution (e.g., 1 mg/mL), add DTT to a final concentration of 10 mM. Incubate at 56°C for 1 hour to reduce all disulfide bonds.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add the freshly prepared IAM solution to a final concentration of 25-30 mM (a ~2.5 to 3-fold molar excess over DTT). Incubate for 45 minutes at room temperature in the dark, as iodoacetamide is light-sensitive.[4]

  • Quenching: Stop the alkylation reaction by adding DTT to a final concentration of 10 mM or L-cysteine to quench any excess IAM. Incubate for 15 minutes.

  • Downstream Processing: The protein sample is now ready for buffer exchange, digestion, or other downstream analyses.

Protocol 2: General Protocol for Cysteine Alkylation with this compound

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 100 mM in water).

  • This compound solution (e.g., 100 mM in a compatible organic solvent like DMSO or DMF).

  • Quenching reagent (e.g., 2-Mercaptoethanol or DTT).

Procedure:

  • Reduction: To the protein solution, add TCEP to a final concentration of 5 mM. Incubate at room temperature for 30 minutes. TCEP is often preferred over DTT when working with thiol-reactive compounds as it does not need to be removed prior to alkylation.

  • Alkylation: Add the this compound stock solution to achieve a final concentration of 10-20 mM. The optimal concentration should be empirically determined.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. Monitor the reaction progress if possible.

  • Quenching: Add a quenching reagent like 2-Mercaptoethanol to a final concentration of 20 mM to consume any unreacted alkylating agent.

  • Purification: Remove excess reagent and byproducts by buffer exchange or dialysis.

G cluster_workflow General Proteomics Alkylation Workflow Protein Protein Sample (with Disulfide Bonds) Reduction 1. Reduction (e.g., DTT, TCEP) Protein->Reduction Alkylation 2. Alkylation (IAM or other agent) Reduction->Alkylation Quench 3. Quenching (e.g., DTT, Cysteine) Alkylation->Quench Digestion 4. Proteolytic Digestion (e.g., Trypsin) Quench->Digestion Analysis 5. LC-MS/MS Analysis Digestion->Analysis

Caption: A typical experimental workflow for protein alkylation.

Conclusion

The comparison between this compound and iodoacetamide highlights a trade-off between established reliability and potential for novel applications.

  • Iodoacetamide remains the workhorse for routine cysteine alkylation. Its reactivity is well-documented, protocols are thoroughly optimized, and its behavior in proteomics workflows is predictable.[9] Its primary drawback is a known propensity for off-target modifications, which must be considered during data analysis.[9]

  • This compound represents a class of potent but less-characterized alkylating agents for biochemical use. As a benzyl bromide, it is expected to be highly reactive towards thiols. The presence of a bulky, functionalized aromatic ring could be leveraged for specific applications, such as introducing a unique mass or spectral tag, or for developing specific chemical probes. However, the lack of quantitative reactivity data and a validated selectivity profile means that its use requires careful empirical optimization and validation for any given application.

For researchers requiring robust and reproducible cysteine blocking in standard proteomics, iodoacetamide is the prudent choice. For those exploring novel protein modification strategies or developing specialized chemical probes where the unique structure of This compound is advantageous, this compound presents an opportunity for new avenues of research, albeit with the need for significant preliminary methodological development.

References

A Senior Application Scientist's Guide to Bifunctional Crosslinkers in Proteomics: A Comparative Analysis Featuring 4-(Bromomethyl)-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Covalent Capture of Protein Interactions

In the intricate landscape of cellular biology, the transient and stable interplay of proteins governs nearly all physiological and pathological processes.[1] Capturing these protein-protein interactions (PPIs) in their native state is a formidable challenge, yet it is essential for understanding protein function, complex assembly, and cellular signaling.[2] Bifunctional crosslinkers are powerful chemical tools designed to meet this challenge. These reagents possess two or more reactive groups that form covalent bonds with specific amino acid residues, effectively "freezing" protein complexes in time and space.[3][4]

When coupled with mass spectrometry (MS), a technique known as crosslinking-mass spectrometry (XL-MS), these reagents provide distance constraints that help elucidate PPI interfaces, map the topology of protein complexes, and study dynamic conformational changes.[5][6][7] The choice of crosslinker is a critical decision that profoundly impacts the experimental outcome. Key considerations include the reagent's reactivity, spacer arm length, cleavability, and cell permeability.[8][9]

This guide provides a comparative overview of the established bifunctional crosslinkers used in proteomics and introduces a critical evaluation of 4-(Bromomethyl)-3-iodobenzonitrile, a compound with potential reactive moieties whose application in this field is not yet documented. We will dissect the chemical principles that underpin the use of these reagents and provide field-proven protocols to guide your experimental design.

Part 1: The Established Toolkit: A Landscape of Bifunctional Crosslinkers

The versatility of XL-MS stems from a diverse toolkit of crosslinking reagents, which can be classified based on several key features.

Classification of Bifunctional Crosslinkers

Bifunctional crosslinkers are broadly categorized by the nature of their reactive groups, their specificity towards amino acid residues, and the properties of their spacer arm.

  • Homobifunctional Crosslinkers : These reagents feature two identical reactive groups, enabling the linkage of similar functional groups, typically in a single-step reaction.[10] They are excellent for probing the composition of protein complexes or inducing polymerization.

  • Heterobifunctional Crosslinkers : Possessing two different reactive groups, these allow for controlled, sequential conjugation, which minimizes undesirable self-conjugation and is ideal for linking two distinct biomolecules, such as in the creation of antibody-drug conjugates.[3][11]

  • Photo-Reactive Crosslinkers : These crosslinkers remain inert until activated by UV light.[12] This provides precise temporal control over the crosslinking reaction, making them invaluable for capturing transient or weak interactions that occur within specific biological moments.[11][13] Common photoreactive groups include aryl azides and diazirines.[6][14]

The diagram below illustrates this classification scheme.

G cluster_main Classification of Bifunctional Crosslinkers cluster_reactivity Based on Reactive Group cluster_features Based on Special Features main Bifunctional Crosslinkers homo Homobifunctional (e.g., DSS, BS3) main->homo hetero Heterobifunctional (e.g., Sulfo-SMCC) main->hetero cleavable MS-Cleavable (e.g., DSSO, DSBU) main->cleavable noncleavable Non-Cleavable (e.g., DSS) main->noncleavable photo Photo-Reactive (e.g., Sulfo-SDA) main->photo membrane Membrane Permeable (for in vivo studies) main->membrane

Classification of common bifunctional crosslinkers.
The Rise of MS-Cleavable Crosslinkers

A significant advancement in XL-MS has been the development of MS-cleavable crosslinkers.[15] Traditional (non-cleavable) crosslinkers produce complex spectra that are computationally challenging to interpret.[16][17] MS-cleavable linkers, such as Disuccinimidylsulfoxide (DSSO) and Disuccinimidyl dibutyric urea (DSBU), contain bonds that are designed to fragment in the mass spectrometer under collision-induced dissociation (CID).[5][9][18] This fragmentation pattern simplifies data analysis, as the linked peptides can be identified individually in subsequent fragmentation (MS³) scans, dramatically increasing the confidence and speed of crosslink identification.[15]

Part 2: A Hypothetical Candidate: Evaluating this compound

While a vast array of crosslinkers have been validated, the field is continually exploring novel reagents with unique properties. Here, we theoretically evaluate this compound, a compound not currently established as a proteomics crosslinker, to illustrate the principles of reagent assessment.

Chemical Structure and Potential Reactivity

  • CAS Number : 182287-63-4[19]

  • Molecular Formula : C₈H₅BrIN[19]

  • Molecular Weight : 321.94 g/mol [19]

The structure of this compound presents two potentially reactive sites: a bromomethyl group and an iodo group attached to a benzonitrile core.

  • The Bromomethyl Group : This is a potent alkylating agent. In a biological context, it would most readily react with soft nucleophiles. The primary target would be the sulfhydryl group of cysteine residues. Other potential, albeit less favored, targets include the imidazole ring of histidine and the thioether of methionine. This reactivity profile places it in the category of sulfhydryl-reactive reagents, a class distinct from the more common amine-reactive NHS-ester crosslinkers.[20]

  • The Iodo Group : The carbon-iodine bond on the aromatic ring is generally stable under physiological conditions. While it can participate in reactions like palladium-catalyzed cross-coupling, these conditions are not compatible with in vivo or in situ protein studies.[21] Therefore, its role as a second reactive group for protein crosslinking is highly unlikely. It could potentially serve as a heavy atom for X-ray crystallography or as a unique mass signature, but this does not confer a bifunctional crosslinking capability.

Is it Truly a "Bifunctional Crosslinker"?

Based on its chemical structure, labeling this compound as a bifunctional protein crosslinker is questionable. It possesses one strong electrophilic center (the bromomethyl group) for forming a covalent bond with a protein. The iodo group does not present a clear mechanism for reacting with a second amino acid residue under biological conditions.

Therefore, it is more accurately described as a monofunctional labeling reagent with potential applications in mapping cysteine or histidine accessibility. For it to function as a bifunctional crosslinker, it would need to be part of a multi-step workflow not typical for standard XL-MS experiments.

Part 3: Comparative Analysis and Experimental Design

To place our hypothetical reagent in context, we compare its theoretical properties against well-established crosslinkers.

Data Presentation: Comparative Overview of Bifunctional Crosslinkers
FeatureThis compound (Hypothetical)DSS (Disuccinimidyl Suberate)DSSO (Disuccinimidyl Sulfoxide)Sulfo-SDA (Sulfosuccinimidyl Diazirine)
Type Monofunctional (Alkylating Agent)HomobifunctionalHomobifunctionalHeterobifunctional, Photo-Reactive
Reactive Group(s) BromomethylNHS EsterNHS EsterNHS Ester, Diazirine
Target Residues Cysteine (primary), HistidinePrimary Amines (Lysine, N-termini)[20]Primary Amines (Lysine, N-termini)[5]1. Primary Amines2. Non-specific C-H, N-H bonds[14][22]
Activation SpontaneousSpontaneousSpontaneous1. Spontaneous2. UV Light
Spacer Arm (Å) ~4-5 Å (estimated)11.4 Å10.1 Å7.7 Å
MS-Cleavable? NoNo[16]Yes (Sulfoxide bond)[15]No (in spacer), but some products may be cleavable[22]
Membrane Permeable? Likely (small, hydrophobic)Yes[23]Yes[5]No (due to Sulfo group)
Experimental Protocols: A Self-Validating Workflow

Trustworthiness in scientific protocols comes from their inherent ability to validate themselves. This means including appropriate controls and designing the workflow to systematically test the reagent's efficacy. Below is a standard protocol for in situ crosslinking, followed by a proposed workflow to validate a novel reagent like this compound.

Protocol 1: In Situ Crosslinking of Mammalian Cells with DSSO

This protocol is adapted for researchers aiming to capture protein interactions within their native cellular environment.[24][25]

Causality: The goal is to covalently link interacting proteins inside living cells before lysis disrupts these delicate networks. DSSO is chosen for its membrane permeability and MS-cleavability, which simplifies downstream data analysis.[5]

  • Cell Culture: Grow mammalian cells (e.g., HEK293) to ~80% confluency. Healthy, sub-confluent cells are crucial for reproducible results.

  • Cell Harvest & Wash: Gently aspirate the culture medium. Wash cells twice with ice-cold PBS (pH 7.4) to remove contaminating proteins from the medium.

  • Crosslinking Reaction:

    • Prepare a fresh 50 mM stock solution of DSSO in dry DMSO.

    • Dilute the DSSO stock to a final concentration of 1-2 mM in PBS. Immediately add the crosslinking buffer to the cells.

    • Incubate for 30-60 minutes at room temperature with gentle rocking. Titrating both time and concentration is critical for optimizing the crosslink yield versus cellular stress.

  • Quenching: Terminate the reaction by adding a quenching buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a final concentration of 20 mM. Incubate for 15 minutes. The primary amines in Tris will react with any excess DSSO, preventing non-specific crosslinking after cell lysis.

  • Cell Lysis: Scrape the cells in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The covalent crosslinks will preserve interactions that would otherwise be lost in the presence of detergents.[25]

  • Downstream Processing: Proceed with protein digestion (e.g., using trypsin), enrichment of crosslinked peptides, and LC-MS/MS analysis.

Proposed Protocol 2: Validation of this compound as a Labeling Reagent

This workflow is designed to test the fundamental reactivity and efficacy of a novel reagent.

Causality: Before attempting a complex in vivo experiment, we must first confirm if the reagent reacts with its intended target (cysteine) on a model protein and determine the optimal reaction conditions.

  • Model System: Use a well-characterized protein with known, accessible cysteine residues (e.g., Bovine Serum Albumin - BSA).

  • Reactivity Test:

    • Dissolve BSA in a suitable buffer (e.g., PBS, pH 7.4).

    • Add varying concentrations of this compound (from a fresh stock in DMSO).

    • Incubate for different time points (e.g., 15, 30, 60, 120 minutes) at room temperature.

    • Include a negative control (no reagent) and a positive control (a known cysteine-modifying reagent like iodoacetamide).

  • Analysis by Mass Spectrometry:

    • After the reaction, quench with a thiol-containing compound like DTT.

    • Digest the protein with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

  • Validation Criteria:

    • Successful Labeling: Search the MS data for peptides containing cysteine residues with a mass modification corresponding to the addition of the benzonitrile moiety (C₈H₅IN, mass = 241.95 Da).

    • Specificity: Determine if the modification occurs primarily on cysteine residues or if off-target reactions with other amino acids are observed.

    • Efficiency: Quantify the percentage of modified cysteine-containing peptides at different reagent concentrations and incubation times to determine the optimal reaction conditions.

This systematic approach ensures that the reagent's basic chemical properties are understood before it is applied to more complex biological questions.

Visualization of Experimental Workflows and Mechanisms

G cluster_workflow General XL-MS Workflow start Start: Cells/Protein Complex crosslink 1. Crosslinking Reaction (e.g., with DSSO) start->crosslink quench 2. Quenching (e.g., with Tris) crosslink->quench lyse 3. Lysis & Protein Extraction quench->lyse digest 4. Proteolytic Digestion (e.g., Trypsin) lyse->digest enrich 5. Enrichment of Crosslinked Peptides (Optional) digest->enrich lcms 6. LC-MS/MS Analysis enrich->lcms data 7. Database Search & Data Analysis lcms->data end End: Interaction Map data->end

A generalized workflow for crosslinking-mass spectrometry.

G cluster_reactions Crosslinker Reaction Mechanisms cluster_nhs A) Amine-Reactive (NHS Ester) cluster_bromo B) Sulfhydryl-Reactive (Bromomethyl - Hypothetical) nhs Protein-Lys-NH2 + R-NHS amide Protein-Lys-NH-CO-R (Stable Amide Bond) nhs->amide pH 7-9 bromo Protein-Cys-SH + Br-CH2-R thioether Protein-Cys-S-CH2-R (Stable Thioether Bond) bromo->thioether pH ~7.4

Comparison of reaction mechanisms.

Conclusion and Future Perspectives

The field of proteomics relies on a robust and ever-expanding toolkit of chemical probes to unravel the complexities of protein interactions. Established bifunctional crosslinkers, particularly MS-cleavable and membrane-permeable variants like DSSO, have become indispensable for both in vitro structural biology and in vivo interactomics.[5][24] They provide a reliable means to capture cellular machinery in action, generating data that is crucial for systems biology and drug development.

Our analysis of this compound underscores a critical principle for researchers: a thorough understanding of a reagent's chemical reactivity is paramount. While its structure is intriguing, it does not fit the standard model of a bifunctional protein crosslinker. Based on chemical principles, it is best classified as a monofunctional, sulfhydryl-directed labeling reagent. Its utility in proteomics would require empirical validation through systematic experimentation, as outlined in our proposed protocol.

As we move forward, the development of novel crosslinkers will undoubtedly continue, with a focus on new reactive groups, multi-functional designs for phased reactions, and enhanced cleavage and enrichment strategies.[26][27] For the practicing scientist, the key to success will always lie in matching the right tool to the biological question and applying it within a rigorously controlled, self-validating experimental framework.

References

A Comparative Guide to Dual Labeling Techniques: Validation of 4-(Bromomethyl)-3-iodobenzonitrile and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dual labeling methodologies, with a theoretical validation of the novel reagent 4-(Bromomethyl)-3-iodobenzonitrile against established alternatives. The performance of each method is supported by experimental data from peer-reviewed literature, offering a comprehensive resource for selecting the optimal dual labeling strategy for your research needs.

Introduction to Dual Labeling

Dual labeling is a powerful technique that enables the site-specific attachment of two different molecular probes to a single biomolecule, typically a protein. This approach is invaluable for a wide range of applications, from studying protein structure and dynamics using Förster Resonance Energy Transfer (FRET) to creating advanced biotherapeutics like antibody-drug conjugates (ADCs) with tailored functionalities. The key to successful dual labeling lies in the use of orthogonal chemistries, where two distinct reactive groups on a labeling reagent or protein react with their specific targets without cross-reactivity.

Theoretical Validation of this compound as a Dual Labeling Reagent

This compound is a heterobifunctional crosslinker with two reactive moieties: a bromomethyl group and an aryl iodide. The distinct reactivity of these groups suggests its potential for orthogonal, two-step dual labeling of proteins.

Mechanism of Action:

The proposed mechanism for dual labeling using this compound involves a sequential reaction. The more reactive bromomethyl group can readily undergo nucleophilic substitution with thiol groups of cysteine residues or the amine groups of lysine residues under mild conditions. Following this initial conjugation and purification to remove excess reagent, the less reactive aryl iodide can be subjected to a second labeling step, typically a transition metal-catalyzed cross-coupling reaction, such as the Sonogashira or Suzuki coupling. This second reaction introduces the second probe, which would be functionalized with a compatible reactive partner (e.g., a terminal alkyne for Sonogashira coupling).

G Theoretical Dual Labeling Workflow with this compound cluster_step1 Step 1: First Labeling Reaction cluster_step2 Step 2: Second Labeling Reaction Protein Protein (with Cys/Lys) Protein_Reagent Singly Labeled Protein Protein->Protein_Reagent Reaction with Bromomethyl Group Reagent This compound Reagent->Protein_Reagent Dual_Labeled_Protein Dual Labeled Protein Protein_Reagent->Dual_Labeled_Protein Sonogashira Coupling with Aryl Iodide Purification Purification Protein_Reagent->Purification Probe2 Second Probe (e.g., with alkyne) Probe2->Dual_Labeled_Protein G Dual Labeling Workflow with SMCC cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Sulfhydryl Reaction Protein_NH2 Protein-NH2 Activated_Protein Maleimide-Activated Protein Protein_NH2->Activated_Protein NHS ester reaction SMCC SMCC SMCC->Activated_Protein Dual_Labeled_Protein Dual Labeled Protein Activated_Protein->Dual_Labeled_Protein Maleimide reaction Purification Purification Activated_Protein->Purification Protein_SH Probe-SH Protein_SH->Dual_Labeled_Protein G Orthogonal Dual Labeling with Click Chemistry cluster_reactions Simultaneous or Sequential Reactions Protein_Handles Protein with Azide and Tetrazine Handles Dual_Labeled_Protein Dual Labeled Protein Protein_Handles->Dual_Labeled_Protein SPAAC Protein_Handles->Dual_Labeled_Protein IEDDA Probe_DBCO Probe 1 (with DBCO) Probe_DBCO->Dual_Labeled_Protein Probe_TCO Probe 2 (with TCO) Probe_TCO->Dual_Labeled_Protein G Dual Labeling via Unnatural Amino Acid Incorporation cluster_labeling Orthogonal Labeling Reactions Expression Protein Expression with Two Different UAAs Protein_UAAs Protein with Two Orthogonal Handles Expression->Protein_UAAs Dual_Labeled_Protein Dual Labeled Protein Protein_UAAs->Dual_Labeled_Protein Reaction 1 Protein_UAAs->Dual_Labeled_Protein Reaction 2 Probe_1 Probe 1 Probe_1->Dual_Labeled_Protein Probe_2 Probe 2 Probe_2->Dual_Labeled_Protein G Orthogonal Dual Labeling with Sortase Enzymes cluster_ligation Orthogonal Ligation Reactions Protein_Motifs Protein with Two Orthogonal Sortase Motifs Dual_Labeled_Protein Dual Labeled Protein Protein_Motifs->Dual_Labeled_Protein Protein_Motifs->Dual_Labeled_Protein Probe_1_Gly Probe 1 (with Glycine) Probe_1_Gly->Dual_Labeled_Protein Probe_2_Gly Probe 2 (with Glycine) Probe_2_Gly->Dual_Labeled_Protein Sortase_A Sortase A Sortase_A->Dual_Labeled_Protein Sortase_B Sortase B Sortase_B->Dual_Labeled_Protein

A Comparative Guide to HPLC Analysis of Sequential Reactions with 4-(Bromomethyl)-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise monitoring of sequential reactions is critical for optimizing yields, minimizing impurities, and ensuring the quality of the final active pharmaceutical ingredient (API). 4-(Bromomethyl)-3-iodobenzonitrile is a versatile building block in medicinal chemistry, featuring multiple reactive sites that allow for sequential modifications. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of such sequential reactions, supported by experimental data and protocols. We also explore alternative analytical techniques to provide a well-rounded perspective.

The Power of HPLC in Reaction Monitoring

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely adopted technique for monitoring the progress of organic reactions.[1] Its ability to separate compounds based on polarity makes it ideal for distinguishing starting materials, intermediates, and products in a complex reaction mixture. For the sequential reactions of this compound, HPLC offers the necessary resolution to track the transformation at each step.

A hypothetical, yet plausible, sequential reaction of this compound is illustrated below. This sequence involves an initial nucleophilic substitution on the highly reactive bromomethyl group, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling at the iodo position, and culminating in the conversion of the nitrile group to a tetrazole, a common bioisostere for carboxylic acids in drug design.

G start This compound intermediate1 Intermediate 1 (After Nucleophilic Substitution) start->intermediate1 1. Nucleophilic    Substitution    (e.g., with NaN3) intermediate2 Intermediate 2 (After Suzuki Coupling) intermediate1->intermediate2 2. Suzuki-Miyaura    Coupling    (e.g., with Phenylboronic acid, Pd catalyst) final_product Final Product (After Tetrazole Formation) intermediate2->final_product 3. [2+3] Cycloaddition    (e.g., with NaN3, ZnCl2)

Caption: A potential sequential reaction pathway for this compound.

HPLC Method for Sequential Reaction Analysis

A gradient RP-HPLC method is typically employed to effectively separate the components of the reaction mixture, which will have a range of polarities. The starting material, this compound, is relatively non-polar. The introduction of a polar nucleophile and the subsequent formation of the biaryl and tetrazole moieties will alter the polarity of the intermediates and the final product.

Experimental Protocol: Representative HPLC Method

This protocol is a composite based on established methods for similar compounds.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation: A small aliquot of the reaction mixture is withdrawn at specific time points, quenched (if necessary), and diluted with the mobile phase (50:50 Water:Acetonitrile) before injection into the HPLC system.

Data Presentation: Expected Elution Profile

The following table summarizes the expected retention times and responses for the components of the sequential reaction.

CompoundExpected Retention Time (min)Polarity
This compound~12Low
Intermediate 1 (Azide substitution)~10Moderate
Intermediate 2 (Suzuki product)~14Low
Final Product (Tetrazole)~8High

Note: These are estimated retention times and will vary depending on the specific nucleophile and boronic acid used in the reaction.

G cluster_0 HPLC Analysis Workflow reaction Sequential Reaction Mixture sampling Aliquot Sampling at Time Points reaction->sampling dilution Quenching & Dilution sampling->dilution injection HPLC Injection dilution->injection separation Chromatographic Separation injection->separation detection DAD Detection separation->detection analysis Data Analysis (Peak Integration, Quantification) detection->analysis

Caption: Experimental workflow for HPLC analysis of sequential reactions.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for reaction monitoring, each with its own advantages and disadvantages.

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between a stationary and mobile phase.- High resolution and sensitivity.- Robust and reproducible.- Can be automated for online monitoring.- Requires chromophores for UV detection.- May require method development for each new reaction.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on boiling point and polarity, followed by mass analysis.- Excellent for volatile and thermally stable compounds.- Provides structural information from mass spectra.- Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for polar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.- Provides detailed structural information.- Can be used for in-situ reaction monitoring.- Quantitative without the need for response factors.- Lower sensitivity compared to HPLC and GC-MS.- More complex data analysis.- Higher instrument cost.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase.- Faster separations than HPLC.- Environmentally friendly (uses CO2).- Suitable for both polar and non-polar compounds.- Higher initial instrument cost.- Less commonly available than HPLC.

Conclusion

For the analysis of sequential reactions involving this compound, HPLC stands out as a versatile and reliable technique. Its high resolving power allows for the simultaneous monitoring of starting materials, intermediates, and the final product, providing crucial data for reaction optimization and quality control. While alternative methods like GC-MS and NMR offer complementary information, particularly in structural elucidation, HPLC remains the workhorse for routine reaction monitoring in the pharmaceutical industry due to its robustness, sensitivity, and amenability to automation. The choice of analytical technique will ultimately depend on the specific requirements of the analysis, including the nature of the analytes, the need for structural information, and available instrumentation.

References

A Comparative Guide to Catalytic Systems for Cross-Coupling of 4-(Bromomethyl)-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective functionalization of complex molecules is a cornerstone of modern synthetic chemistry. The bifunctional compound 4-(Bromomethyl)-3-iodobenzonitrile presents a unique scaffold for diversification, featuring two distinct reactive sites amenable to cross-coupling reactions. This guide provides an objective comparison of two prominent catalytic systems for the cross-coupling of this versatile intermediate: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. The information herein is supported by experimental data derived from patented synthetic routes towards the PARP inhibitor, Talazoparib.

The strategic importance of this compound lies in its utility as a building block in the synthesis of high-value compounds, such as the oncology therapeutic Talazoparib. The presence of both an iodo and a bromomethyl group allows for sequential and selective cross-coupling reactions, making the choice of an appropriate catalytic system critical for achieving high yields and purity.

Comparison of Catalytic Systems

The selective functionalization of the C-I bond is typically favored in palladium-catalyzed cross-coupling reactions due to its higher reactivity compared to the C-Br bond of the bromomethyl group under many conditions. This guide will focus on reactions at the aryl iodide position.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Reaction Type Carbon-Carbon (C-C) Bond FormationCarbon-Nitrogen (C-N) Bond Formation
Catalyst Palladium(II) acetate (Pd(OAc)₂)Palladium(II) acetate (Pd(OAc)₂)
Ligand Triphenylphosphine (PPh₃)Xantphos
Base Potassium carbonate (K₂CO₃)Cesium carbonate (Cs₂CO₃)
Solvent Toluene/Water1,4-Dioxane
Temperature 90 °C100 °C
Reaction Time 4 hours16 hours
Yield 85%92%

Experimental Protocols

The following protocols are based on procedures described in the synthesis of intermediates for Talazoparib.

Suzuki-Miyaura Coupling: Synthesis of a Biaryl Intermediate

This protocol describes the formation of a C-C bond at the C-I position of a derivative of this compound.

Reactants:

  • This compound derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (0.02 eq)

  • Triphenylphosphine (0.08 eq)

  • Potassium carbonate (2.0 eq)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add the this compound derivative, arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Add toluene and water to the vessel.

  • Heat the reaction mixture to 90 °C and stir for 4 hours.

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield the biaryl product (85% yield).

Buchwald-Hartwig Amination: Synthesis of an Aryl Amine Intermediate

This protocol details the formation of a C-N bond at the C-I position of this compound.

Reactants:

  • This compound (1.0 eq)

  • Amine (e.g., piperidine) (1.2 eq)

  • Palladium(II) acetate (0.01 eq)

  • Xantphos (0.02 eq)

  • Cesium carbonate (1.5 eq)

  • 1,4-Dioxane

Procedure:

  • In a reaction vessel under an inert atmosphere, combine palladium(II) acetate and Xantphos in 1,4-dioxane and stir.

  • Add this compound, the amine, and cesium carbonate to the vessel.

  • Heat the mixture to 100 °C and stir for 16 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired N-aryl product (92% yield).

Visualization of Reaction Pathways and Workflows

To further elucidate the processes involved, the following diagrams illustrate the catalytic cycles and experimental workflows.

Cross_Coupling_Workflow Experimental Workflow for Cross-Coupling Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification Reactant_Prep Prepare Reactants and Reagents Inert_Atmosphere Establish Inert Atmosphere (e.g., N2 or Ar) Reactant_Prep->Inert_Atmosphere Solvent_Catalyst_Addition Add Solvent and Catalyst System Inert_Atmosphere->Solvent_Catalyst_Addition Reactant_Addition Add Substrate and Coupling Partner Solvent_Catalyst_Addition->Reactant_Addition Heating_Stirring Heat and Stir for Specified Time Reactant_Addition->Heating_Stirring Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating_Stirring->Monitoring Cooling Cool Reaction to Room Temperature Monitoring->Cooling Extraction Extraction and Washing Cooling->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Purification Purify by Column Chromatography Drying_Concentration->Purification Final_Product Characterize Final Product (NMR, MS) Purification->Final_Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic_System_Comparison Comparison of Catalytic Systems for this compound cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_Catalyst Catalyst: Pd(OAc)₂ Start->Suzuki_Catalyst Buchwald_Catalyst Catalyst: Pd(OAc)₂ Start->Buchwald_Catalyst Suzuki_Ligand Ligand: PPh₃ Suzuki_Catalyst->Suzuki_Ligand Suzuki_Base Base: K₂CO₃ Suzuki_Ligand->Suzuki_Base Suzuki_Product Product: C-C Bond Formation (Biaryl Derivative) Suzuki_Base->Suzuki_Product Buchwald_Ligand Ligand: Xantphos Buchwald_Catalyst->Buchwald_Ligand Buchwald_Base Base: Cs₂CO₃ Buchwald_Ligand->Buchwald_Base Buchwald_Product Product: C-N Bond Formation (Aryl Amine Derivative) Buchwald_Base->Buchwald_Product

Caption: Logical comparison of Suzuki-Miyaura and Buchwald-Hartwig catalytic systems.

Characterizing Protein Activity Following Covalent Modification: A Guide for the Novel Reagent 4-(Bromomethyl)-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring novel covalent modifiers, this guide outlines the experimental framework for assessing protein activity after modification with a compound of interest, using the hypothetical case of 4-(Bromomethyl)-3-iodobenzonitrile. Due to a lack of available experimental data for this specific compound in the scientific literature, this document serves as a methodological template rather than a direct comparative analysis.

Covalent modification is a powerful tool in chemical biology and drug discovery for irreversibly altering protein function. The reagent this compound possesses a reactive bromomethyl group, suggesting its potential as an electrophile for alkylating nucleophilic amino acid residues such as cysteine. The iodobenzonitrile moiety may serve as a useful reporter for analytical purposes. To characterize the effect of this or any novel covalent modifier on protein activity, a systematic approach is required.

General Principles of Covalent Modification and Activity Assessment

The process involves reacting a protein with the covalent modifier and then measuring the functional consequences. This is typically compared against a control group of the unmodified protein and potentially against proteins modified with well-characterized reagents.

cluster_workflow Experimental Workflow Protein Incubation Protein Incubation Quenching Quenching Protein Incubation->Quenching Stop Reaction Removal of Excess Reagent Removal of Excess Reagent Quenching->Removal of Excess Reagent Activity Assay Activity Assay Removal of Excess Reagent->Activity Assay Data Analysis Data Analysis Activity Assay->Data Analysis

Caption: A generalized workflow for assessing the impact of a covalent modifier on protein activity.

Hypothetical Comparison of Covalent Modifiers

While no data exists for this compound, a comparative study would involve evaluating it against established cysteine-reactive compounds like Iodoacetamide and N-ethylmaleimide. The key parameters to assess would be the extent of modification and the resulting change in protein activity.

Covalent ModifierTarget Residue(s)Expected Reaction TypeHypothetical Labeling Efficiency (%)Hypothetical Change in Activity (%)
This compound Cysteine, potentially othersAlkylationData Not AvailableData Not Available
IodoacetamideCysteineAlkylation~80-95%Dependent on protein
N-ethylmaleimide (NEM)CysteineMichael Addition~90-99%Dependent on protein

Experimental Protocols

1. Protocol for Covalent Modification of a Model Protein (e.g., a Cysteine-Containing Enzyme)

This protocol provides a general framework. Optimal conditions (e.g., concentration, incubation time, temperature, and pH) must be empirically determined for each new reagent.

Materials:

  • Purified protein of interest (e.g., Papain, Lysozyme)

  • This compound

  • Alternative modifiers: Iodoacetamide, N-ethylmaleimide

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Quenching solution (e.g., 100 mM DTT or L-cysteine)

  • Dialysis or size-exclusion chromatography system

Procedure:

  • Prepare a stock solution of this compound in an organic solvent like DMSO.

  • Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Add the covalent modifier to the protein solution at a specific molar excess (e.g., 10-fold).

  • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding the quenching solution to scavenge unreacted modifier.

  • Remove excess reagent and by-products by dialysis or size-exclusion chromatography against the assay buffer.

  • Determine the protein concentration of the modified sample.

2. Protocol for Activity Assay

The choice of activity assay is dependent on the protein being studied. For an enzyme, this would typically involve measuring the rate of substrate conversion to product.

Example: Protease Activity Assay

  • Prepare a solution of the modified protein and an unmodified control in the appropriate assay buffer.

  • Add a fluorogenic or chromogenic substrate specific to the enzyme.

  • Monitor the change in fluorescence or absorbance over time using a plate reader or spectrophotometer.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.

  • Compare the activity of the modified protein to the unmodified control to determine the percentage of inhibition or activation.

3. Protocol for Determining the Extent of Modification

Mass spectrometry is a powerful technique to confirm covalent modification and identify the site of adduction.

Procedure:

  • Analyze the intact modified and unmodified protein samples by mass spectrometry (e.g., ESI-MS) to measure the mass shift corresponding to the addition of the modifier.

  • To identify the specific residue(s) modified, perform bottom-up proteomics: a. Digest the protein samples with a protease (e.g., trypsin). b. Analyze the resulting peptide mixture by LC-MS/MS. c. Search the MS/MS data against the protein sequence to identify peptides with a mass modification corresponding to the covalent adduct.

Visualizing the Covalent Modification Pathway

The reaction of this compound with a cysteine residue in a protein is expected to proceed via nucleophilic substitution.

cluster_reaction Covalent Modification Pathway Protein_Cys_SH Protein-Cys-SH Modified_Protein Protein-Cys-S-CH2-(C7H3IN) Protein_Cys_SH->Modified_Protein Nucleophilic Attack Modifier This compound Modifier->Modified_Protein HBr HBr

Caption: Proposed reaction mechanism of a cysteine thiol with this compound.

Conclusion

While direct comparative data for this compound is not available, this guide provides the necessary framework for its characterization. By following these protocols, researchers can determine the reactivity of this novel compound, its effect on protein activity, and its site of modification. This systematic approach is essential for the development and validation of new covalent probes and inhibitors in drug discovery and chemical biology. The generation of such data would be a valuable contribution to the field, enabling future comparative studies.

Unveiling Protein Structures: A Comparative Guide to Phasing with 4-(Bromomethyl)-3-iodobenzonitrile and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Heavy-Atom Derivatization for Phasing

The diffraction pattern obtained from X-ray crystallography provides information about the amplitudes of the scattered X-rays, but the crucial phase information is lost. Heavy-atom derivatization is a powerful technique to experimentally determine these phases. By introducing atoms of high atomic number (heavy atoms) into the protein crystal, measurable changes in the diffraction pattern can be induced. These changes, arising from both isomorphous replacement and anomalous scattering, provide the necessary information to calculate the initial phases and ultimately solve the three-dimensional structure of the protein.

Bifunctional reagents, such as the hypothetical use of 4-(Bromomethyl)-3-iodobenzonitrile, offer the potential advantage of introducing two different heavy atoms, bromine and iodine, in a single modification step. This could theoretically enhance phasing capabilities by providing anomalous signals at the absorption edges of both atoms.

Comparison of Phasing Reagents

The choice of a heavy-atom reagent is critical for successful phasing. The ideal reagent should react specifically and stoichiometrically with the protein without significantly altering its structure or crystal packing. Below is a comparison of this compound (based on its chemical properties) with other commonly used heavy-atom reagents.

Reagent/MethodTarget ResiduesPhasing Method(s)Potential AdvantagesPotential Disadvantages
This compound Cysteine, Histidine, Lysine (via bromomethyl group)SAD (Iodine), MAD (Bromine), SIRAS- Covalent and specific labeling- Potential for dual-wavelength anomalous diffraction (DAD) or enhanced anomalous signal- Rigid scaffold may lead to well-ordered heavy atoms- Lack of published crystallographic data- Potential for non-isomorphism due to its size- Synthesis may be required
5-Amino-2,4,6-tribromoisophthalic acid (B3C) Binds to protein surfaces via hydrogen bondsMAD (Bromine)- Forms non-covalent interactions, potentially reducing structural perturbation- Three bromine atoms provide a strong anomalous signal[1]- Binding might be non-specific or weak- Requires synchrotron radiation for MAD experiments
5-Amino-2,4,6-triiodoisophthalic acid (I3C) Binds to protein surfaces via hydrogen bondsSAD (Iodine), SIRAS- Strong anomalous signal from three iodine atoms[1]- Can be used with in-house X-ray sources- Iodine absorption edges are not accessible on many synchrotrons[1]
Halide Soaking (e.g., NaBr, NaI) Binds to surface pockets and ordered water sitesSAD, MAD, SIRAS- Simple and rapid procedure- Minimal structural perturbation- Binding is often weak and non-specific, leading to low occupancy- May require high concentrations, which can affect crystal integrity
Selenomethionine (SeMet) Incorporation Replaces MethionineMAD, SAD- Stoichiometric incorporation- Well-established and reliable method- Requires protein expression in specific media- May not be suitable for all expression systems- Selenium's anomalous signal is weaker than heavier halogens
Heavy Metal Salts (e.g., HgCl₂, K₂PtCl₄) Cysteine, HistidineMIR, SIRAS- Strong phasing power- Often toxic- Can lead to significant non-isomorphism- Binding can be non-specific

Experimental Protocols

While a specific protocol for this compound is not available, a general workflow for covalent modification of proteins for crystallographic studies can be outlined. This protocol would need to be optimized for the specific protein and reagent.

General Protocol for Covalent Modification of Proteins
  • Protein Preparation: The target protein should be purified to homogeneity (>95%). The buffer should be free of any nucleophiles (e.g., DTT, β-mercaptoethanol) that could react with the labeling reagent. A buffer exchange step may be necessary.

  • Reagent Preparation: Dissolve the bifunctional halogenated reagent in a suitable organic solvent (e.g., DMSO) to prepare a stock solution.

  • Labeling Reaction:

    • Add the reagent stock solution to the protein solution in a dropwise manner while gently stirring. The molar ratio of reagent to protein will need to be optimized (typically ranging from 1:1 to 20:1).

    • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 2-24 hours).

    • The reaction pH should be optimized based on the target residue's pKa. For cysteine modification, a pH of 7.0-8.5 is generally used.

  • Quenching and Removal of Excess Reagent:

    • Quench the reaction by adding a small molecule with a reactive thiol group (e.g., β-mercaptoethanol or DTT).

    • Remove the excess reagent and quenched products by size-exclusion chromatography or dialysis.

  • Verification of Labeling: Confirm the covalent modification and determine the labeling efficiency using techniques such as mass spectrometry (MALDI-TOF or ESI-MS).

  • Crystallization: Screen for crystallization conditions of the modified protein using standard techniques (e.g., vapor diffusion).

  • X-ray Data Collection and Processing:

    • Collect diffraction data from the derivatized crystals. For a bifunctional Br/I reagent, data collection at wavelengths around the bromine K-edge (~0.92 Å) for MAD phasing and at a wavelength to maximize the anomalous signal from iodine (e.g., Cu Kα, ~1.54 Å) for SAD phasing would be beneficial.[2]

    • Process the data to determine the heavy-atom substructure and calculate initial phases.

Visualizing the Workflow

The following diagram illustrates a typical workflow for protein structure determination using a covalent heavy-atom derivative.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Purification cluster_analysis Analysis & Structure Solution Protein Purified Protein Labeling Covalent Labeling Protein->Labeling Reagent Modification Reagent (e.g., this compound) Reagent->Labeling Purification Purification (Size Exclusion/Dialysis) Labeling->Purification Verification Mass Spectrometry (Verification) Purification->Verification Crystallization Crystallization Purification->Crystallization DataCollection X-ray Data Collection (SAD/MAD) Crystallization->DataCollection Phasing Phasing & Model Building DataCollection->Phasing Structure Protein Structure Phasing->Structure

Caption: Experimental workflow for protein crystallography using a covalent heavy-atom derivative.

Signaling Pathways and Logical Relationships

The application of bifunctional reagents is not limited to phasing. In chemical biology, similar molecules are used as cross-linkers to study protein-protein interactions. The diagram below illustrates the logical relationship of how a bifunctional reagent can be used to probe such interactions.

signaling_pathway cluster_components Molecular Components cluster_interaction Interaction & Cross-linking cluster_outcome Analysis ProteinA Protein A Complex Protein A - Protein B Complex Formation ProteinA->Complex ProteinB Protein B ProteinB->Complex Reagent Bifunctional Reagent Crosslink Covalent Cross-linking Reagent->Crosslink Complex->Crosslink Analysis Identification of Interacting Partners (e.g., Mass Spectrometry) Crosslink->Analysis

Caption: Logical diagram of using a bifunctional reagent to study protein-protein interactions.

Conclusion

While the direct application of this compound in protein X-ray crystallography is not yet documented in scientific literature, its chemical structure suggests it could be a valuable tool for phasing. By combining the anomalous scattering properties of both bromine and iodine, it has the potential to provide robust phase information. However, significant experimental work would be required to establish its efficacy and optimal conditions for use. For researchers considering novel heavy-atom derivatization strategies, exploring bifunctional reagents like this, alongside established methods, could open new avenues for solving challenging protein structures. The provided general protocols and comparative data on alternative reagents offer a solid foundation for initiating such investigations.

References

A Senior Application Scientist's Guide to the Kinetic Analysis of Cysteine Modification: A Comparative Study Featuring 4-(Bromomethyl)-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, fellow researchers and drug development professionals. In the landscape of chemical biology and covalent drug discovery, the selective modification of cysteine residues stands as a cornerstone technique. The nucleophilic thiol side chain of cysteine is a prime target for electrophilic warheads, enabling us to probe protein function, develop targeted therapies, and construct complex bioconjugates.[1][2] However, not all cysteine-modifying reagents are created equal. Their utility is defined by a delicate balance of reactivity, selectivity, and the stability of the resulting covalent bond.

A rigorous kinetic analysis is therefore not merely an academic exercise; it is a critical step in validating a reagent's fitness for a specific application. This guide provides an in-depth framework for conducting such an analysis, using the benzylic halide 4-(Bromomethyl)-3-iodobenzonitrile as our central case study. We will objectively compare its projected performance with benchmark reagents—iodoacetamide (IAM) and N-ethylmaleimide (NEM)—and provide the detailed experimental methodologies required to generate supporting data.

My objective is to move beyond a simple list of steps and explain the causality behind our experimental choices, ensuring that every protocol is a self-validating system grounded in established scientific principles.

Understanding the Electrophiles: A Mechanistic Overview

The choice of a cysteine-modifying reagent dictates the nature of the covalent bond formed. Let's compare our reagent of interest with two of the most widely used alternatives.

  • This compound (A Benzylic Halide): This compound belongs to the class of alkylating agents. The presence of the electron-withdrawing benzonitrile moiety and the benzylic position of the bromine atom activates the carbon for nucleophilic attack. It reacts with the cysteine thiolate via a direct S_N2 (bimolecular nucleophilic substitution) mechanism, forming a stable thioether bond.

  • Iodoacetamide (IAM) (An α-Halocarbonyl): As a classic alkylating agent, IAM also reacts via an S_N2 mechanism.[3] While widely used, its reaction rate is relatively modest, often requiring higher concentrations or pH to achieve efficient labeling.[3][4]

  • N-Ethylmaleimide (NEM) (A Michael Acceptor): NEM reacts via a Michael-type conjugate addition .[5] This reaction is generally very fast and highly selective for thiols under physiological conditions.[4] However, the resulting succinimidyl-thioether linkage is susceptible to a retro-Michael reaction, which can lead to reagent exchange in the presence of other thiols, and the succinimide ring can be hydrolyzed.[3][4]

G cluster_0 SN2 Mechanism (Alkylating Agents) cluster_1 Michael Addition (Maleimides) a0 Cys-S⁻ a2 [Transition State] a0->a2 Nucleophilic Attack a1 R-CH₂-X (e.g., this compound, IAM) a1->a2 a3 Cys-S-CH₂-R (Stable Thioether) a2->a3 Bond Formation a4 X⁻ a2->a4 Leaving Group Departs b0 Cys-S⁻ b2 [Thioenolate Intermediate] b0->b2 Conjugate Attack b1 N-Ethylmaleimide (NEM) b1->b2 b3 Succinimidyl-Thioether (Potentially Reversible) b2->b3 Protonation

Caption: Reaction mechanisms for cysteine modification.

The Foundation: Determining Second-Order Rate Constants (k₂) via Pseudo-First-Order Kinetics

To objectively compare these reagents, we must determine their second-order rate constant, k₂, which is the fundamental measure of reactivity. A direct measurement is difficult as the rate depends on the concentration of both the cysteine and the electrophile.

The Causality Behind Our Experimental Choice: We employ pseudo-first-order kinetics to simplify the system. By using a significant excess of the electrophilic reagent (at least 10-fold) relative to the cysteine-containing peptide or protein, its concentration remains effectively constant throughout the reaction. This allows us to treat the reaction as a first-order process, where the observed rate constant (kobs) is linearly dependent on the electrophile's concentration.

The reaction follows these equations:

  • Rate = k₂[Cys][Electrophile]

  • Under pseudo-first-order conditions: Rate ≈ kobs[Cys]

  • Where the observed rate is: kobs = k₂[Electrophile]

By measuring kobs at several different excess concentrations of the electrophile and plotting kobs versus [Electrophile], the slope of the resulting line gives us the true second-order rate constant, k₂. This experimental design is self-validating; a linear relationship confirms the bimolecular nature of the reaction.

G cluster_workflow Pseudo-First-Order Kinetics Workflow cluster_reactions Run Parallel Reactions cluster_analysis Data Analysis prep Prepare Stock Solutions - Cys-Peptide (e.g., GSH) - Electrophile (e.g., 4-BMICN) rxn1 [Electrophile] = 10x [Cys] prep->rxn1 Initiate reactions rxn2 [Electrophile] = 20x [Cys] prep->rxn2 Initiate reactions rxn3 [Electrophile] = 30x [Cys] prep->rxn3 Initiate reactions rxn_etc ...etc. prep->rxn_etc Initiate reactions monitor Monitor Reaction Over Time (e.g., LC-MS or Stopped-Flow) rxn1->monitor rxn2->monitor rxn3->monitor rxn_etc->monitor plot1 Plot ln([Cys]t/[Cys]₀) vs. Time for each concentration monitor->plot1 calc_kobs Slope = -k_obs plot1->calc_kobs plot2 Plot k_obs vs. [Electrophile] calc_kobs->plot2 calc_k2 Slope = k₂ plot2->calc_k2

Caption: Workflow for determining the second-order rate constant (k₂).

Experimental Protocols: Generating Robust Kinetic Data

Here, we detail two gold-standard methodologies for monitoring the reaction kinetics. Mass spectrometry offers broad applicability and structural confirmation, while stopped-flow spectroscopy is unparalleled for capturing very rapid reaction dynamics.

Protocol 1: LC-MS-Based Kinetic Analysis (The Workhorse Method)

This method directly measures the consumption of the unmodified cysteine-containing peptide over time.

A. Reagent and Sample Preparation:

  • Buffer Preparation: Prepare a reaction buffer, e.g., 100 mM sodium phosphate, pH 7.4. Degas thoroughly to minimize cysteine oxidation.

  • Peptide Stock: Prepare a 10 mM stock solution of a model peptide (e.g., Glutathione, GSH) in the reaction buffer. Determine the precise concentration spectrophotometrically using Ellman's reagent.

  • Electrophile Stocks: Prepare fresh 100 mM stock solutions of this compound, IAM, and NEM in a compatible organic solvent like DMSO.

B. Kinetic Run:

  • Reaction Setup: For each electrophile concentration to be tested (e.g., 1 mM, 2 mM, 4 mM, 8 mM), prepare a reaction mixture in a microcentrifuge tube. Equilibrate all solutions to a constant temperature (e.g., 25°C).

  • Initiation: To 99 µL of the electrophile solution (pre-diluted in reaction buffer to the desired concentration), add 1 µL of the 10 mM GSH stock to initiate the reaction (final GSH concentration = 100 µM). Mix rapidly.

  • Time-Point Quenching: At defined time intervals (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw a 10 µL aliquot of the reaction mixture and immediately quench it by adding it to 90 µL of a solution containing 1% formic acid and a 2-fold molar excess of a quenching thiol like β-mercaptoethanol. This stops the reaction by protonating the thiolate and consuming the remaining electrophile.

  • Control: Run a negative control with GSH in buffer (no electrophile) to monitor for potential disulfide formation.

C. LC-MS Analysis:

  • Methodology: Analyze the quenched samples by reverse-phase liquid chromatography-mass spectrometry (LC-MS). Use a C18 column and a gradient of water/acetonitrile with 0.1% formic acid.

  • Data Extraction: Monitor the disappearance of the ion corresponding to the unmodified GSH ([M+H]⁺) over time. Integrate the peak area for each time point.[6][7]

D. Data Processing:

  • For each electrophile concentration, plot the natural log of the remaining GSH fraction (ln(Areat/Area0)) against time.

  • The slope of this line is equal to -kobs.

  • Plot the calculated kobs values against the corresponding electrophile concentrations.

  • Perform a linear regression; the slope of this line is the second-order rate constant, k₂ (in M⁻¹s⁻¹).

Protocol 2: Stopped-Flow Spectroscopic Analysis (For Fast Reactions)

This technique is ideal for reactions that are too fast to monitor by manual mixing, such as those with highly reactive maleimides.[8][9] It relies on monitoring a change in an optical signal (absorbance or fluorescence) upon modification.

A. Reagent and Sample Preparation:

  • Probe Selection: This method requires a cysteine-containing peptide that has a fluorescent reporter group (e.g., Dansyl) whose emission properties change upon alkylation of the nearby cysteine. Alternatively, one can monitor the change in absorbance of the electrophile if it possesses a suitable chromophore.

  • Solution Preparation: Prepare solutions of the fluorescent peptide and the electrophiles in degassed reaction buffer (e.g., 100 mM phosphate, pH 7.4) at 2x the final desired concentration.

B. Stopped-Flow Instrument Setup:

  • Syringes: Load one syringe of the stopped-flow instrument with the 2x peptide solution and the other with a 2x electrophile solution.[10]

  • Parameters: Set the instrument to rapidly mix the two solutions (1:1 ratio) and monitor the change in fluorescence emission (e.g., at 520 nm with excitation at 340 nm for a Dansyl probe) over the course of milliseconds to seconds.[11][12]

C. Data Acquisition and Analysis:

  • Kinetic Traces: Acquire kinetic traces for a series of electrophile concentrations (maintaining a >10-fold excess over the peptide).

  • Fitting: Fit each kinetic trace to a single-exponential equation: *Signal(t) = A * exp(-kobst) + C, where kobs is the observed pseudo-first-order rate constant.

  • k₂ Determination: Plot the fitted kobs values against the electrophile concentration. The slope of the resulting line is the second-order rate constant, k₂.

Performance Comparison: Reactivity, Selectivity, and Stability

The data generated from the protocols above allow for a direct, quantitative comparison of the reagents. While the specific rate constant for this compound must be determined experimentally, we can compare the established values for our benchmark reagents.

ReagentReagent ClassTypical Second-Order Rate Constant (k₂) with Thiol (pH 7.4)Adduct StabilityPrimary Mechanism
This compound Benzylic HalideTo be determined via protocolHigh (Stable Thioether)S_N2
Iodoacetamide (IAM) α-Halocarbonyl~0.6 - 1 M⁻¹s⁻¹[3]High (Stable Thioether)S_N2
N-Ethylmaleimide (NEM) Michael Acceptor~10² - 10³ M⁻¹s⁻¹[4]Moderate (Reversible, Hydrolyzes)Michael Addition

Discussion of Expected Performance:

  • Reactivity: Maleimides are exceptionally reactive, with rate constants several orders of magnitude higher than IAM.[4] Benzylic halides like this compound are generally more reactive than simple alkyl halides like IAM due to the stabilization of the transition state by the benzene ring. We would predict its k₂ value to fall between that of IAM and NEM.

  • Selectivity: The high reactivity of maleimides also contributes to their excellent selectivity for the highly nucleophilic cysteine thiolate at neutral pH.[2] Alkylating agents like IAM and, presumably, this compound, can exhibit off-target reactivity with other nucleophilic residues like histidine, lysine, or methionine, particularly at higher pH values or with prolonged incubation times.[13][14]

  • Adduct Stability: This is a critical differentiator. The thioether bonds formed by this compound and IAM are, for all practical purposes, irreversible and highly stable. In contrast, the maleimide adduct can undergo a retro-Michael reaction, especially in the presence of competing nucleophiles, which can be a significant drawback for applications requiring long-term stability, such as antibody-drug conjugates.[4]

Conclusion for the Practicing Scientist

The kinetic characterization of a cysteine-modifying reagent is indispensable for its rational application in research and development. While This compound represents a promising alkylating agent with expected high adduct stability, its true utility can only be ascertained through rigorous kinetic analysis as detailed in this guide.

  • For applications demanding maximum speed and selectivity where long-term stability is less critical, a maleimide derivative is often the reagent of choice.

  • For applications requiring an exceptionally stable, irreversible linkage , an alkylating agent is superior. The choice between IAM and a more activated agent like this compound will depend on the required reaction rate and the accessibility of the target cysteine.

By following the provided workflows, you can confidently determine the kinetic parameters of any novel electrophile, compare it meaningfully to established standards, and make an informed decision that ensures the success and reproducibility of your experiments.

References

A Researcher's Guide to In-Gel Fluorescence Validation of Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of protein labeling is a critical step in ensuring experimental reliability and reproducibility. In-gel fluorescence has emerged as a powerful technique for this purpose, offering a direct and often more quantitative alternative to traditional methods. This guide provides an objective comparison of in-gel fluorescence with other common protein labeling validation techniques, supported by experimental data and detailed methodologies.

Comparative Analysis of Protein Labeling Validation Methods

The choice of a validation method depends on various factors, including the specific experimental question, required sensitivity, throughput, and available instrumentation. Below is a summary of key quantitative and qualitative parameters for in-gel fluorescence and its alternatives.

FeatureIn-Gel FluorescenceCoomassie/Silver StainingWestern BlottingMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Principle Direct detection of fluorescently tagged proteins in a gel matrix.Non-specific staining of all proteins in a gel.Immunodetection of specific proteins using antibodies.Measures the mass-to-charge ratio of ionized proteins/peptides.Separates proteins based on size, charge, or hydrophobicity.
Primary Use Confirmation and quantification of labeling; mobility shift analysis.Assessment of protein purity and estimation of molecular weight.Detection and quantification of a specific target protein.Definitive confirmation of labeling and determination of labeling sites.Quantification of labeled vs. unlabeled protein; purity assessment.
Sensitivity High (fmol to pmol range).[1]Moderate (Coomassie) to High (Silver).Very High (pg to fg range).Very High (fmol to amol range).Moderate to High.
Quantitative Yes, with a wide dynamic range.[1][2]Semi-quantitative.Semi-quantitative to quantitative (with proper controls).[3]Yes, with isotopic labeling.Yes.[4]
Throughput High.Moderate.Low to Moderate.Low.Moderate to High.
Cost Moderate (requires a fluorescence imager).Low.High (antibodies can be expensive).Very High (instrumentation and expertise).High (instrumentation).
Speed Fast.[5]Moderate.Slow (multiple incubation and wash steps).Slow.Moderate.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process can aid in understanding the intricacies of each technique. The following diagrams illustrate the workflow for in-gel fluorescence validation and a comparative overview of different validation pathways.

InGel_Fluorescence_Workflow cluster_labeling Protein Labeling cluster_separation Separation cluster_detection Detection & Analysis p1 Target Protein p3 Labeling Reaction (Incubation) p1->p3 p2 Fluorescent Dye (e.g., NHS-ester, Maleimide) p2->p3 p4 Quenching of Reaction p3->p4 p5 SDS-PAGE p4->p5 p6 In-Gel Fluorescence Scanning p5->p6 p7 Data Analysis (Band Intensity, Mobility Shift) p6->p7

Experimental workflow for in-gel fluorescence validation.

Validation_Method_Comparison cluster_gel Gel-Based Methods cluster_non_gel Non-Gel-Based Methods start Labeled Protein Sample ingel In-Gel Fluorescence start->ingel Direct Visualization stain Coomassie/Silver Staining start->stain Total Protein wb Western Blotting start->wb Specific Protein ms Mass Spectrometry start->ms Definitive Confirmation hplc HPLC start->hplc Quantitative Separation result1 Labeling Efficiency ingel->result1 result2 Mobility Shift ingel->result2 result3 result3 stain->result3 Purity/MW result4 result4 wb->result4 Target Presence result5 Labeling Stoichiometry ms->result5 result6 Site of Labeling ms->result6 result7 result7 hplc->result7 Labeled vs. Unlabeled Ratio

Comparison of protein labeling validation methods.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are generalized protocols for the discussed validation methods. Note that optimization for specific proteins and labels is often necessary.

In-Gel Fluorescence Validation Protocol

This protocol outlines the general steps for validating protein labeling using in-gel fluorescence.

  • Protein Labeling:

    • Dissolve the protein of interest in a suitable buffer (e.g., PBS, pH 7.4). Protein concentration should be empirically determined.

    • Add a 5- to 20-fold molar excess of the fluorescent dye solution to the protein solution.[4]

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle agitation.[4]

    • Quench the reaction by adding a quenching reagent (e.g., Tris or glycine) to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[4]

    • (Optional but recommended) Remove excess, unreacted dye via size-exclusion chromatography (e.g., a desalting column) or dialysis.[4]

  • SDS-PAGE:

    • Mix the labeled protein sample with SDS-PAGE loading buffer. Crucially, for proteins with genetically encoded fluorescent tags like GFP, avoid boiling the samples as this can denature the fluorophore. [6] Heating at 50-60°C for 5-20 minutes is a common alternative.[6]

    • Load the samples onto a polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Fluorescence Imaging:

    • After electrophoresis, carefully remove the gel from the cassette.

    • Wash the gel with water or a fixing solution (e.g., 50% water, 40% ethanol, 10% acetic acid) for 10 minutes in the dark.[7]

    • Place the gel in a fluorescence gel imager.

    • Excite the gel with the appropriate wavelength for the specific fluorophore used and capture the emission signal.

  • Data Analysis:

    • Quantify the fluorescence intensity of the protein bands using appropriate software.

    • Compare the intensity of the labeled protein band to a standard curve of the labeled protein for absolute quantification, or to an unlabeled control to assess labeling efficiency.

    • Observe any mobility shift between the labeled and unlabeled protein, which can indicate the addition of the fluorescent label.[4]

Coomassie/Silver Staining Protocol
  • SDS-PAGE: Run the gel as described above.

  • Fixation: Fix the gel in a solution of methanol and acetic acid.

  • Staining:

    • Coomassie: Incubate the gel in Coomassie Brilliant Blue staining solution.

    • Silver: Follow a multi-step protocol involving sensitization, silver incubation, and development.

  • Destaining: Destain the gel to reduce background and visualize protein bands.

  • Imaging: Image the gel using a white light transilluminator.

Western Blotting Protocol
  • SDS-PAGE and Transfer: After electrophoresis, transfer the proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the protein of interest or the attached label.

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore that recognizes the primary antibody.

  • Detection:

    • Chemiluminescence: Add an HRP substrate and detect the signal using an imager.

    • Fluorescence: Detect the fluorescent signal directly using a fluorescence imager.[3]

Mass Spectrometry (MS) Protocol
  • Sample Preparation: The labeled protein can be analyzed intact or, more commonly, digested into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: The protein or peptide mixture is separated by liquid chromatography and introduced into the mass spectrometer.

  • Data Acquisition: The mass spectrometer measures the mass-to-charge ratio of the ions. For peptide analysis, fragmentation data (MS/MS) is also acquired.

  • Data Analysis: The acquired spectra are analyzed to confirm the mass of the labeled protein or to identify peptides containing the label, thereby confirming the site of modification.[4]

High-Performance Liquid Chromatography (HPLC) Protocol
  • Sample Preparation: Prepare the labeled protein sample, ensuring it is free of precipitated material.

  • HPLC Separation: Inject the sample into an HPLC system equipped with a suitable column (e.g., size-exclusion or reverse-phase).

  • Detection: Monitor the elution of the protein using a detector, typically by measuring absorbance at 280 nm.[4] The labeled protein will often elute at a different time than the unlabeled protein.[4]

  • Data Analysis: Quantify the area under the peaks corresponding to the labeled and unlabeled protein to determine the labeling efficiency.

Conclusion

Validating protein labeling is a non-negotiable step in research that relies on labeled proteins. In-gel fluorescence offers a rapid, quantitative, and high-throughput method for this purpose.[1][5] While it provides significant advantages, the choice of the optimal validation technique will always depend on the specific experimental context. For definitive confirmation of labeling and site-specific information, mass spectrometry remains the gold standard.[4] For routine checks of labeling efficiency and purity, in-gel fluorescence and HPLC are excellent choices. Traditional methods like Coomassie/silver staining and Western blotting also retain their value, particularly for assessing overall protein purity and confirming the presence of a specific target, respectively. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate strategy to ensure the quality and reliability of their experimental data.

References

A Researcher's Guide to Selectivity in Protein Labeling: A Comparative Analysis of Substituted Benzyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quest for Precision in Protein Labeling

In the intricate world of molecular biology and drug discovery, understanding a protein's function, interactions, and localization is paramount. Site-specific covalent labeling, the process of attaching a molecular probe to a precise location within a protein, is a cornerstone of this exploration.[1] The ideal labeling reagent is a surgical tool, modifying only its intended target without disturbing the protein's native structure or function.

Among the arsenal of chemical tools available, benzyl bromides represent a class of electrophilic reagents capable of alkylating nucleophilic amino acid residues.[2] However, not all benzyl bromides are created equal. Their reactivity and, more importantly, their selectivity are profoundly influenced by the chemical substituents on the aromatic ring. This guide provides an in-depth comparison of substituted benzyl bromides, offering researchers the foundational knowledge to select the optimal reagent and conditions for their experimental needs. We will delve into the reaction mechanisms, explore how electronic modifications tune selectivity, and provide actionable protocols for achieving precise protein modification.

The Underlying Chemistry: Mechanism of Benzyl Bromide-Mediated Alkylation

The covalent labeling of proteins by benzyl bromides proceeds primarily through an SN2 (bimolecular nucleophilic substitution) reaction. The electrophilic benzylic carbon is attacked by a nucleophilic side chain of an amino acid residue, leading to the displacement of the bromide leaving group and the formation of a stable thioether or selenoether bond.

The primary targets for this reaction are amino acids with strong nucleophilic side chains. The reactivity hierarchy is generally:

Selenocysteine (Sec) > Cysteine (Cys) > Methionine (Met) > Lysine (Lys) / Histidine (His)

Cysteine, with its thiol group (-SH), is a prime target due to the high nucleophilicity of its conjugate base, the thiolate anion (-S⁻).[3][4] Similarly, selenomethionine, an analog of methionine, is exceptionally reactive due to the higher polarizability and lower pKa of its selenium atom.[2] While less nucleophilic, residues like methionine can also be targeted, though this often requires harsher conditions that may lead to off-target reactions.[2]

Figure 1: General SN2 mechanism for protein alkylation by benzyl bromides.

Tuning Selectivity: The Role of Aromatic Substituents

The true power of benzyl bromide chemistry lies in the ability to modulate the reactivity of the benzylic carbon by adding substituents to the aromatic ring. These substituents exert electronic effects that can either accelerate or decelerate the reaction, thereby providing a handle to control selectivity.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or carboxyl (-COOH) pull electron density away from the benzene ring. This effect is relayed to the benzylic carbon, making it more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack. This generally increases the overall reaction rate.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) push electron density into the benzene ring.[5] This makes the benzylic carbon less electrophilic, slowing down the reaction.

This interplay between reactivity and selectivity is critical. A highly reactive probe may label its intended target quickly but is also more prone to reacting with less nucleophilic, off-target residues. Conversely, a less reactive probe can exhibit exquisite selectivity for the most powerful nucleophiles available on the protein surface.

Reagent Substituent Type Effect on Reactivity Primary Target(s) Selectivity Profile
Benzyl Bromide None (Baseline)ModerateMet, CysCan result in side reactions with other residues if conditions are not optimized.[2]
4-Nitrobenzyl Bromide Strong EWG (-NO₂)HighCys, Met, Lys, HisIncreased reactivity leads to lower selectivity; higher risk of off-target labeling.
4-(Bromomethyl)benzoic acid Moderate EWG (-COOH)IncreasedCys, SecGood reactivity for Cysteine. The carboxyl group can also be used for secondary coupling reactions.[6]
4-Methoxybenzyl Bromide Strong EDG (-OCH₃)LowSec, CysDecreased reactivity enhances selectivity for highly nucleophilic residues like Selenocysteine and Cysteine thiolate.[5]

Controlling the Reaction Environment: The Key to Specificity

Beyond the choice of reagent, the experimental conditions, particularly pH, are the most powerful tool a researcher has to direct the labeling reaction.

The Critical Role of pH

The nucleophilicity of amino acid side chains is highly dependent on their protonation state.

  • Cysteine: The thiol side chain of cysteine has a pKa typically ranging from 8.0 to 9.0. At physiological pH (~7.4), a significant portion exists as the neutral, less reactive thiol (-SH). By increasing the pH to ~8.0-8.5, the equilibrium shifts towards the highly nucleophilic thiolate anion (-S⁻), dramatically increasing its reactivity and making it the preferential target over other residues.[7]

  • Lysine: The ε-amino group of lysine has a high pKa (~10.5). It is predominantly protonated (-NH₃⁺) and non-nucleophilic at neutral or slightly basic pH, minimizing its potential for side reactions.

  • Methionine & Selenomethionine: The reactivity of these residues is less pH-dependent than that of cysteine.

Therefore, by carefully buffering the reaction in the pH range of 7.5-8.5, one can selectively favor the modification of cysteine residues.

Stoichiometry and Reaction Time

Even under optimal pH, using a large excess of the benzyl bromide reagent or allowing the reaction to proceed for an extended period can drive the modification of less reactive sites.[2] It is crucial to perform initial titration experiments to determine the minimal amount of reagent and time required to achieve sufficient labeling of the target site, thereby minimizing off-target effects.

Experimental Workflow and Protocols

Achieving selective labeling requires a systematic approach, from protein preparation to validation of the modification site.

Figure 2: Standard experimental workflow for selective protein labeling.
Protocol 1: Cysteine-Selective Labeling with 4-(Bromomethyl)benzoic acid

This protocol is designed to maximize selectivity for surface-accessible cysteine residues.

  • Protein Preparation:

    • Purify the protein of interest to >95% homogeneity.

    • Perform a buffer exchange into a suitable reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0).

    • To ensure the target cysteine is in its reduced state, add a 5-10 fold molar excess of a phosphine-based reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 30 minutes at room temperature. Avoid thiol-based reducing agents like DTT or β-mercaptoethanol as they will compete for the labeling reagent.

  • Labeling Reaction:

    • Prepare a 100 mM stock solution of 4-(bromomethyl)benzoic acid in anhydrous DMSO. This should be made fresh.

    • Add a 10-fold molar excess of the 4-(bromomethyl)benzoic acid stock solution to the protein solution. Add the reagent dropwise while gently vortexing to prevent protein precipitation.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Purification:

    • Quench any unreacted benzyl bromide by adding a 100-fold molar excess of a small molecule thiol, such as L-cysteine or glutathione. Incubate for 30 minutes.

    • Remove the excess, unreacted probe and quenching agent via size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer.

  • Analysis:

    • Confirm successful labeling by mass spectrometry (e.g., ESI-MS) to observe the mass shift corresponding to the addition of the label.

    • To confirm site-specificity, perform a proteolytic digest (e.g., with trypsin) followed by LC-MS/MS analysis to identify the modified peptide and pinpoint the exact residue of modification.

The Apex of Selectivity: Learning from the SNAP-tag® System

While optimizing conditions can greatly enhance the selectivity of benzyl bromides for endogenous residues, the gold standard for specificity is achieved through bioorthogonal systems. The SNAP-tag® technology is a prime example.[8] It utilizes an engineered version of human O⁶-alkylguanine-DNA alkyltransferase (hAGT) that has been evolved to react specifically and rapidly with O⁶-benzylguanine (BG) derivatives.[9][10]

In this system, the protein of interest is genetically fused to the SNAP-tag. The BG substrate, carrying a probe of interest (e.g., a fluorophore), is then added. The SNAP-tag enzyme specifically directs the benzyl group to its active site, where a reactive cysteine residue performs a covalent attack, permanently attaching the probe.[11] This reaction is highly specific and does not cross-react with any endogenous cellular proteins, representing the pinnacle of targeted labeling.

Figure 3: Principle of highly specific labeling using SNAP-tag technology.

Conclusion and Recommendations

The selection of a substituted benzyl bromide for protein labeling is a balance between reactivity and selectivity. While highly reactive probes with electron-withdrawing groups can ensure rapid modification, they risk promiscuous labeling that can compromise protein function and complicate data interpretation. For achieving high selectivity towards specific, highly nucleophilic residues, the following strategy is recommended:

  • Prioritize Cysteine/Selenocysteine: These residues offer the best opportunity for selective labeling due to their intrinsic nucleophilicity.

  • Choose a Moderately Reactive Reagent: Start with a reagent like 4-(bromomethyl)benzoic acid or consider a reagent with a mild electron-donating group if exquisite selectivity for Cys over Met is required.

  • Control the pH: This is your most important experimental parameter. A pH of 7.5-8.5 is crucial for maximizing cysteine reactivity while keeping lysine dormant.

  • Optimize Stoichiometry and Time: Use the minimum concentration and incubation time necessary to achieve the desired labeling efficiency.

  • Always Validate: Use mass spectrometry to confirm not only that your protein is labeled but, more importantly, where it is labeled.

By understanding the chemical principles and carefully controlling the experimental variables, researchers can successfully employ substituted benzyl bromides as precise tools for interrogating protein function.

References

A Senior Application Scientist’s Guide to Cross-Coupling: A Head-to-Head Comparison of Bromo- vs. Iodo-Aromatic Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. Central to these transformations is the choice of the aromatic electrophile, most commonly an aryl halide. While the general reactivity trend of aryl halides is well-established (Ar-I > Ar-Br > Ar-Cl > Ar-F), this simple hierarchy belies a complex interplay of kinetics, catalyst-halide interactions, and reaction-specific nuances.

This guide provides an in-depth, evidence-based comparison of aryl iodides and aryl bromides in mainstream cross-coupling reactions. Moving beyond textbook generalities, we will explore the fundamental physicochemical properties that govern their reactivity, dissect their performance in key transformations with supporting experimental data, and provide practical protocols for laboratory application. Our objective is to equip the practicing scientist with the expert insights needed to make informed decisions, optimize reaction conditions, and troubleshoot challenging couplings.

The Physicochemical Basis of Reactivity: Beyond the Bond Dissociation Energy

The superior reactivity of aryl iodides is fundamentally rooted in the weaker carbon-iodine bond compared to the carbon-bromine bond. This is quantitatively expressed by the Bond Dissociation Energy (BDE), which is the energy required to cleave the C-X bond homolytically.

  • C(phenyl)-Br BDE: ~81 kcal/mol

  • C(phenyl)-I BDE: ~65 kcal/mol

This ~16 kcal/mol difference means that the C-I bond is significantly more labile. This directly impacts the crucial first step of most cross-coupling catalytic cycles: oxidative addition . In this step, the Pd(0) catalyst inserts into the carbon-halogen bond. A lower BDE facilitates a faster rate of oxidative addition, which is often, but not always, the rate-determining step of the overall reaction.[1][2][3]

However, to consider BDE as the sole determinant of reactivity is an oversimplification. As we will explore, the nature of the halide influences not only the rate of oxidative addition but also the stability of intermediates and the potential for catalyst inhibition, leading to reactivity profiles that are highly dependent on the specific cross-coupling reaction employed.[4]

Comparative Performance in Major Cross-Coupling Reactions

The "textbook" reactivity order holds true in many, but not all, scenarios. The following sections provide a head-to-head comparison backed by experimental findings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron reagent, is arguably the most widely used cross-coupling reaction.

General Trend: Aryl iodides are typically more reactive, allowing for milder conditions, lower catalyst loadings, and shorter reaction times compared to their bromo-aromatic counterparts.[5][6]

The Exception that Proves the Rule: In a fascinating and important nuance, studies have shown that with "classical" catalyst systems like [Pd(PPh₃)₄], aryl bromides can outperform aryl iodides at lower temperatures (~50 °C).[7] While the oxidative addition of the aryl iodide is still faster, the resulting palladium(II)-iodide intermediate, trans-[Pd(PPh₃)₂(Ar)(I)], can be unexpectedly slow to enter the subsequent steps of the catalytic cycle in the presence of excess phosphine ligand.[7] In contrast, the analogous bromide intermediate proceeds efficiently. This counterintuitive result highlights that a fast oxidative addition does not guarantee a high overall reaction rate if a subsequent step becomes turnover-limiting.[7]

Table 1: Suzuki-Miyaura Coupling of p-Tolyl-X with Phenylboronic Acid

Aryl Halide (Ar-X)Catalyst SystemTemp (°C)Time (h)Yield (%)Reference
p-Tolyl-Iodide[Pd(PPh₃)₄], Na₂CO₃504~10[7]
p-Tolyl-Bromide[Pd(PPh₃)₄], Na₂CO₃504>95[7]
p-Tolyl-Iodide[Pd(PPh₃)₄], Na₂CO₃801>95[7]
p-Tolyl-Bromide[Pd(PPh₃)₄], Na₂CO₃801>95[7]
Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine. Here, the choice of halide is critical and defies the simple BDE trend.

General Trend: Aryl bromides are often superior substrates to aryl iodides.[8]

Mechanistic Insight—The Iodide Inhibition Effect: While aryl iodides undergo faster oxidative addition, the iodide anion produced as a byproduct is a potent inhibitor of the palladium catalyst.[8][9] Iodide can form stable, off-cycle bridging palladium-iodide dimers that are reluctant to re-enter the catalytic cycle, effectively sequestering the active catalyst.[8] This inhibition is less pronounced with bromide. Consequently, reactions with aryl iodides often stall or require specialized conditions to succeed. One effective strategy is to use a solvent system (e.g., DME or t-butanol) where the iodide salt byproduct (like NaI) is insoluble and precipitates, driving the reaction forward.[8]

Reactivity Order: For Buchwald-Hartwig amination, the practical reactivity order is often Ar-Br > Ar-Cl > Ar-I.[9]

Sonogashira Coupling

The Sonogashira coupling joins an aryl halide with a terminal alkyne, typically using a dual palladium and copper(I) catalyst system.

General Trend: Aryl iodides are significantly more reactive and are the preferred electrophiles, especially for achieving high yields under mild, copper-free conditions.[10][11][12]

Kinetic Data: The enhanced reactivity of aryl iodides is reflected in their lower activation enthalpies (ΔH‡), indicating a smaller energy barrier for the reaction to proceed.[13]

Table 2: Representative Activation Enthalpies for Sonogashira Coupling

Aryl Halide (Ar-X)ΔH‡ (kcal/mol)InterpretationReference
Aryl Iodide11.5 - 14.8Lower energy barrier, faster reaction[13]
Aryl Bromide12.9 - 19.6Higher energy barrier, slower reaction[13]
Aryl Chloride22.7 - 34.4Highest energy barrier, least reactive[13]

Aryl bromides can be effective substrates but often require higher temperatures, more active catalysts, or the presence of the copper(I) co-catalyst to achieve comparable efficiency.[14]

Heck Coupling

The Heck reaction couples an aryl halide with an alkene.[15]

General Trend: The reactivity order typically follows the BDE trend, with Ar-I > Ar-Br.[16] Aryl iodides react faster and under milder conditions.[17]

Mechanistic Nuances: The rate-determining step in the Heck reaction can vary. For reactive aryl iodides, migratory insertion or even C-H bond dissociation in the subsequent step can be rate-limiting.[16] For less reactive aryl bromides, the initial oxidative addition is more likely to be the bottleneck.[16] This can influence catalyst and condition optimization. For example, a palladium-catalyzed δ-selective reductive Heck reaction has been developed that works smoothly with both aryl iodides and bromides.[18]

Negishi Coupling

The Negishi coupling utilizes a pre-formed organozinc reagent to couple with an aryl halide.[19][20]

General Trend: Both aryl iodides and bromides are excellent substrates for Negishi couplings. The high transmetalation potential of organozinc reagents makes the reaction robust and tolerant of various functional groups.[21][22] The choice between an iodide or bromide may therefore be dictated more by the availability and cost of the starting material rather than a significant difference in chemical reactivity, although iodides will generally react under milder conditions.[23]

Exploiting Reactivity Differences: Chemoselective Synthesis

The predictable reactivity hierarchy (I > Br) is not a limitation but a powerful tool for synthetic strategy. In molecules containing both iodo and bromo substituents, one can perform sequential, site-selective cross-couplings. By using milder conditions and a less active catalyst system (e.g., Pd(PPh₃)₄ at a moderate temperature), the C-I bond can be selectively functionalized while leaving the C-Br bond intact for a subsequent, more forcing coupling reaction.[24]

G cluster_0 Chemoselective Cross-Coupling Strategy A Bromo-Iodo-Aromatic Substrate B Step 1: Mild Coupling (e.g., Pd(PPh₃)₄, 50-70°C) A->B Couple at C-I bond C Intermediate: Bromo-Aryl Product B->C D Step 2: Forcing Coupling (e.g., Pd/Buchwald Ligand, 100°C) C->D Couple at C-Br bond E Final Di-substituted Product D->E

Caption: Workflow for sequential cross-coupling.

Experimental Protocol: A Robust Suzuki-Miyaura Coupling

This protocol describes a general and reliable procedure for the Suzuki-Miyaura coupling of an aryl bromide, which represents a good balance of reactivity and substrate availability.

Objective: To synthesize 4-methylbiphenyl from 4-bromotoluene and phenylboronic acid.

Materials:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • Phenylboronic Acid (1.2 mmol, 146 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 424 mg)

  • Toluene (4 mL)

  • Water (0.4 mL)

Procedure:

  • Vessel Preparation: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add 4-bromotoluene and phenylboronic acid to the flask.

  • Solvent Addition: Add toluene (4 mL) and water (0.4 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 5 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with hexanes) to yield 4-methylbiphenyl as a white solid.

G start Start: Prepare Reaction Vessel prep Add Solids: Pd(OAc)₂, SPhos, K₃PO₄ start->prep inert Establish Inert Atmosphere (Purge with Ar/N₂) prep->inert add_reagents Add Aryl Bromide & Boronic Acid inert->add_reagents add_solvents Add Toluene & Water add_reagents->add_solvents react Heat to 100 °C Stir for 4h add_solvents->react workup Cool & Perform Aqueous Workup react->workup purify Dry, Concentrate & Purify via Chromatography workup->purify end End: Isolate Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion and Strategic Recommendations

The choice between an iodo- and bromo-aromatic coupling partner is a strategic decision that hinges on the specific reaction, desired conditions, and economic factors.

  • For Maximum Reactivity and Mild Conditions (Suzuki, Sonogashira, Heck): Aryl iodides are the substrates of choice. They enable lower temperatures, reduced catalyst loadings, and are often essential for sensitive or complex substrates.

  • For Robustness and Cost-Effectiveness: Aryl bromides offer an excellent balance of reactivity and stability. They are generally less expensive and more widely available than iodides and are effective in most cross-coupling reactions, albeit sometimes requiring more forcing conditions.

  • For Buchwald-Hartwig Amination: Aryl bromides are typically preferred to avoid the pronounced catalyst inhibition observed with aryl iodides.

  • For Chemoselective Synthesis: The differential reactivity of C-I and C-Br bonds should be viewed as a strategic advantage, enabling programmed, sequential functionalization of polyhalogenated aromatics.

  • For Challenging Substrates: In cases where a highly functionalized aryl bromide proves unreactive, an in situ Finkelstein-type reaction to convert the bromide to the more reactive iodide can be a powerful, problem-solving strategy.[25]

By understanding the fundamental principles and reaction-specific behaviors detailed in this guide, researchers can more effectively design, execute, and troubleshoot cross-coupling reactions, accelerating the pace of discovery in chemical synthesis and drug development.

References

Safety Operating Guide

Proper Disposal of 4-(Bromomethyl)-3-iodobenzonitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of 4-(Bromomethyl)-3-iodobenzonitrile is critical to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, grounded in established safety protocols for halogenated organic substances.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage. It is also a lachrymator, meaning it can cause tearing.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound[1][2]:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Nitrile gloves.

  • Body Protection: A lab coat and closed-toe shoes.

Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or vapors[1][3].

Summary of Hazard Information
Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Causes severe skin burns.
Eye Damage/Irritation Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.
Incompatible Substances Strong acids, strong bases, strong oxidizing agents, and strong reducing agents.

Step-by-Step Disposal Protocol

The primary disposal method for this compound is incineration by an authorized waste disposal facility. Do not dispose of this chemical down the drain[1][2].

1. Waste Segregation:

  • Due to its bromine and iodine atoms, this compound is classified as a halogenated organic compound[1][4].

  • It must be collected in a designated "Halogenated Organic Waste" container[1][2][4].

  • Crucially, do not mix this waste with non-halogenated organic waste, aqueous waste (acids and bases), or strong oxidizing or reducing agents to prevent dangerous chemical reactions[4][5].

2. Waste Container Management:

  • Use a clearly labeled, leak-proof, and sealable container specifically designated for halogenated organic waste[5][6].

  • The label should include the words "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound"[5][6]. Do not use abbreviations.

  • Keep the waste container closed at all times, except when adding waste[5][6].

  • Store the waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials[5].

3. Spill and Contamination Cleanup:

  • In case of a spill, stop the leak if it is safe to do so.

  • Wear appropriate PPE and sweep or shovel the spilled solid material into a suitable container for disposal. Minimize dust generation during cleanup.

  • Contaminated materials such as gloves, absorbent pads, and weighing paper should also be placed in the designated halogenated organic waste container.

4. Final Disposal:

  • Arrange for the collection of the halogenated organic waste with your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Follow all institutional, local, and national regulations for hazardous waste disposal[7][8].

Disposal Workflow

start Start: Need to Dispose of This compound ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select Designated 'Halogenated Organic Waste' Container fume_hood->waste_container check_label Ensure Container is Properly Labeled waste_container->check_label transfer Carefully Transfer Waste into Container check_label->transfer seal Securely Seal the Container transfer->seal storage Store in Designated Secondary Containment Area seal->storage contact_ehs Contact EHS or Licensed Waste Contractor for Pickup storage->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

This structured approach ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and maintains environmental compliance. Always consult your institution's specific waste management protocols.

References

Personal protective equipment for handling 4-(Bromomethyl)-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(Bromomethyl)-3-iodobenzonitrile

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of this compound (CAS No. 182287-63-4), a compound that requires careful handling due to its hazardous properties. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Classification:

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes severe skin burns and eye damage, and may cause respiratory irritation.[1]

Hazard ClassificationGHS Codes
Acute Toxicity, OralCategory 4 (H302)
Acute Toxicity, DermalCategory 4 (H312)
Acute Toxicity, InhalationCategory 4 (H332)
Skin Corrosion/IrritationCategory 1B (H314)
Serious Eye Damage/Eye IrritationCategory 1 (H318)
Specific target organ toxicity — single exposureCategory 3 (H335)

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Chemical safety goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn in addition to goggles to protect the entire face.[1]
Hands Protective glovesChemical-resistant gloves are mandatory. Nitrile gloves are a common choice for general laboratory use, but compatibility should be verified.[2][3]
Body Protective clothingA lab coat is the minimum requirement. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit should be worn.[1][2]
Respiratory Respiratory protectionWork should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[1]
Feet Safety shoesClosed-toe shoes are required in a laboratory setting.[1]

Standard Operating Procedure for Handling and Disposal

Handling Protocol:

A systematic approach to handling ensures minimal exposure and reduces the risk of accidents.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don appropriate Personal Protective Equipment (PPE) prep_workspace Prepare workspace in a chemical fume hood handle_weigh Weigh the required amount of the compound prep_workspace->handle_weigh Proceed to handling handle_transfer Carefully transfer the compound to the reaction vessel handle_dissolve Dissolve the compound in the appropriate solvent cleanup_decontaminate Decontaminate all surfaces and equipment handle_dissolve->cleanup_decontaminate After experiment completion cleanup_dispose Dispose of waste in a designated, labeled container cleanup_remove_ppe Remove PPE in the correct order cleanup_wash Wash hands thoroughly

Handling and Disposal Workflow for this compound

Experimental Protocol Steps:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.[2]

    • Put on all required personal protective equipment as detailed in the table above.

    • Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[1][4] Have spill control materials readily available.

  • Handling:

    • When weighing the solid, perform the task in a ventilated enclosure or a fume hood to avoid inhalation of dust particles.

    • Use appropriate tools (e.g., spatula, powder funnel) to transfer the solid and avoid generating dust.

    • If dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Cleanup and Disposal:

    • Decontaminate all glassware and equipment that came into contact with the chemical.

    • Collect all waste, including contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed container for hazardous waste.[1][5]

    • Dispose of the chemical waste in accordance with local, state, and federal regulations.[1] It is recommended to use a licensed waste disposal company.[1]

    • Remove PPE carefully, avoiding contamination of skin and clothing.

    • Wash hands thoroughly with soap and water after handling is complete.[1][5]

First Aid Measures:

Immediate action is crucial in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)-3-iodobenzonitrile
Reactant of Route 2
Reactant of Route 2
4-(Bromomethyl)-3-iodobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.